Product packaging for (Rac)-C22-Ceramide(Cat. No.:CAS No. 27888-44-4)

(Rac)-C22-Ceramide

Katalognummer: B1638017
CAS-Nummer: 27888-44-4
Molekulargewicht: 622.1 g/mol
InChI-Schlüssel: KEPQASGDXIEOIL-GLQCRSEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-docosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as docosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine and a Cer(d40:1). It is functionally related to a docosanoic acid.
N-docosanoylsphingosine has been reported in Trypanosoma brucei with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H79NO3 B1638017 (Rac)-C22-Ceramide CAS No. 27888-44-4

Eigenschaften

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27888-44-4
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(Rac)-C22-Ceramide structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-C22-Ceramide, also known as N-behenoyl-D-erythro-sphingosine, is a bioactive sphingolipid belonging to the class of very-long-chain ceramides (VLC-Cer). Ceramides, as a class of lipids, are not merely structural components of cellular membranes but also pivotal signaling molecules implicated in a myriad of cellular processes. These include apoptosis, cell cycle regulation, inflammation, and insulin signaling. The biological activity of ceramides is often dependent on the length of their N-acyl chain, and C22-Ceramide, with its 22-carbon behenoyl chain, exhibits distinct properties and biological roles. This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of this compound, with a focus on its role in key signaling pathways and the experimental methodologies used to study its functions.

Structure and Chemical Properties

This compound is a racemic mixture consisting of a D-erythro-sphingosine backbone N-acylated with behenic acid. The sphingosine base is an 18-carbon amino alcohol with a characteristic trans double bond.

PropertyValue
IUPAC Name N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide[1]
Synonyms N-behenoyl-D-erythro-sphingosine, Cer(d18:1/22:0)[1][2]
CAS Number 27888-44-4[1][3][4]
Molecular Formula C40H79NO3[1][2][5]
Molecular Weight 622.06 g/mol [1][2][5]
Appearance Crystalline solid[6]
Storage Typically stored at -20°C
Solubility

This compound is a lipophilic molecule with poor solubility in aqueous solutions. It is soluble in various organic solvents.

SolventSolubility
Dimethylformamide (DMF) ~0.15 - 0.5 mg/mL[3][7]
Dimethyl sulfoxide (DMSO) Soluble
Ethanol Soluble, especially when warmed[8]
Ethanol:PBS (pH 7.2) (1:1) ~0.5 mg/mL[9]
PBS (pH 7.2) <50 µg/mL

Biological Significance and Signaling Pathways

Ceramides are central to sphingolipid metabolism and are generated through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the breakdown of sphingomyelin by sphingomyelinases.[10][11] The enzymes responsible for the N-acylation step are a family of six ceramide synthases (CerS), each with a preference for fatty acids of specific chain lengths. Ceramide Synthase 2 (CerS2) is primarily responsible for the synthesis of very-long-chain ceramides, including C22-Ceramide.[10][12]

The acyl chain length of ceramides is a critical determinant of their biological function. Very-long-chain ceramides, such as C22-Ceramide, have been implicated in various cellular responses, including apoptosis, inflammation, and the regulation of insulin signaling.

Ceramide-Mediated Apoptosis

Ceramides are well-established mediators of apoptosis, or programmed cell death. An accumulation of ceramides, in response to cellular stress, can trigger the intrinsic apoptotic pathway, largely through their effects on mitochondria. C22-Ceramide, as a very-long-chain ceramide, plays a role in modulating mitochondrial membrane permeability. It is thought that the balance between long-chain (e.g., C16) and very-long-chain (e.g., C22) ceramides can influence the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[7]

cluster_stress Cellular Stress cluster_ceramide Ceramide Generation cluster_mitochondria Mitochondrial Pathway Stress Signals Stress Signals CerS2 Ceramide Synthase 2 Stress Signals->CerS2 activates C22-Ceramide C22-Ceramide CerS2->C22-Ceramide synthesizes Mitochondrion Mitochondrion C22-Ceramide->Mitochondrion targets Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

C22-Ceramide in Apoptosis Signaling.
Role in Inflammation

Ceramides are also key players in inflammatory responses. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can stimulate ceramide production.[13] This increase in ceramide levels, including very-long-chain species, can, in turn, amplify the inflammatory cascade by modulating the activity of downstream signaling proteins. For instance, ceramides can influence the activity of protein kinases and phosphatases that regulate inflammatory gene expression.

TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR CerS2 Ceramide Synthase 2 TNFR->CerS2 activates C22-Ceramide C22-Ceramide CerS2->C22-Ceramide produces IKK IKK Complex C22-Ceramide->IKK modulates NF-kB NF-κB IKK->NF-kB activates Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes upregulates

C22-Ceramide in Inflammatory Signaling.
Regulation of Insulin Signaling

Elevated levels of ceramides, particularly very-long-chain ceramides, have been strongly associated with the development of insulin resistance.[10][14] Ceramides can interfere with the insulin signaling cascade at several key points. One of the primary mechanisms involves the activation of Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt (also known as Protein Kinase B), a central kinase in the insulin signaling pathway.[10] Additionally, ceramides can activate atypical Protein Kinase C zeta (PKCζ), which can also lead to the inhibition of Akt.[15] This impairment of Akt activation leads to reduced glucose uptake and utilization, contributing to the pathophysiology of insulin resistance and type 2 diabetes.

Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Proteins Insulin Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation promotes C22-Ceramide C22-Ceramide PP2A PP2A C22-Ceramide->PP2A activates PKC-zeta PKCζ C22-Ceramide->PKC-zeta activates PP2A->Akt inhibits PKC-zeta->Akt inhibits

C22-Ceramide's Impact on Insulin Signaling.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of C22-Ceramide involves the N-acylation of the sphingosine backbone. A general two-step protocol is outlined below, starting from N-Boc-protected erythro-sphingosine.

Step 1: Deprotection of N-Boc-erythro-sphingosine

  • Dissolve N-Boc-erythro-sphingosine in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, like trifluoroacetic acid (TFA), to the solution.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the erythro-sphingosine.

Step 2: N-acylation with Behenoyl Chloride

  • Dissolve the deprotected erythro-sphingosine in an aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base like triethylamine (TEA).

  • Cool the mixture in an ice bath.

  • Slowly add behenoyl chloride (docosanoyl chloride) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

N-Boc-erythro-sphingosine N-Boc-erythro-sphingosine Deprotection Deprotection N-Boc-erythro-sphingosine->Deprotection erythro-Sphingosine erythro-Sphingosine Deprotection->erythro-Sphingosine N-acylation N-acylation erythro-Sphingosine->N-acylation C22-Ceramide C22-Ceramide N-acylation->C22-Ceramide Behenoyl Chloride Behenoyl Chloride Behenoyl Chloride->N-acylation

Workflow for C22-Ceramide Synthesis.
Quantification of C22-Ceramide in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species in complex biological matrices.[14]

1. Sample Preparation (Lipid Extraction)

  • Homogenize tissue samples or use plasma/cell lysates.

  • Add an internal standard (e.g., a deuterated or odd-chain ceramide like C17-Ceramide) to correct for extraction efficiency and instrument variability.

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography Separation

  • Use a reverse-phase C18 column for separation.

  • Employ a gradient elution with a mobile phase system, typically consisting of an aqueous solvent with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

3. Mass Spectrometry Detection

  • Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of C22-Ceramide to a characteristic product ion (often corresponding to the sphingoid backbone).

  • Quantify C22-Ceramide by comparing the peak area of its MRM transition to that of the internal standard and referencing a standard curve prepared with known concentrations of C22-Ceramide.

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of (Rac)-C22-Ceramide in Cells

Introduction

Ceramides are a class of bioactive sphingolipids that serve as central molecules in cellular membranes and as critical signaling molecules in a vast array of cellular processes. Structurally, a ceramide consists of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond. The length of this fatty acyl chain is a critical determinant of the ceramide's biological function. This guide focuses on this compound, a very-long-chain ceramide (VLCC) that plays significant roles in apoptosis, autophagy, cell cycle arrest, and the structural integrity of the skin barrier.

Ceramides can be generated through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin by sphingomyelinase enzymes. As signaling molecules, ceramides are implicated in cellular responses to stress, including inflammation, oxidative stress, and nutrient deprivation, often acting as a pro-death or anti-proliferative signal. The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), often dictates cell fate, with ceramide promoting apoptosis and S1P promoting survival and proliferation. This "sphingolipid rheostat" is a critical target in cancer therapeutics.

This document provides a technical overview of the cellular functions of C22-ceramide, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Core Biological Functions and Signaling Pathways

This compound and other very-long-chain ceramides are integral to several fundamental cellular processes. Their specific functions are often dictated by the cellular context and their interaction with downstream signaling networks.

Induction of Apoptosis

Ceramide is a well-established mediator of apoptosis, or programmed cell death. Elevated levels of ceramides, including long-chain species like C18, C22, and C24, are observed in apoptotic cancer cells. The accumulation of ceramide can trigger the intrinsic apoptotic pathway, primarily through its effects on the

The Dichotomous Role of Very Long-Chain Ceramides in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a diverse array of cellular processes, including the regulation of programmed cell death, or apoptosis. The specific function of ceramides is intricately linked to the length of their N-acyl chain, with very long-chain ceramides (VLC-Cer), typically containing 22-26 carbon atoms, exhibiting a particularly complex and often contradictory role in apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which VLC-Cer modulate apoptotic signaling pathways. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Apoptosis is an essential, genetically controlled process of cell self-destruction that plays a pivotal role in tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Ceramide has long been recognized as a pro-apoptotic lipid. However, emerging evidence reveals a more nuanced picture, where the acyl chain length of ceramide dictates its specific biological activity. Very long-chain ceramides (VLC-Cer), primarily synthesized by ceramide synthase 2 (CerS2), can exert both pro- and anti-apoptotic effects depending on the cellular context, the specific cell type, and the nature of the apoptotic stimulus. Understanding the precise role of VLC-Cer in apoptosis is crucial for the development of novel therapeutic strategies that target sphingolipid metabolism.

Signaling Pathways of Very Long-Chain Ceramides in Apoptosis

VLC-Cer are implicated in several key apoptotic signaling pathways, most notably the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress pathway.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is centered on the permeabilization of the mitochondrial outer membrane (MOMP), leading to the release of pro-apoptotic factors such as cytochrome c. VLC-Cer have been shown to influence MOMP through various mechanisms.

Some studies suggest that VLC-Cer can be anti-apoptotic by interfering with the pro-apoptotic actions of long-chain ceramides (LC-Cer), such as C16-ceramide.[1][2] It is proposed that the intercalation of VLC-Cer into ceramide channels formed by LC-Cer in the mitochondrial outer membrane has a destabilizing effect, thereby inhibiting the release of cytochrome c.[1][2] Conversely, other evidence points to a pro-apoptotic role for VLC-Cer. Overexpression of CerS2, leading to elevated VLC-Cer levels, has been linked to mitochondrial dysfunction, oxidative stress, and apoptosis in cardiomyocytes.[3][4]

The interplay between different ceramide species at the mitochondrial membrane appears to be a critical determinant of cell fate.[1][2]

cluster_stimulus Apoptotic Stimuli cluster_ceramide_metabolism Ceramide Metabolism cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Apoptotic_Stimuli e.g., UV radiation, chemotherapy CerS5_6 CerS5/6 Apoptotic_Stimuli->CerS5_6 activates CerS2 CerS2 Apoptotic_Stimuli->CerS2 activates LC_Cer Long-Chain Ceramides (e.g., C16-Cer) CerS5_6->LC_Cer produces VLC_Cer Very Long-Chain Ceramides (e.g., C24-Cer) CerS2->VLC_Cer produces Cer_Channel Ceramide Channel LC_Cer->Cer_Channel forms VLC_Cer->Cer_Channel destabilizes MOM Mitochondrial Outer Membrane CytoC Cytochrome c Cer_Channel->CytoC releases Apoptosis Apoptosis CytoC->Apoptosis triggers

Figure 1. Interplay of long-chain and very long-chain ceramides at the mitochondrion.

The Endoplasmic Reticulum (ER) Stress Pathway

The ER is the primary site of de novo ceramide synthesis. Perturbations in ceramide homeostasis, including the balance between different ceramide species, can lead to ER stress and trigger the unfolded protein response (UPR). Knockdown of CerS2 has been shown to induce ER stress, which can lead to apoptosis.[5] Furthermore, an increase in VLC-Cer levels has been demonstrated to induce lipotoxic ER stress, leading to the activation of the ATF4/CHOP/PUMA apoptotic pathway in breast cancer cells.[6] This ER stress can also cause the release of calcium (Ca2+) from the ER, which is then taken up by the mitochondria, leading to cytochrome c release and apoptosis.[6]

cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion CerS2_up Increased CerS2 activity/ VLC-Cer levels ER_Stress ER Stress (UPR) CerS2_up->ER_Stress Ca_Release Ca2+ Release ER_Stress->Ca_Release ATF4_CHOP ATF4/CHOP Pathway ER_Stress->ATF4_CHOP Mito_Ca Mitochondrial Ca2+ uptake Ca_Release->Mito_Ca PUMA PUMA ATF4_CHOP->PUMA Apoptosis Apoptosis PUMA->Apoptosis CytoC_Release Cytochrome c Release Mito_Ca->CytoC_Release CytoC_Release->Apoptosis

Figure 2. ER stress-mediated apoptosis induced by very long-chain ceramides.

Quantitative Data on Very Long-Chain Ceramide-Induced Apoptosis

The following tables summarize quantitative data from key studies investigating the role of VLC-Cer in apoptosis.

Cell LineTreatment/ConditionChange in VLC-Cer (C24:0) LevelsApoptosis/Cell Death OutcomeReference
NeutrophilsSpontaneous Apoptosis (in culture)Significant IncreaseIncreased apoptosis[7][8]
HeLa CellsIonizing Radiation (IR)Increased CerS2 activityOverexpression of CerS2 partially protected from IR-induced apoptosis[9][10]
CardiomyocytesOverexpression of CerS2Elevated VLC-CerIncreased apoptosis[3][4]
Breast Cancer Cells (MCF-7)Overexpression of CerS2Increased cell proliferation (paradoxically)Increased cell proliferation[11][12]
Colon Cancer Cells (HCT-116)Overexpression of CerS2Increased cell proliferation (paradoxically)Increased cell proliferation[11][12]
Cell LineGenetic ModificationEffect on Ceramide ProfileEffect on ApoptosisReference
HeLa CellsCerS2 KnockdownDecrease in C24:0-ceramideSensitization to IR-induced apoptosis[9][10]
Neuroblastoma Cells (SMS-KCNR)CerS2 Down-regulationIncrease in long-chain ceramides (C14, C16)Growth arrest without apoptosis; induction of autophagy[13]
CardiomyocytesCerS2 DepletionPrevention of palmitate-induced VLC-Cer increasePrevention of palmitate-induced apoptosis[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of VLC-Cer and apoptosis research.

Cell Culture and Induction of Apoptosis
  • Cell Lines: HeLa (human cervical cancer), MCF-7 (human breast cancer), HCT-116 (human colon cancer), primary neutrophils, and cardiomyocytes are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Apoptosis: Apoptosis can be induced by various stimuli, including:

    • Ionizing Radiation (IR): Exposing cells to a defined dose of gamma-radiation (e.g., 10 Gy) using a cesium-137 irradiator.

    • Chemotherapeutic Agents: Treating cells with agents like cisplatin or doxorubicin at concentrations determined by dose-response curves.

    • Spontaneous Apoptosis: Culturing primary cells like neutrophils for specific time periods (e.g., 6, 12, 24 hours) in the absence of survival factors.

    • Lipotoxicity: Exposing cells to saturated fatty acids like palmitate (e.g., 200 µM) for 24-48 hours.

Genetic Manipulation of Ceramide Synthase Expression
  • Overexpression:

    • Clone the full-length cDNA of human CerS2 into a mammalian expression vector (e.g., pcDNA3.1).

    • Transfect the construct into the target cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

    • Select for stable transfectants using an appropriate antibiotic (e.g., G418).

    • Confirm overexpression by Western blotting and/or qRT-PCR.

  • Knockdown/Down-regulation:

    • Design or purchase validated small interfering RNAs (siRNAs) targeting CerS2.

    • Transfect the siRNAs into target cells using a suitable transfection reagent.

    • Incubate for 48-72 hours to achieve maximal knockdown.

    • Confirm knockdown efficiency by Western blotting and/or qRT-PCR.

Analysis of Ceramide Levels
  • Lipid Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Extract lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

    • Collect the lower organic phase containing the lipids.

  • Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent.

    • Inject the sample into an LC system coupled to a triple quadrupole mass spectrometer.

    • Separate different ceramide species based on their acyl chain length using a C18 reverse-phase column.

    • Detect and quantify specific ceramide species using multiple reaction monitoring (MRM) with the inclusion of internal standards (e.g., C17-ceramide).

Apoptosis Assays
  • Caspase Activity Assay:

    • Lyse cells and measure the activity of caspases-3, -8, and -9 using fluorogenic or colorimetric substrates (e.g., Ac-DEVD-pNA for caspase-3).

    • Read the signal using a microplate reader.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Fix and permeabilize cells.

    • Incubate with a reaction mixture containing TdT and fluorescently labeled dUTP to label DNA strand breaks.

    • Analyze by fluorescence microscopy or flow cytometry.

cluster_analysis Downstream Analysis Start Start: Cell Culture Manipulation Genetic Manipulation (CerS2 Overexpression/Knockdown) Start->Manipulation Apoptosis_Induction Induction of Apoptosis (e.g., IR, Chemotherapy) Manipulation->Apoptosis_Induction Harvest Cell Harvesting Apoptosis_Induction->Harvest Ceramide_Analysis Ceramide Quantification (LC-MS/MS) Harvest->Ceramide_Analysis Apoptosis_Assays Apoptosis Assays (Caspase, Annexin V, TUNEL) Harvest->Apoptosis_Assays Results Results & Interpretation Ceramide_Analysis->Results Apoptosis_Assays->Results

Figure 3. General experimental workflow for studying VLC-Cer in apoptosis.

Conclusion

The role of very long-chain ceramides in apoptosis is multifaceted and context-dependent, with evidence supporting both pro-survival and pro-death functions. This complexity arises from the intricate interplay between different ceramide species at subcellular locations like the mitochondria and the ER. A disequilibrium in the ratio of VLC-Cer to LC-Cer can significantly impact cellular fate in response to apoptotic stimuli. For researchers and drug development professionals, a thorough understanding of the signaling pathways and the ability to accurately quantify specific ceramide species are paramount for developing targeted therapies that modulate sphingolipid metabolism for the treatment of diseases characterized by deregulated apoptosis. Future research should continue to dissect the precise molecular interactions of VLC-Cer and their downstream effectors to fully elucidate their role in programmed cell death.

References

(Rac)-C22-Ceramide: A Comprehensive Technical Guide to Synthesis, Metabolism, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-C22-Ceramide, also known as N-behenoyl-sphingosine, is a member of the very long-chain ceramide family, a class of sphingolipids that play crucial roles as both structural components of cellular membranes and as bioactive signaling molecules. The length of the fatty acyl chain in ceramides is a critical determinant of their biological function, with very long-chain species like C22-ceramide being implicated in a diverse array of cellular processes, including the regulation of apoptosis, autophagy, and cellular stress responses. Dysregulation of C22-ceramide metabolism has been linked to various pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer, making it a molecule of significant interest for therapeutic development.

This in-depth technical guide provides a comprehensive overview of the synthesis and metabolic pathways of this compound, detailed experimental protocols for its study, and an exploration of its roles in key cellular signaling cascades.

Synthesis of this compound

This compound is synthesized in cells primarily through the de novo pathway and the salvage pathway.

1. De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. Following a reduction step to sphinganine (dihydrosphingosine), the key step for the formation of the C22-ceramide precursor occurs: the N-acylation of sphinganine with behenoyl-CoA (C22:0-CoA). This reaction is catalyzed by Ceramide Synthase 2 (CerS2) , which exhibits high specificity for very long-chain acyl-CoAs, including C22:0-CoA.[1][2] The resulting dihydroceramide (N-behenoyl-sphinganine) is then desaturated by dihydroceramide desaturase 1 (DES1) to introduce a trans-double bond at the 4,5-position of the sphingoid backbone, yielding C22-ceramide.[3]

2. Salvage Pathway: This pathway involves the recycling of sphingosine, which is generated from the breakdown of complex sphingolipids. Sphingosine is re-acylated by CerS2 with behenoyl-CoA to directly form C22-ceramide. This pathway is a significant contributor to the cellular ceramide pool.

A simplified workflow for the de novo synthesis of C22-Ceramide is presented below.

De Novo Synthesis of C22-Ceramide Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide C22-Dihydroceramide Sphinganine->Dihydroceramide CerS2 (Behenoyl-CoA) Ceramide C22-Ceramide Dihydroceramide->Ceramide DES1

De Novo Synthesis of C22-Ceramide

Metabolic Pathways of C22-Ceramide

Once synthesized, C22-ceramide is at a central hub of sphingolipid metabolism and can be channeled into several downstream pathways:

  • Conversion to Sphingomyelin: C22-ceramide can be converted to C22-sphingomyelin by the action of sphingomyelin synthase (SMS) , which transfers a phosphocholine headgroup from phosphatidylcholine to ceramide. This reaction primarily occurs in the Golgi apparatus.[4]

  • Conversion to Glucosylceramide: Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to C22-ceramide, forming C22-glucosylceramide.[5] This is the initial step in the synthesis of a vast array of complex glycosphingolipids.

  • Degradation: C22-ceramide can be hydrolyzed by ceramidases to yield sphingosine and behenic acid. There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.[6][7][8] The resulting sphingosine can re-enter the salvage pathway or be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule with opposing effects to ceramide.

The major metabolic fates of C22-Ceramide are depicted in the following diagram.

Metabolic Fates of C22-Ceramide C22_Cer C22-Ceramide C22_SM C22-Sphingomyelin C22_Cer->C22_SM SMS C22_GlcCer C22-Glucosylceramide C22_Cer->C22_GlcCer GCS Sphingosine Sphingosine + Behenic Acid C22_Cer->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK

Metabolic Fates of C22-Ceramide

Quantitative Data on C22-Ceramide Metabolism and Levels

ParameterEnzymeSubstrateValueReference
Kinetic Parameters
KmHuman CerS2Sphinganine4.8 µM[9]
KmHuman CerS2Sphingosine1.07 µM[9]
KmHuman CerS2(15Z)-tetracosenoyl-CoA62.9 µM[9]
VmaxHuman CerS2C22:0-CoA82 ± 7 pmol/mg/min (in the absence of ACBP)[10]
KmRat Brain Acid CeramidaseN-oleoylsphingosine~149 µM[7]
VmaxRat Brain Acid CeramidaseN-oleoylsphingosine136 nmol/mg/h[7]
KmHuman ACER2d-e-C24:1-ceramide81.40 ± 10.21 µM
VmaxHuman ACER2d-e-C24:1-ceramide27.07 ± 3.74 pmol/min/mg
Cellular Levels
C22:0-CeramideHuman Brain (Control)-~20 nmol/g tissue[10]
C22:0-CeramideHuman Brain (Alzheimer's Disease)-Elevated levels compared to control[10][11][12]
C22:0-CeramideHuman Liver Biopsies-Correlated with insulin resistance[13]
C22:0-CeramideHuman Plasma-Associated with higher risk of Type 2 Diabetes[14]

Experimental Protocols

In Vitro Synthesis of this compound (N-Behenoyl-sphingosine)

This protocol is a general method for the chemical synthesis of ceramides and can be adapted for C22-ceramide.[15]

Materials:

  • D-erythro-sphingosine

  • Behenoyl chloride

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-erythro-sphingosine (1 equivalent) in the chosen aprotic solvent.

  • Add the non-nucleophilic base (1.5 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add behenoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-behenoyl-D-erythro-sphingosine.

Quantification of C22-Ceramide by LC-MS/MS

This protocol is adapted from published methods for the quantification of very long-chain ceramides in biological samples.[16][17]

Sample Preparation (from cells):

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in a known volume of PBS.

  • Add an internal standard (e.g., C17:0-ceramide).

  • Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v).

  • After vortexing and centrifugation, collect the lower organic phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis:

  • Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid and 1 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile/isopropanol with 0.1% formic acid and 1 mM ammonium formate).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for C22-ceramide ([M+H]+) is selected, and a specific product ion (e.g., m/z 264.3, corresponding to the sphingoid backbone) is monitored.

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol is based on methods described for assaying CerS activity.[3][18]

Materials:

  • Microsomal fraction isolated from cells or tissues overexpressing CerS2.

  • Sphinganine (or a labeled analog like D7-sphinganine).

  • Behenoyl-CoA (C22:0-CoA).

  • Reaction buffer (e.g., 25 mM potassium phosphate buffer, pH 7.4).

  • Extraction solvent (e.g., ethyl acetate/isopropanol/water, 60:30:10, v/v/v).

  • Internal standard for LC-MS/MS analysis (e.g., C17:0-ceramide).

Procedure:

  • Prepare a reaction mixture containing sphinganine and behenoyl-CoA in the reaction buffer.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the extraction solvent containing the internal standard.

  • Extract the lipids, dry down the organic phase, and reconstitute for LC-MS/MS analysis to quantify the C22-dihydroceramide produced.

Role in Cellular Signaling

C22-ceramide, like other ceramides, is a critical player in cellular signaling, particularly in the induction of apoptosis and autophagy.

Apoptosis

Ceramides are generally considered pro-apoptotic lipids. While many studies have used short-chain ceramide analogs, evidence suggests that long-chain and very long-chain ceramides are also involved in apoptosis induction. The accumulation of C22-ceramide can trigger apoptosis through several mechanisms:

  • Mitochondrial Pathway: Ceramides can directly interact with mitochondria, leading to the formation of pores in the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation.[13][19][20] Ceramides can also promote the activation and translocation of pro-apoptotic Bcl-2 family members like Bax and Bak to the mitochondria.[11]

  • Activation of Protein Phosphatases: Ceramides can activate protein phosphatases, such as PP2A, which can dephosphorylate and inactivate pro-survival kinases like Akt.[11]

  • ER Stress: An accumulation of ceramides in the endoplasmic reticulum can lead to ER stress and the unfolded protein response (UPR), which can trigger apoptosis if the stress is prolonged or severe.[21]

The following diagram illustrates a simplified view of ceramide-induced apoptosis.

C22-Ceramide in Apoptosis Signaling C22_Cer C22-Ceramide Accumulation Mitochondria Mitochondria C22_Cer->Mitochondria Bax_Bak Bax/Bak Activation C22_Cer->Bax_Bak PP2A PP2A Activation C22_Cer->PP2A Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Akt Akt (pro-survival) PP2A->Akt Akt->Apoptosis

C22-Ceramide in Apoptosis Signaling
Autophagy

The role of ceramides in autophagy is complex, with reports suggesting both pro- and anti-autophagic functions depending on the cellular context. However, a growing body of evidence indicates that ceramides, including long-chain species, can induce autophagy. The proposed mechanisms include:

  • Inhibition of the mTOR Pathway: Ceramides can inhibit the Akt/mTOR signaling pathway, a central negative regulator of autophagy.[22]

  • Regulation of Beclin-1: Ceramides can promote the dissociation of the Beclin-1/Bcl-2 complex, freeing Beclin-1 to initiate autophagosome formation.[1][22]

  • Direct Interaction with Autophagy Machinery: Some studies suggest that ceramides can directly interact with components of the autophagy machinery, such as LC3, to facilitate the targeting of cargo to autophagosomes.[11][23]

A schematic of ceramide-induced autophagy is presented below.

C22-Ceramide in Autophagy Signaling C22_Cer C22-Ceramide Accumulation Akt_mTOR Akt/mTOR Pathway C22_Cer->Akt_mTOR Beclin_Bcl2 Beclin-1:Bcl-2 Complex C22_Cer->Beclin_Bcl2 Dissociation Autophagy Autophagy Akt_mTOR->Autophagy Beclin_1 Free Beclin-1 Beclin_Bcl2->Beclin_1 Autophagosome Autophagosome Formation Beclin_1->Autophagosome Autophagosome->Autophagy

C22-Ceramide in Autophagy Signaling

Conclusion

This compound is a multifaceted sphingolipid with critical roles in cellular function and a growing implication in human disease. Its synthesis and metabolism are tightly regulated by a suite of enzymes, and its accumulation can trigger profound cellular responses, including apoptosis and autophagy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of C22-ceramide biology and explore its potential as a therapeutic target. Further research into the specific protein interactors and downstream effectors of C22-ceramide will undoubtedly provide deeper insights into its precise mechanisms of action and open new avenues for therapeutic intervention.

References

Introduction: The Significance of C22-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of C22-Ceramides

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence.[1][2][3] They are composed of a sphingosine backbone linked to a fatty acid of variable chain length. This acyl chain length is a key determinant of a ceramide's specific biological function and subcellular localization.[4]

C22-ceramide (N-docosanoyl-sphingosine) belongs to the family of very-long-chain (VLC) ceramides (C20-C26). These VLC-ceramides are integral structural components of cellular membranes and have distinct roles compared to their long-chain (e.g., C16, C18) counterparts. For instance, while long-chain ceramides are often potent inducers of apoptosis through the formation of pores in the mitochondrial outer membrane, C22-ceramides can counteract this effect.[5][6] Dysregulation of C22-ceramide levels has been associated with various conditions, including metabolic diseases like Type 2 Diabetes and certain cancers.[1][6] Understanding the precise subcellular localization of C22-ceramide is therefore crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

This guide provides a comprehensive overview of the current knowledge on C22-ceramide localization, detailing the experimental protocols used for its study, summarizing quantitative data, and visualizing the key pathways involved.

Biosynthesis and Intracellular Trafficking

The journey of C22-ceramide begins in the endoplasmic reticulum (ER), the primary site for de novo ceramide synthesis.[7][8]

  • Synthesis in the Endoplasmic Reticulum (ER) : The synthesis is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for different fatty acyl-CoA chain lengths.[9] Ceramide synthase 2 (CerS2) is primarily responsible for synthesizing VLC-ceramides, including C22- and C24-ceramides.[10][11] Dihydroceramide, the precursor, is formed and subsequently desaturated to yield ceramide.[11]

  • ER-to-Golgi Transport : Once synthesized in the ER, ceramides are transported to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin and glucosylceramide.[7][12] This transport occurs via two main routes:

    • Vesicular Transport : A conventional pathway for lipid and protein trafficking.

    • Non-Vesicular Transport : Mediated by the ceramide transfer protein (CERT). However, CERT shows a marked preference for transferring long-chain ceramides (C16, C18) and is less efficient at transporting VLC-ceramides like C22-ceramide.[8][13] This suggests that C22-ceramide may rely more heavily on vesicular transport mechanisms.

The distinct transport mechanisms for ceramides of different chain lengths represent a critical sorting step that influences their ultimate subcellular destination and function.

Figure 1. C22-Ceramide Synthesis and Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Cytosol ER De Novo Synthesis (Serine + Palmitoyl-CoA) CerS2 CerS2 (Ceramide Synthase 2) ER->CerS2 Acyl-CoA (C22:0) C22_Cer C22-Ceramide CerS2->C22_Cer Golgi Metabolism C22_Cer->Golgi Vesicular Transport Mito Mitochondria C22_Cer->Mito SM Sphingomyelin Golgi->SM GlcCer Glucosylceramide Golgi->GlcCer PM Plasma Membrane Golgi->PM Vesicular Transport CERT CERT (Prefers C16-Cer) CERT->Golgi Non-Vesicular Transport

Figure 1. C22-Ceramide Synthesis and Trafficking Pathway.

Subcellular Localization of C22-Ceramide

While C22-ceramide is synthesized in the ER, it is distributed among various organelles where it exerts specific functions. The precise quantitative distribution is an active area of research, but significant localizations have been identified.[14]

  • Endoplasmic Reticulum (ER) : As the site of its synthesis via CerS2, a pool of C22-ceramide is always present in the ER membrane. Downregulation of ER-localized CerS2 has been shown to induce ER stress-dependent autophagy.[10]

  • Mitochondria : A growing body of evidence points to the critical role of ceramides within mitochondria.[15] Unlike long-chain ceramides (e.g., C16:0) which form large channels in the outer mitochondrial membrane to promote apoptosis, very-long-chain ceramides (C22 and C24) can disrupt the formation of these pores, thereby playing a potentially anti-apoptotic or regulatory role.[6] This suggests a distinct mitochondrial pool of C22-ceramide that directly modulates mitochondrial membrane permeability.

  • Plasma Membrane and Lipid Rafts : Ceramides are key components of the plasma membrane and specialized microdomains known as lipid rafts.[16] Upon transport from the Golgi, complex sphingolipids containing VLC fatty acids are integrated into the outer leaflet of the plasma membrane.[9] Hydrolysis of these complex lipids can generate C22-ceramide locally. This pool is significant for signal transduction at the cell surface.

  • Other Locations : Ceramides have been detected in virtually all cellular membranes, including the Golgi apparatus (as a processing hub) and lysosomes (as a product of complex sphingolipid degradation via the salvage pathway).[7][8]

Quantitative Data on Ceramide Distribution

Quantifying the exact amount of C22-ceramide in specific organelles is technically challenging due to its low abundance and dynamic nature.[17] Most studies provide data on total cellular ceramide levels or the relative abundance of different ceramide species. The table below summarizes representative quantitative data for ceramide species, highlighting the context of the measurements.

Cell/Tissue TypeConditionCeramide Species MeasuredLocationQuantitative DataCitation
U937 CellsBasalTotal Free Ceramide & DihydroceramideWhole Cell254 +/- 5 pmol/10⁶ cells[18]
U937 CellsBasalC24:0-ceramide (Lignoceroyl)Whole Cell27.6% of total free ceramide[18]
U937 CellsBasalC16:0-ceramide (Palmitoyl)Whole Cell26.6% of total free ceramide[18]
Farber Disease Mouse ModelPathologicalC22:0-ceramide-1-phosphateKidney TissueDetected and localized by MALDI-IMS[1]
Human PlasmaBasalC16-C24 CeramidesPlasmaQuantified by LC-MS/MS[19]
Rat TissueBasalC16-C24 CeramidesVarious TissuesQuantified by LC-MS/MS[19]

Note: Data often represents the entire pool of a given ceramide species within the whole cell or tissue, not its specific concentration within an organelle. MALDI-IMS provides spatial localization but is not inherently quantitative for absolute abundance.[5]

C22-Ceramide in Signaling Pathways: Apoptosis and Autophagy

C22-ceramide is a key regulator in the crosstalk between apoptosis and autophagy, often acting in a context-dependent manner that contrasts with long-chain ceramides.[4][10]

Ceramides can initiate autophagy through various mechanisms, including the inhibition of Akt and the induction of ER stress.[10] Specifically, the modulation of CerS2 activity in the ER, which alters the balance of C22-ceramides and long-chain ceramides, can trigger a protective autophagic response.[10] In apoptosis, the accumulation of ceramides at the mitochondrial membrane is a critical event.[11] While C16-ceramide promotes mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, C22-ceramide can oppose this action, highlighting a complex regulatory role for VLC-ceramides in determining cell fate.[6]

Figure 2. C22-Ceramide in Cell Fate Signaling cluster_Mito Mitochondria cluster_ER Endoplasmic Reticulum Stress Cellular Stress (e.g., Chemotherapeutics, Oxidative Stress) C16_Cer C16-Ceramide Accumulation Stress->C16_Cer C22_Cer C22-Ceramide Accumulation Stress->C22_Cer CerS2_mod CerS2 Modulation Stress->CerS2_mod Pore MOMP / Pore Formation C16_Cer->Pore Induces C22_Cer->Pore Inhibits Apoptosis Apoptosis Pore->Apoptosis ER_Stress ER Stress CerS2_mod->ER_Stress Autophagy Protective Autophagy ER_Stress->Autophagy

Figure 2. Opposing roles of C16- and C22-ceramide in cell fate.

Experimental Protocols for C22-Ceramide Localization

The accurate determination of C22-ceramide localization requires sophisticated analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification, while imaging techniques provide spatial information.[17][20]

Protocol 1: Quantification of C22-Ceramide by LC-MS/MS

This protocol outlines the general steps for quantifying C22-ceramide from cell or tissue samples.

1. Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

  • For Adherent Cells : Wash cell monolayers (e.g., 10 cm dish) twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (e.g., 500 x g, 5 min, 4°C).

  • For Tissues : Flash-freeze tissue in liquid nitrogen and grind to a fine powder. Weigh an aliquot of the frozen powder (10-20 mg).

  • Extraction :

    • Homogenize the cell pellet or tissue powder in an ice-cold glass tube.

    • Add an internal standard (e.g., C17:0-ceramide) to each sample for normalization.[19]

    • Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 1 minute at 4°C.[20]

    • Add 1.25 volumes of chloroform and vortex.

    • Add 1.25 volumes of water to induce phase separation and vortex.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[20]

2. Chromatographic Separation

  • Column : Use a C18 reversed-phase column suitable for lipidomics.[20]

  • Mobile Phase : A typical gradient involves two mobile phases:

    • Phase A: Water with 0.2% formic acid and 1 mM ammonium formate.

    • Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate.[19][21]

  • Gradient : Run a linear gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their hydrophobicity. C22-ceramide will elute later than shorter-chain ceramides.

3. Mass Spectrometry Analysis

  • Ionization : Use Electrospray Ionization (ESI) in positive mode.[19]

  • Analysis Mode : Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[22] This involves selecting the precursor ion for C22-ceramide and monitoring for a specific product ion (typically corresponding to the sphingosine backbone) after fragmentation.

    • Precursor Ion (m/z): [M+H]⁺ for C22:0-ceramide (C₄₀H₇₉NO₃) is ~622.6.

    • Product Ion (m/z): A common fragment is ~264.3, corresponding to the sphingoid base.

  • Quantification : Construct a calibration curve using synthetic C22-ceramide standards. Quantify the endogenous C22-ceramide in samples by comparing its peak area ratio (relative to the internal standard) against the calibration curve.[22][23]

Protocol 2: On-Tissue Localization by MALDI Imaging Mass Spectrometry (MALDI-IMS)

This technique provides spatial distribution of lipids directly on tissue sections.[1]

  • Tissue Preparation :

    • Obtain fresh frozen tissue sections (10-12 µm thickness) using a cryostat.

    • Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated).

  • Matrix Application :

    • Apply a suitable MALDI matrix (e.g., 9-aminoacridine) uniformly over the tissue section using an automated sprayer or nebulizer. This is critical for co-crystallization with the analyte.

  • MALDI-IMS Analysis :

    • Acquire mass spectra across the entire tissue section in a grid-like pattern using a MALDI mass spectrometer (e.g., MALDI-FTICR for high resolution).[1]

    • The instrument rasters a laser across the sample, generating a mass spectrum at each (x, y) coordinate.

  • Data Analysis and Visualization :

    • Generate an ion intensity map for the m/z corresponding to C22-ceramide ([M+H]⁺ or other adducts).

    • Overlay the ion map with a histological image of the tissue section (e.g., H&E stain of a serial section) to correlate the C22-ceramide distribution with specific tissue structures (e.g., kidney cortex vs. medulla).[1][3]

  • Structural Confirmation (On-Tissue) : To confirm the identity of the detected ion as C22-ceramide, perform on-tissue digestion with a ceramidase enzyme. A decrease in the specific signal post-digestion validates its identity.[1]

Figure 3. Experimental Workflow for Ceramide Analysis cluster_Sample 1. Sample Preparation cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data Processing Sample Cells or Tissue Extract Lipid Extraction (Bligh & Dyer) Sample->Extract Add Internal Standard LC LC Separation (C18 Column) Extract->LC MS Tandem MS (MRM) (Precursor -> Product Ion) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant Local Localization (MALDI Ion Map) MS->Local For MALDI-IMS Result Subcellular Distribution and Abundance of C22-Ceramide Quant->Result Local->Result

Figure 3. General experimental workflow for C22-ceramide analysis.

Conclusion and Future Perspectives

C22-ceramide is a crucial very-long-chain sphingolipid whose biological activity is intrinsically linked to its specific location within the cell. Synthesized in the ER by CerS2, it is distributed to mitochondria, the plasma membrane, and other organelles, likely via vesicular transport. At these sites, it plays distinct roles, notably in modulating apoptosis at the mitochondrial membrane and participating in ER stress responses.

While powerful analytical methods like LC-MS/MS and MALDI-IMS have provided significant insights, several challenges remain. The development of new tools to precisely quantify dynamic changes in C22-ceramide pools within specific organelles in living cells is a critical next step.[14][24] Furthermore, elucidating the specific proteins that transport C22-ceramide and the factors that regulate its partitioning between organelles will be key to fully understanding its function. For drug development professionals, targeting the enzymes that control C22-ceramide synthesis (CerS2) or its subcellular transport offers a promising avenue for therapeutic intervention in metabolic diseases and cancer.

References

(Rac)-C22-Ceramide in Cell Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle arrest, autophagy, and inflammation.[1][2] Structurally, a ceramide consists of a sphingoid base linked to a fatty acid via an amide bond.[3] The length of the fatty acid acyl chain is a key determinant of the ceramide's biological function. (Rac)-C22-Ceramide, also known as N-behenoyl-sphingosine, is a very-long-chain ceramide (VLCC) containing a 22-carbon acyl chain.[4][5][6][7] While many studies utilize short-chain, cell-permeable ceramide analogs (e.g., C2- or C6-ceramide) for experimental convenience, the distinct roles of endogenous very-long-chain species like C22-ceramide are of increasing interest. It is involved in both maintaining cellular structure and mediating potent signaling events, often with outcomes distinct from its shorter-chain counterparts.[1][8] This guide provides a detailed overview of the role of C22-ceramide in key signaling cascades, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by C22-Ceramide

C22-ceramide exerts its influence on cell fate primarily by modulating pathways that control apoptosis and cell survival. Its effects are often context-dependent, varying with cell type and the presence of other stimuli.

Induction of Apoptosis

A primary role attributed to ceramides is the induction of programmed cell death.[9][10] Very-long-chain ceramides, including C22-ceramide, are particularly implicated in the intrinsic (mitochondrial) pathway of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C22-ceramide can directly influence the integrity of the mitochondrial outer membrane. It is proposed that ceramides can form channels within the membrane, leading to its permeabilization.[1][5] This channel formation allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[2][11] The release of cytochrome c is a critical event that triggers the activation of the caspase cascade, ultimately leading to the execution of apoptosis. While the existence of these channels is debated, the role of ceramide in promoting mitochondrial dysfunction is well-established.[1][2]

  • Activation of Stress-Activated Protein Kinase (SAPK/JNK) Pathway: Ceramide is a known activator of the SAPK/JNK signaling cascade, a pathway strongly associated with cellular stress responses and apoptosis.[9][11][12] Activation of JNK can lead to the phosphorylation of Bcl-2 family proteins, modulating their activity to favor apoptosis, and can also promote the expression of pro-apoptotic genes.

G cluster_mito Mitochondrial Events stress Cellular Stress (e.g., Chemotherapy, TNF-α) c22_cer This compound Generation stress->c22_cer bax Bax/Bak Activation c22_cer->bax mito Mitochondrion momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp cyt_c Cytochrome c Release momp->cyt_c cas9 Caspase-9 Activation cyt_c->cas9 Forms Apoptosome with Apaf-1 apaf Apaf-1 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: C22-Ceramide in the intrinsic apoptosis pathway.

Inhibition of Pro-Survival Signaling

In addition to activating death pathways, C22-ceramide can suppress signaling cascades that promote cell survival and proliferation, most notably the PI3K/Akt pathway.

  • Akt (Protein Kinase B) Inhibition: The Akt pathway is a central hub for signals that promote cell growth, proliferation, and survival while inhibiting apoptosis. Ceramides are potent inhibitors of this pathway.[13] The primary mechanism involves the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which dephosphorylate and inactivate Akt.[11][14] Specifically, ceramide promotes the dephosphorylation of Akt at key residues like Serine 473, preventing its full activation.[14][15]

  • Role of Protein Kinase C Zeta (PKCζ): Some evidence suggests that ceramide's effect on Akt is mediated by atypical Protein Kinase C zeta (PKCζ). Ceramide can directly bind to and activate PKCζ.[16][17][18] Activated PKCζ can then associate with Akt, leading to its inactivation and promoting growth arrest.[16]

G growth_factor Growth Factors / Survival Signals pi3k PI3K growth_factor->pi3k pip3 PIP3 pi3k->pip3 akt_active p-Akt (active) (Ser473) pip3->akt_active  Recruits & Activates Akt akt_inactive Akt (inactive) survival Cell Survival & Growth akt_active->survival inhibition Inhibition of Apoptosis akt_active->inhibition c22_cer This compound pp2a Protein Phosphatase 2A (PP2A) c22_cer->pp2a Activates pp2a->akt_active Dephosphorylates

Caption: C22-Ceramide-mediated inhibition of the Akt survival pathway.

Quantitative Data on this compound Effects

Quantifying the effects of specific very-long-chain ceramides is an ongoing area of research. Data is often presented in the context of cancer cell lines, where ceramide's pro-apoptotic functions are therapeutically relevant.

ParameterCell Line(s)Effect of C22-Ceramide/DihydroceramideReference
Cytotoxicity T-cell Acute Lymphoblastic Leukemia (T-cell ALL)Strong positive correlation between cytotoxicity and levels of C22:0-dihydroceramide (ρ = 0.74–0.81).[19]
Cytotoxicity (IC50) Non-Small Cell Lung Cancer (A549, H460)C22-ceramide levels are endogenously present and are increased by treatment with novel ceramide analogs (analogs 403 and 953) that have IC50 values of ~2-18 μM.[20]
Protein Levels Head and Neck Squamous Cell Carcinoma (HNSCC)Levels of C18-ceramides were found to be reduced, while C16, C24, and C24:1 ceramides were increased in HNSCC tissues compared to normal tissues.[21]
Metabolic Correlation Human PlasmaHigher plasma levels of C16, C18, C20, and C22-ceramides were associated with an increased risk of developing Type 2 Diabetes Mellitus.[8]
Cardiovascular Risk Human PlasmaOne study linked C22:0 levels with insulin resistance, while another found that plasma concentrations of C22:0 ceramides are associated with a reduced incidence of coronary heart disease.[8][22]

Note: Dihydroceramides are the direct precursors to ceramides and are often studied in conjunction, as they can also possess cytotoxic properties.[19]

Experimental Protocols

Studying the effects of water-insoluble lipids like C22-ceramide requires specific methodologies. Below are outlines for key experimental procedures.

Cell Culture and Ceramide Treatment
  • Objective: To introduce exogenous C22-ceramide to cultured cells to study its effects.

  • Methodology:

    • Preparation of Ceramide Stock: C22-ceramide is insoluble in aqueous media. A stock solution (e.g., 10-20 mM) is typically prepared by dissolving the lipid in a solvent like ethanol, DMSO, or a mixture of ethanol/dodecane.

    • Complexing with BSA: To enhance delivery and bioavailability, the stock solution is often complexed with bovine serum albumin (BSA). The ceramide stock is added dropwise to a warm (37°C) solution of fatty-acid-free BSA in serum-free culture medium while vortexing. This mixture is then incubated for 30-60 minutes at 37°C.

    • Cell Treatment: The ceramide-BSA complex is added to the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). A BSA-only vehicle control is essential.

    • Incubation: Cells are incubated for a specified period (e.g., 6, 12, 24, 48 hours) before harvesting for downstream analysis.

Western Blotting for Phospho-Protein Analysis
  • Objective: To measure changes in the phosphorylation state of key signaling proteins (e.g., Akt, JNK) following ceramide treatment.

  • Methodology:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Normalization: The membrane is stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein to normalize for loading differences.

Ceramide-Protein Interaction Analysis (Photoaffinity Labeling)
  • Objective: To identify proteins that directly bind to ceramide within the cellular environment.[23]

  • Methodology:

    • Probe Synthesis: A bifunctional ceramide analog is used, such as pacFACer, which contains a photoactivatable diazirine group and a clickable alkyne group.[24]

    • Cellular Incorporation: Cells are incubated with the pacFACer analog, allowing it to incorporate into cellular membranes and interact with proteins.

    • UV Cross-linking: The cells are exposed to UV light, which activates the diazirine group, causing it to form a covalent bond with any closely associated proteins.[1]

    • Cell Lysis and "Click" Chemistry: The cells are lysed, and a "click" reaction is performed to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne group of the cross-linked ceramide.[23]

    • Affinity Purification & Identification: If a biotin tag was used, the biotinylated protein-ceramide complexes can be purified from the lysate using streptavidin beads. The purified proteins are then identified using mass spectrometry.

G start Start: Seed Cells treat Treat Cells: 1. This compound 2. Vehicle Control (BSA) start->treat incubate Incubate (Time Course) treat->incubate harvest Harvest Cells incubate->harvest split harvest->split lysis Cell Lysis (Add Phosphatase Inhibitors) split->lysis flow Stain for Flow Cytometry (Annexin V / PI) split->flow wb Western Blot Analysis (e.g., p-Akt, Total Akt) lysis->wb flow_analysis Apoptosis Analysis flow->flow_analysis wb_analysis Signaling Pathway Analysis wb->wb_analysis end End: Correlate Data flow_analysis->end wb_analysis->end

Caption: Experimental workflow for studying ceramide effects.

This compound is a significant signaling molecule whose functions extend beyond its structural role in cellular membranes. As a very-long-chain ceramide, its accumulation is a potent signal for cellular stress, tipping the balance away from pro-survival pathways like PI3K/Akt and towards the activation of pro-apoptotic cascades involving the mitochondria and stress-activated kinases. While the precise mechanisms and protein interactors are still being fully elucidated, it is clear that the acyl chain length of ceramides is a critical determinant of their biological function. Further research into the specific roles of C22-ceramide and other very-long-chain species will be crucial for understanding diseases characterized by dysregulated sphingolipid metabolism and for developing targeted therapeutic strategies.

References

A Technical Guide to the Discovery and Significance of Very Long-Chain Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, a class of lipids once considered merely structural components of cellular membranes, are now recognized as critical players in a vast array of biological processes. Named after the mythological Sphinx due to their enigmatic nature, these molecules and their metabolites are integral to signal transduction, cell-cell recognition, membrane trafficking, and the regulation of cell growth and death. A specific subclass, the very long-chain sphingolipids (VLC-SLs), characterized by N-acyl chains of more than 18 carbons, has emerged as particularly crucial for specialized functions in membrane organization, protein sorting, and the pathophysiology of numerous diseases. This guide provides a comprehensive overview of the discovery, biosynthesis, and profound biological significance of VLC-SLs, detailing the experimental methodologies used to study them and their implications for therapeutic development.

Discovery and Core Structure

Sphingolipids were first identified in brain tissue in the late 1800s.[1] Their fundamental structure consists of a long-chain amino alcohol, known as a sphingoid base (or long-chain base, LCB), to which a fatty acid is attached via an amide linkage, forming a ceramide.[2][3][4] This ceramide core can be further modified at the C1 hydroxyl group with various polar head groups, giving rise to a diverse family of molecules including sphingomyelin and glycosphingolipids.[5]

The defining feature of VLC-SLs is the length of their N-acyl fatty acid chain, which typically ranges from 20 to 26 carbons (C20-C26) and can extend to 36 carbons (C36) in specific tissues like the skin and testes.[3][6] These very-long-chain fatty acids (VLCFAs) are often saturated or monounsaturated and can be hydroxylated, features that enhance the capacity for hydrogen bonding and influence membrane properties.[2][3][5]

Biosynthesis of Very Long-Chain Sphingolipids

The synthesis of VLC-SLs is a multi-step enzymatic process primarily occurring at the endoplasmic reticulum (ER) and Golgi apparatus. The pathway can be broadly divided into the formation of the ceramide backbone and the subsequent addition of complex head groups.

The de novo synthesis pathway begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , which is the rate-limiting step in sphingolipid biosynthesis.[5][7] The product, 3-keto-sphinganine, is rapidly reduced to sphinganine (a dihydrosphingosine LCB).

The crucial step for forming VLC-SLs involves the N-acylation of the sphingoid base by a family of ceramide synthases (CerS) , each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[7][8][9] The VLCFA substrates for these enzymes are generated by a dedicated fatty acid elongation system involving elongase (ELOVL) enzymes.[5]

Key Enzymes in VLC-SL Synthesis:

  • ELOVL1: Linked to the production of C24 fatty acids (saturated and unsaturated).[5][10]

  • ELOVL4: Responsible for synthesizing ultra-long-chain fatty acids (>C26), particularly in the skin, retina, and testes.[5][11]

  • CerS2: Exhibits high specificity for very long-chain fatty acids, primarily C22-C24.[7]

  • CerS3: N-acylates various fatty acids, including the ultra-long-chain fatty acids (≥C26) found in skin and sperm ceramides.[6][7]

Once synthesized, ceramide is transported from the ER to the Golgi apparatus, where enzymes catalyze the addition of head groups to form sphingomyelin and a vast array of glycosphingolipids.[8]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus palmitoyl_coa Palmitoyl-CoA spt SPT palmitoyl_coa->spt serine L-Serine serine->spt sphinganine Sphinganine (LCB) spt->sphinganine 3-keto-sphinganine reduction cers CerS (e.g., CerS2, CerS3) sphinganine->cers vlcfa_coa VLCFA-CoA (C20-C36) vlcfa_coa->cers elovl ELOVLs (e.g., ELOVL1, ELOVL4) elovl->vlcfa_coa medium_chain_fa Medium-Chain Fatty Acyl-CoA medium_chain_fa->elovl vlc_ceramide VLC-Ceramide cers->vlc_ceramide head_group_synthases Head Group Synthases vlc_ceramide->head_group_synthases ER-to-Golgi Transport vlc_sm VLC-Sphingomyelin vlc_gsl VLC-Glycosphingolipids head_group_synthases->vlc_sm head_group_synthases->vlc_gsl

Caption: De novo biosynthesis pathway of very long-chain sphingolipids (VLC-SLs).

Biological Functions and Significance

VLC-SLs are not merely elongated versions of their long-chain counterparts; their distinct physical properties confer unique and essential biological functions.

Structural Roles in Membranes

The extended length and saturated nature of the acyl chains in VLC-SLs allow them to interdigitate more effectively with other lipids, promoting the formation of highly ordered, stable membrane domains known as lipid rafts.[12] These microdomains are crucial for:

  • Protein Sorting and Trafficking: They serve as platforms to concentrate specific proteins for transport to the plasma membrane.[2][3] Studies in yeast and the plant Arabidopsis thaliana have demonstrated that VLC-SLs are essential for the correct trafficking and polar targeting of certain plasma membrane proteins, such as auxin carriers.[2][3][13][14]

  • Signal Transduction: Rafts compartmentalize signaling components, facilitating efficient signal transmission.

  • Barrier Function: In the epidermis, ω-hydroxylated ultra-long-chain ceramides are indispensable for creating the skin's water-permeability barrier.[6] Mice lacking the ELOVL4 enzyme die shortly after birth due to a defective skin barrier.[11][15]

  • Myelin Sheath Stability: The central nervous system is highly enriched in sphingolipids.[4] VLC-SLs are critical components of the myelin sheath, providing structural integrity and insulation for nerve axons.[16]

G cluster_ER ER cluster_Golgi Golgi cluster_PM Plasma Membrane er_protein Cargo Protein Synthesis golgi_vesicle VLC-SL Enriched Secretory Vesicle er_protein->golgi_vesicle Sorting p1 golgi_vesicle->p1 pm_protein Polar Protein Targeting p1->pm_protein Vesicle Fusion vlc_sl VLC-SL Synthesis (CerS2/3, ELOVLs) vlc_sl->golgi_vesicle Essential for vesicle formation & cargo sorting

Caption: Role of VLC-SLs in the secretory pathway for specific plasma membrane proteins.
Signaling and Metabolic Regulation

Recent evidence has highlighted the distinct signaling roles of VLC-SLs, which often oppose those of long-chain (LC) species. This dichotomy is particularly evident in metabolic diseases.

  • Insulin Sensitivity: An increase in LC-ceramides (e.g., C16:0) is strongly correlated with insulin resistance. In contrast, a rise in VLC-ceramides can improve insulin signal transduction and protect against diet-induced obesity and glucose intolerance.[17][18]

  • Cell Proliferation and Apoptosis: The balance between different sphingolipid species can determine cell fate.[1][19] LC and VLC sphingolipids can have differential effects on cancer cell division and apoptosis.[17]

  • Endosomal and Lysosomal Function: In yeast, sphingolipids containing VLCFAs are required for the homotypic fusion of vacuoles (the yeast equivalent of lysosomes), indicating a role in the final stages of endocytic and autophagic pathways.[20] In plants, VLCFAs are involved in regulating the distribution of the key signaling lipid PI3P between the trans-Golgi network and endosomes.[21]

Role in Human Health and Disease

Dysregulation of VLC-SL metabolism is implicated in a wide range of human pathologies, making the enzymes in this pathway attractive targets for drug development.

Disease CategoryAssociated Gene/EnzymeVLC-SL Role and PathophysiologyReference(s)
Neurological Disorders ELOVL4Mutations cause Stargardt-like macular dystrophy (STGD3) due to a deficiency of VLC-PUFAs in retinal sphingolipids.[11][15]
Various (e.g., GBA1)Lysosomal storage diseases like Gaucher's and Tay-Sachs involve the accumulation of glycosphingolipids, leading to severe neurodegeneration.[1][15]
CerS, DEGS1Defects in myelination and demyelinating diseases like multiple sclerosis are linked to altered sphingolipid composition.[4][16]
Metabolic Syndrome CerS2, CerS6The ratio of LC- to VLC-ceramides is a key determinant of insulin resistance and type 2 diabetes. High levels of LC-ceramides are detrimental, while VLC-ceramides can be protective.[17][18]
Skin Diseases ELOVL4, CerS3Deficiencies lead to impaired skin barrier function, causing conditions like ichthyosis and excessive water loss.[6][11]
Hereditary Neuropathies SPTLC1/2Mutations can cause the enzyme to use alanine instead of serine, producing toxic 1-deoxy-sphingolipids. The toxicity is driven by their acylation with VLCFAs (e.g., C24:1), leading to mitochondrial dysfunction and apoptosis. This is the mechanism behind Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1).[10][22]

Experimental Protocols and Methodologies

Studying VLC-SLs requires specialized analytical techniques due to their low abundance and structural complexity.

Extraction, Detection, and Quantification

The gold-standard for sphingolipid analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Detailed Methodology for LC-MS/MS Analysis:

  • Lipid Extraction: Total lipids are extracted from homogenized tissue or cell pellets using a solvent mixture, typically chloroform/methanol, following methods like that of Bligh and Dyer.

  • Internal Standards: A cocktail of isotope-labeled sphingolipid standards (e.g., C17-ceramide) is added prior to extraction to correct for sample loss and ionization differences, enabling accurate quantification.

  • Chromatographic Separation (LC): The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate sphingolipid species based on the length and saturation of their acyl chains.

  • Mass Spectrometry (MS/MS):

    • Ionization: Eluted lipids are ionized, typically using Electrospray Ionization (ESI) in positive mode.

    • Detection and Fragmentation: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the intact lipid) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion (e.g., the sphingoid base fragment) is detected in the third quadrupole (Q3).[23] This highly specific transition allows for quantification even if molecules are not fully separated chromatographically.

  • Data Analysis: The peak area of each endogenous lipid is compared to the peak area of its corresponding internal standard to calculate its absolute concentration.

Other Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing the long-chain base and fatty acid composition after chemical hydrolysis of the complex sphingolipids.[24]

  • Thin-Layer Chromatography (TLC): A classical method used for the qualitative separation of different sphingolipid classes.[25]

G cluster_MS Tandem Mass Spectrometer sample Biological Sample (Tissue, Cells) extraction Lipid Extraction (+ Internal Standards) sample->extraction hplc HPLC Separation (C18 Column) extraction->hplc esi Electrospray Ionization (ESI) hplc->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision- Induced Dissociation q1->q2 q3 Q3: Product Ion Detection q2->q3 quant Quantification (Peak Area Ratio) q3->quant

References

(Rac)-C22-Ceramide and its Role in Autophagy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. A growing body of evidence has implicated ceramides as critical regulators of autophagy, the catabolic process by which cells degrade and recycle their own components to maintain homeostasis. This technical guide focuses on the role of (Rac)-C22-Ceramide, a very-long-chain ceramide, in the intricate process of autophagy. We will delve into the molecular signaling pathways, present available quantitative data, and provide detailed experimental protocols for studying its effects.

This compound, also known as N-lignoceroylsphingosine, is characterized by a 22-carbon fatty acid chain. The "(Rac)" prefix indicates that it is a racemic mixture, containing both D-erythro and L-erythro stereoisomers. While the naturally occurring bioactive form is typically the D-erythro isomer, synthetic preparations are often racemic. The length of the fatty acid chain is a crucial determinant of the biological activity of ceramides, with very-long-chain species like C22-Ceramide exhibiting distinct functions.

Molecular Signaling Pathways of Ceramide-Induced Autophagy

Ceramides, including C22-Ceramide, induce autophagy through a dual mechanism that involves the inhibition of the pro-survival mTOR pathway and the activation of the stress-activated JNK pathway.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that suppresses autophagy under nutrient-rich conditions. Ceramides can inhibit the mTOR complex 1 (mTORC1) signaling cascade, thereby lifting this suppression and initiating autophagy. This inhibition is primarily achieved through the disruption of the upstream Akt signaling pathway. Akt (also known as Protein Kinase B) is a pro-survival kinase that activates mTORC1. Ceramide can lead to the dephosphorylation and inactivation of Akt, which in turn leads to the inactivation of mTORC1 and the subsequent initiation of autophagy.

A recent study on a C22-ceramide compound (Ehux-C22) isolated from the marine microalga Emiliania huxleyi demonstrated its ability to induce melanosomal autophagy in B16 mouse melanoma cells by inhibiting the mTOR signaling pathway. This study showed that Ehux-C22 treatment led to the upregulation of miR-199a-3p, which in turn targeted and inhibited mTOR, leading to the activation of the ULK1 complex and downstream autophagy machinery.[1]

mTOR_Pathway C22_Ceramide This compound Akt Akt (PKB) C22_Ceramide->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy Autophagy ULK1_complex->Autophagy initiates JNK_Pathway C22_Ceramide This compound JNK JNK C22_Ceramide->JNK activates Bcl2_Beclin1 Bcl-2:Beclin-1 Complex JNK->Bcl2_Beclin1 phosphorylates Bcl-2 cJun c-Jun JNK->cJun activates Bcl2_p p-Bcl-2 Bcl2_Beclin1->Bcl2_p Beclin1 Free Beclin-1 Bcl2_Beclin1->Beclin1 PI3K_complex PI3K Complex Formation Beclin1->PI3K_complex Beclin1_exp Beclin-1 Expression cJun->Beclin1_exp increases Beclin1_exp->Beclin1 Autophagy Autophagy PI3K_complex->Autophagy promotes Solubilization_Workflow start Start dissolve_cer Dissolve this compound in Ethanol (1-5 mM) start->dissolve_cer prepare_bsa Prepare Fatty Acid-Free BSA Solution (e.g., 10%) start->prepare_bsa add_cer Slowly add Ceramide Solution to BSA while Vortexing dissolve_cer->add_cer warm_bsa Warm BSA Solution to 37°C prepare_bsa->warm_bsa warm_bsa->add_cer incubate Incubate at 37°C for 15-30 min add_cer->incubate add_to_cells Add Ceramide-BSA Complex to Cell Culture incubate->add_to_cells end End add_to_cells->end Autophagic_Flux_Workflow start Start seed_cells Seed Cells start->seed_cells treat_ceramide Treat with this compound seed_cells->treat_ceramide control_path Control Groups: - Untreated - Inhibitor alone - Ceramide alone add_inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) for final 2-4 hours treat_ceramide->add_inhibitor harvest Harvest Cells and Perform Western Blot for LC3 and p62 add_inhibitor->harvest analyze Analyze LC3-II and p62 accumulation to determine autophagic flux harvest->analyze end End analyze->end control_path->harvest

References

Methodological & Application

Protocol for Solubilizing (Rac)-C22-Ceramide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceramides are a class of lipid molecules that play a crucial role as second messengers in a variety of cellular signaling pathways, including those regulating apoptosis, cell growth, and differentiation. (Rac)-C22-Ceramide, a long-chain ceramide, is a valuable tool for studying these pathways. However, its hydrophobic nature presents a significant challenge for its delivery to cells in aqueous culture media. Improper solubilization can lead to precipitation, inaccurate dosing, and non-reproducible experimental results. This document provides detailed protocols for the effective solubilization of this compound for use in cell culture experiments, ensuring optimal delivery and biological activity. Two primary methods are presented: complexation with bovine serum albumin (BSA) and solubilization using an ethanol/dodecane mixture.

Data Presentation: Solubility of Ceramides

The following table summarizes the solubility of various ceramides in common solvents, providing a reference for preparing stock solutions. Note that while specific data for this compound is not always available, the data for similar long-chain ceramides offers valuable guidance.

Ceramide TypeSolventApproximate SolubilitySource
C2 CeramideEthanol~33 mg/mL[1]
C2 CeramideDMSO~20 mg/mL[1]
C2 CeramideDimethyl formamide~22 mg/mL[1]
C24:1 CeramideEthanol~3 mg/mL[2]
C24:1 CeramideDMSO<20 µg/mL[2]
C24:1 CeramideDimethyl formamide>5.5 mg/mL[2]
C24:1 Ceramide1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Method 1: Complexation with Bovine Serum Albumin (BSA)

This is a widely used method that mimics the natural transport of lipids in vivo, minimizing solvent-induced cytotoxicity.[3][4]

Materials:

  • This compound

  • Chloroform

  • Methanol

  • Ethanol (absolute)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile glass test tubes

  • Nitrogen gas source

  • Vacuum desiccator

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Prepare a Ceramide Stock Solution:

    • Dissolve this compound in a chloroform:methanol (19:1, v/v) solution to a final concentration of approximately 1 mM.[5]

  • Dry the Ceramide:

    • Dispense the desired volume of the ceramide stock solution into a sterile glass test tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas.[6][7]

    • Further dry the lipid film in a vacuum desiccator for at least 1 hour to remove any residual solvent.[6]

  • Redissolve in Ethanol:

    • Redissolve the dried ceramide film in a small volume of absolute ethanol. For example, if you started with 100 µL of a 1 mM stock, redissolve in 200 µL of ethanol.[6][7]

  • Prepare the BSA Solution:

    • Prepare a solution of fatty acid-free BSA in PBS (pH 7.4). A common concentration is 0.34 mg/mL.[6][7] For a 10 mL final volume, this would be 3.4 mg of BSA.

    • Alternatively, a 2 mM BSA solution in sterile PBS can be prepared.[3]

  • Form the Ceramide-BSA Complex:

    • While vigorously vortexing the BSA solution, slowly inject the ethanol-dissolved ceramide into the BSA solution.[6][7] This slow addition is critical to ensure proper complex formation and prevent precipitation.

    • Continue vortexing for a few minutes after the addition is complete.

  • Sterilization and Storage:

    • For long-term storage and to ensure sterility, filter the ceramide-BSA complex solution through a 0.22 µm sterile filter.[3]

    • Aliquot the solution into sterile microcentrifuge tubes and store at -20°C.[3][7] The complex is typically stable for at least 3 months at this temperature.[3]

Method 2: Solubilization Using Ethanol/Dodecane

This method provides an alternative for direct addition to cell culture medium.[6][8]

Materials:

  • This compound

  • Ethanol (absolute)

  • Dodecane

  • Sterile tubes

  • Cell culture medium (e.g., DMEM/F12)

Procedure:

  • Prepare the Solvent Mixture:

    • Prepare a solution of ethanol and dodecane in a 98:2 (v/v) ratio.

  • Dissolve the Ceramide:

    • Dissolve the this compound directly in the ethanol:dodecane (98:2) solvent mixture to create a stock solution.

  • Addition to Cell Culture Medium:

    • Add the ceramide/solvent mixture directly to the desired volume of cell culture medium in a sterile tube.

    • Mix well by vortexing or agitation to ensure dispersion.[6]

  • Cell Treatment:

    • Transfer the medium containing the solubilized ceramide to the cell culture dishes.

    • Important: The final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.[9] A vehicle control containing the same final concentration of the ethanol:dodecane mixture should be included in your experiments.

Mandatory Visualizations

Experimental Workflow for Ceramide-BSA Complexation

G start Start dissolve_cer 1. Dissolve this compound in Chloroform:Methanol start->dissolve_cer dry_cer 2. Dry Ceramide under Nitrogen and Vacuum dissolve_cer->dry_cer redissolve_etoh 3. Redissolve in Ethanol dry_cer->redissolve_etoh complexation 5. Inject Ceramide Solution into BSA Solution while Vortexing redissolve_etoh->complexation prep_bsa 4. Prepare Fatty Acid-Free BSA Solution in PBS prep_bsa->complexation filter_store 6. Sterile Filter and Store at -20°C complexation->filter_store end Ready for Cell Culture filter_store->end

Caption: Workflow for preparing this compound-BSA complexes.

Simplified Ceramide Signaling Pathway

G ext_stim External Stimuli (e.g., Stress, Cytokines) smase Sphingomyelinase (SMase) ext_stim->smase activates ceramide This compound (Exogenous) downstream Downstream Effectors (e.g., PP2A, caspases) ceramide->downstream sphingo Sphingomyelin smase->sphingo hydrolyzes endo_cer Endogenous Ceramide Generation sphingo->endo_cer endo_cer->downstream response Cellular Response (Apoptosis, Growth Arrest) downstream->response

Caption: Simplified overview of ceramide-mediated signaling pathways.

References

Inducing Apoptosis In Vitro with (Rac)-C22-Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in a variety of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis (programmed cell death). The accumulation of intracellular ceramides, triggered by various stimuli such as cytokines, chemotherapeutic agents, and environmental stresses, is a key event in the initiation of apoptotic signaling pathways. Ceramides are composed of a sphingosine backbone linked to a fatty acid of varying chain length. This structural variability, particularly in the acyl chain length, can influence their biological activity.

(Rac)-C22-Ceramide, also known as N-lignoceryl-sphingosine, is a long-chain ceramide. While much of the in vitro research on ceramide-induced apoptosis has utilized more soluble, short-chain analogs like C2- and C6-ceramides, the study of long-chain ceramides such as C22 is critical for understanding the physiological mechanisms of apoptosis. Long-chain ceramides are the predominant species found in mammalian cells and their roles in apoptosis are complex and can be cell-type specific.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in vitro. Given the limited specific data for C22-ceramide, the following protocols are based on established methods for long-chain ceramides and general principles of ceramide-induced apoptosis. Researchers are advised to use these as a starting point and optimize the conditions for their specific experimental systems.

Mechanism of Ceramide-Induced Apoptosis

Ceramide-mediated apoptosis is a multifaceted process involving the activation of several signaling cascades. The primary mechanisms include both caspase-dependent and caspase-independent pathways.

Key Signaling Events:

  • Mitochondrial Pathway (Intrinsic Apoptosis): Ceramides can directly interact with mitochondria, leading to the formation of pores in the outer mitochondrial membrane.[1] This results in the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and Apoptosis Inducing Factor (AIF) into the cytoplasm. Cytochrome c release triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.[2]

  • Caspase Activation: The accumulation of ceramide often precedes the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

  • Reactive Oxygen Species (ROS) Generation: Ceramide can induce the production of ROS, which in turn can amplify the apoptotic signal and contribute to mitochondrial dysfunction.[2]

  • Endoplasmic Reticulum (ER) Stress: Exogenous ceramides have been shown to induce ER stress by disrupting calcium homeostasis, leading to the unfolded protein response (UPR) and activation of pro-apoptotic factors.

  • Regulation by Bcl-2 Family Proteins: The pro-apoptotic effects of ceramide can be antagonized by anti-apoptotic members of the Bcl-2 protein family.[3]

It is important to note that the effects of different ceramide species can vary. For instance, very-long-chain ceramides like C22 may have distinct, or even opposing, effects on mitochondrial permeabilization compared to C16-ceramide.

Data Presentation

Due to the scarcity of specific quantitative data for this compound in the literature, the following tables present representative data from studies using other cell-permeable ceramides to induce apoptosis. These values should be considered as a reference for designing initial dose-response experiments.

Table 1: Effective Concentrations of Various Ceramides for Apoptosis Induction

Ceramide AnalogCell LineEffective Concentration RangeObservation
C2-CeramideSH-SY5Y (Neuroblastoma)10 - 50 µMConcentration-dependent decrease in cell viability.[2]
C2-CeramideACC-M, ACC-2 (Adenoid Cystic Carcinoma)10 - 100 µMInduction of ER stress markers.
C6-CeramideJurkat (T-lymphocyte)Not specifiedInduces apoptosis.
C16-CeramideHeLaNot specifiedMore toxic than unsaturated ceramides.
C18-CeramideL6 (Myoblast)Not specifiedIncreased levels correlate with caspase-3 activity.

Table 2: Summary of Key Protein Changes in Ceramide-Induced Apoptosis

ProteinChange upon Ceramide TreatmentMethod of Detection
Caspase-3 (cleaved)IncreasedWestern Blot, Activity Assay
PARP (cleaved)IncreasedWestern Blot
Cytochrome c (cytosolic)IncreasedWestern Blot (of cytosolic fraction)
BaxTranslocation to mitochondriaImmunofluorescence, Western Blot (of mitochondrial fraction)
Bcl-2No consistent change reportedWestern Blot
p-JNKIncreasedWestern Blot
CHOPIncreasedWestern Blot, RT-PCR

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Long-chain ceramides like C22-Ceramide have poor solubility in aqueous solutions, which presents a challenge for in vitro studies. The following methods can be employed to prepare a working stock solution.

Method A: Ethanol/Dodecane Vehicle

This method is suitable for preparing a dispersible solution of natural ceramides.

Materials:

  • This compound powder

  • Ethanol (200 proof, anhydrous)

  • Dodecane

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a solvent mixture of ethanol and dodecane at a ratio of 98:2 (v/v).

  • Dissolve the this compound powder in the ethanol:dodecane solvent to create a concentrated stock solution (e.g., 10-20 mM). Gentle warming and vortexing may be required to fully dissolve the ceramide.

  • Store the stock solution at -20°C.

Method B: BSA-Complexed Ceramide

Complexing ceramides with bovine serum albumin (BSA) can improve their solubility and delivery to cells in culture.

Materials:

  • This compound powder

  • Ethanol (200 proof, anhydrous)

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 10-20 mM).

  • In a separate sterile tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

  • While vortexing the BSA solution, slowly add the ethanolic ceramide stock solution to achieve the desired final concentration. The final concentration of ethanol should be kept to a minimum (ideally <0.5%) to avoid solvent-induced cytotoxicity.

  • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • This BSA-complexed ceramide solution can be further diluted in cell culture medium for experiments.

Protocol 2: Induction of Apoptosis in Cultured Cells

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (e.g., ethanol:dodecane or BSA solution without ceramide)

  • Multi-well plates or culture flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.

  • Preparation of Treatment Medium: Prepare the final concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line. Also, prepare a vehicle control medium with the same final concentration of the solvent used for the ceramide stock.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time.

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis of apoptosis using the methods described in Protocol 3.

Protocol 3: Assessment of Apoptosis

Several methods can be used to quantify and qualify apoptosis induced by this compound.

A. Cell Viability Assay (MTT or WST-1)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure (brief):

  • After treatment with this compound, add the MTT or WST-1 reagent to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Procedure (brief):

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubate in the dark.

  • Analyze the cells by flow cytometry.

C. Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase-3.

Procedure (brief):

  • Lyse the treated cells to obtain protein extracts.

  • Determine the protein concentration of the lysates.

  • Incubate the lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Measure the fluorescence or absorbance over time using a plate reader.

  • Calculate the caspase-3 activity relative to the vehicle control.

D. Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Procedure (brief):

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, cytochrome c, Bax, Bcl-2).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_stock This compound Stock Solution start->prep_stock prep_cells Cell Culture Seeding start->prep_cells treatment Incubate Cells with C22-Ceramide prep_stock->treatment prep_cells->treatment viability Cell Viability (MTT/WST-1) treatment->viability flow Flow Cytometry (Annexin V/PI) treatment->flow caspase Caspase-3 Activity Assay treatment->caspase western Western Blot treatment->western

Caption: Experimental workflow for inducing and assessing apoptosis with this compound.

Ceramide_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cyto Cytoplasm C22_Ceramide This compound C22_Ceramide_in Increased Intracellular C22-Ceramide C22_Ceramide->C22_Ceramide_in ER_Stress ER Stress C22_Ceramide_in->ER_Stress Mito Mitochondrial Pore Formation C22_Ceramide_in->Mito Ca_disruption Ca2+ Homeostasis Disruption ER_Stress->Ca_disruption CytoC Cytochrome c Release Mito->CytoC AIF AIF Release Mito->AIF Apoptosome Apoptosome Formation CytoC->Apoptosome Apoptosis Apoptosis AIF->Apoptosis Caspase-independent Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Caspase-dependent

Caption: Signaling pathways of this compound-induced apoptosis.

Conclusion

This compound, as a physiologically relevant long-chain ceramide, is a valuable tool for studying the intricate mechanisms of apoptosis. While its poor aqueous solubility presents a technical challenge, appropriate preparation methods can facilitate its use in in vitro experiments. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments to investigate the pro-apoptotic effects of this compound. Due to the potential for cell-type specific responses and differential effects of long-chain versus short-chain ceramides, careful optimization of experimental conditions is paramount for obtaining reliable and meaningful results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (Rac)-C22-Ceramide (N-lignoceroyl-D-erythro-sphingosine) in cancer cell research. This document outlines recommended concentrations, detailed experimental protocols, and the underlying signaling pathways involved in ceramide-induced cancer cell apoptosis.

Introduction

Ceramides are a class of sphingolipids that act as critical signaling molecules in various cellular processes, including apoptosis (programmed cell death).[1][2][3] Long-chain ceramides, such as C22-Ceramide, have garnered interest in cancer research for their potential to induce cell death in tumor cells. Dysregulation of ceramide metabolism is a hallmark of many cancers, leading to resistance to apoptosis.[2] Reintroducing or elevating intracellular levels of specific ceramides like C22-Ceramide presents a promising therapeutic strategy. These notes provide the necessary information for researchers to investigate the anti-cancer effects of this compound in a laboratory setting.

Data Presentation: Recommended Concentrations of this compound

The effective concentration of this compound for inducing apoptosis can vary depending on the cancer cell line. While specific IC50 values for this compound are not extensively documented in publicly available literature, data from studies on other long-chain ceramides and the general use of exogenous ceramides provide a starting point for concentration ranges. It is recommended to perform a dose-response study to determine the optimal concentration for each specific cancer cell line.

Parameter Concentration Range Treatment Duration Notes
Initial Dose-Response Studies 10 - 100 µM24 - 72 hoursStart with a broad range to identify the active concentrations.
Apoptosis Induction 20 - 50 µM24 - 48 hoursConcentrations in this range have been shown to induce apoptosis with other long-chain ceramides.
IC50 Determination Varies (cell line dependent)48 - 72 hoursThe half-maximal inhibitory concentration (IC50) needs to be empirically determined for each cell line.

Experimental Protocols

Preparation of this compound Stock Solution

Due to the hydrophobic nature of C22-Ceramide, proper solubilization is crucial for its effective delivery to cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Dodecane

  • Sterile microcentrifuge tubes

Protocol A: DMSO-based Stock Solution

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.

  • Gently warm the solution to 37°C and vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol B: Ethanol/Dodecane-based Stock Solution

  • Prepare a stock solution of this compound in absolute ethanol.

  • For cell treatment, a final solvent concentration of ethanol:dodecane (98:2, v/v) can be used to disperse the ceramide in the aqueous culture medium.[4]

  • Add the ethanolic stock solution to the appropriate volume of dodecane to achieve the 98:2 ratio.

  • This mixture is then added to the cell culture medium with vigorous vortexing to form a homogenous suspension.

Cell Treatment Protocol

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO or ethanol/dodecane)

  • Multi-well cell culture plates

Procedure:

  • Seed the cancer cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • On the day of treatment, prepare the desired concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is critical to add the stock solution to the medium while vortexing to ensure even distribution.

  • Remove the existing medium from the cells and replace it with the medium containing the this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Following treatment with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with cold PBS and resuspend them in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound is believed to induce apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of long-chain ceramides can lead to changes in mitochondrial membrane permeability, resulting in the release of pro-apoptotic factors.

Experimental Workflow for this compound Treatment and Analysis

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_ceramide Prepare this compound Stock Solution (DMSO or EtOH/Dodecane) treat_cells Treat Cells with This compound prep_ceramide->treat_cells prep_cells Seed Cancer Cells prep_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis western Western Blot treat_cells->western

Caption: General workflow for cancer cell treatment with this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Exogenous this compound is thought to integrate into cellular membranes, leading to the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.

signaling_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade C22_Cer This compound (Exogenous) Bax Bax (Pro-apoptotic) C22_Cer->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) C22_Cer->Bcl2 Downregulates Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Promotes MOMP Bcl2->Mito Inhibits MOMP Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CytoC->Casp9 Activates

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Note: Quantification of C22:0-Ceramide in Lipid Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides are a class of sphingolipids that serve as crucial signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and insulin resistance.[1][2] Specifically, very-long-chain ceramides, such as N-docosanoyl-sphing-4-enine (C22:0-Ceramide), have been implicated in metabolic diseases.[1][3] Accurate and sensitive quantification of specific ceramide species is essential for understanding their biological roles and for biomarker discovery. This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of C22:0-ceramide in biological lipid extracts, such as human plasma.[1][3]

Principle of the Method This method employs a simple protein precipitation step to extract lipids, including C22:0-ceramide, from the biological matrix.[1][3] A deuterated internal standard ([²H₄]Cer(22:0)) is added prior to extraction to ensure accuracy and account for sample processing variability. The extracted lipids are then separated using reversed-phase liquid chromatography (LC) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1][2][3] Quantification is achieved by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.[4]

Experimental Protocol

1. Materials and Reagents

  • C22:0-Ceramide (N-docosanoyl-sphing-4-enine) standard (Avanti Polar Lipids or equivalent)

  • Deuterated C22:0-Ceramide ([²H₄]Cer(22:0)) internal standard (Avanti Polar Lipids or equivalent)[3]

  • LC-MS Grade Isopropanol[3]

  • LC-MS Grade Chloroform[3]

  • LC-MS Grade Water with 0.1% Formic Acid (Mobile Phase A)[3]

  • LC-MS Grade Isopropanol with 0.1% Formic Acid (Mobile Phase B)[3]

  • Bovine Serum Albumin (BSA), 5% solution in water (for calibration standards)[3]

  • Biological matrix (e.g., human plasma)

2. Preparation of Solutions

  • C22:0-Ceramide Stock Solution (1 mg/mL): Prepare in isopropanol.[3] From this, prepare a working solution (e.g., 200 µg/mL) by dilution in isopropanol.[3]

  • Internal Standard (IS) / Protein Precipitation Solution: Prepare a solution of [²H₄]Cer(22:0) (e.g., 0.0125 µg/mL) in an isopropanol:chloroform (9:1, v/v) mixture.[3]

  • Calibration Standards: Due to the endogenous presence of ceramides in plasma, calibration standards are prepared by spiking the C22:0-ceramide working solution into a surrogate matrix of 5% BSA in water.[3] A typical concentration range is 0.02, 0.05, 0.1, 0.2, 0.5, 1, 2, and 4 µg/mL.[3]

  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples by spiking known amounts of C22:0-ceramide into a pooled plasma sample.[3]

3. Sample Preparation and Lipid Extraction

  • Aliquot 50 µL of sample (calibrator, QC, or study sample) into a microcentrifuge tube.

  • Add 400 µL of the cold Internal Standard / Protein Precipitation Solution to each tube.[5]

  • Vortex vigorously for 1 minute to mix and precipitate proteins.

  • Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer 250 µL of the supernatant to a new autosampler vial for LC-MS/MS analysis.[5]

4. LC-MS/MS Analysis

The following parameters have been validated for the quantification of C22:0-ceramide.[3]

  • LC System: UFLC system or equivalent[3]

  • Column: Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm, maintained at 50 °C[3]

  • Guard Column: Phenomenex SecurityGuard C18, 4 x 3 mm[3]

  • Mobile Phase A: Water with 0.1% Formic Acid[3]

  • Mobile Phase B: Isopropanol with 0.1% Formic Acid[3]

  • Flow Rate: 0.6 mL/min[3]

  • Injection Volume: 10 µL

  • LC Gradient:

    • 0.0–0.5 min: 65% B

    • 0.5–3.0 min: Linear ramp to 100% B

    • 3.0–3.1 min: Linear ramp to 65% B

    • 3.1–5.0 min: Hold at 65% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 4000QTRAP)[3]

  • Ionization Mode: Positive Ion Electrospray (ESI+)[1][3]

  • MRM Transitions: The most abundant product ion for ceramides typically arises from the loss of the fatty acyl chain, resulting in a fragment with m/z 264.[2][3]

    • C22:0-Ceramide: Precursor [M+H]⁺ m/z 622.5 → Product m/z 264.3

    • [²H₄]C22:0-Ceramide (IS): Precursor [M+H]⁺ m/z 626.5 → Product m/z 264.3

Data Presentation

The performance of this method is summarized in the tables below.

Table 1: Mass Spectrometry Parameters for C22:0-Ceramide Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
C22:0-Ceramide622.5264.3ESI+
[²H₄]C22:0-Ceramide (IS)626.5264.3ESI+

Table 2: Method Validation and Quantitative Performance [1][3]

ParameterC22:0-Ceramide
Linear Dynamic Range (µg/mL)0.02 - 4.0
Lower Limit of Quantification (LLOQ) (µg/mL)0.02
Absolute Recovery (%)109%
Precision (%CV)< 15%
Accuracy (%RE)Within ±15%
Total Run Time (minutes)5.0

Workflow Visualization

The overall experimental workflow for the quantification of C22:0-Ceramide is depicted below.

LCMS_Workflow LC-MS/MS Workflow for C22:0-Ceramide Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Aliquot Sample (50 µL Plasma) Add_IS 2. Add Internal Standard & Precipitation Solution (400 µL) Sample->Add_IS Vortex 3. Vortex & Centrifuge Add_IS->Vortex Supernatant 4. Transfer Supernatant to Autosampler Vial Vortex->Supernatant LCMS 5. LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data 6. Data Processing (Peak Integration) LCMS->Data Quant 7. Quantification (Ratio to IS & Calibration Curve) Data->Quant Ceramide_Pathway Simplified De Novo Ceramide Synthesis Pathway PalmitoylCoA Palmitoyl-CoA + Serine SPT SPT PalmitoylCoA->SPT Sphinganine Sphinganine CerS2 CerS2 Sphinganine->CerS2 Dihydroceramide Dihydroceramide (C22:0) DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide (C22:0) Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex SPT->Sphinganine CerS2->Dihydroceramide + C22-CoA DES1->Ceramide

References

Application Notes and Protocols for Fluorescent Labeling of Very Long-Chain Ceramides for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including apoptosis, cell senescence, differentiation, and autophagy.[1] They are central intermediates in sphingolipid metabolism and act as signaling molecules in various pathways.[2][3] Ceramides are structurally diverse, primarily differing in the length of their N-acyl chain, which significantly influences their biological function.[2] Very long-chain ceramides (VLC-Cer), typically containing acyl chains of 20 carbons or more (C20–C24), have distinct roles compared to their long-chain (C16–C18) counterparts.[2][4] For instance, VLC-Cer are implicated in mitochondrial dysfunction in cardiomyocytes and are crucial for the integrity of tight junctions in retinal vascular endothelial cells.[5][6]

Visualizing the subcellular localization and dynamics of VLC-Cer is essential for understanding their specific functions in health and disease.[1] Fluorescent labeling offers a powerful tool for imaging these lipids in living and fixed cells.[7] This document provides detailed protocols for two primary strategies for fluorescently labeling and imaging VLC-Cer: the use of synthetic fluorescent VLC-Cer analogs and the bioorthogonal labeling approach using click chemistry.

Labeling Strategies

There are two main approaches for the fluorescent labeling of VLC-Cer for imaging studies:

  • Direct Labeling with Fluorescent VLC-Cer Analogs: This method involves synthesizing ceramides with a fluorescent moiety, such as BODIPY or a coumarin derivative, attached to a very long-chain fatty acid. These probes can be directly introduced to cells to study their uptake, trafficking, and localization.[1]

  • Bioorthogonal Labeling via Click Chemistry: This two-step strategy first involves the metabolic incorporation of a VLC-fatty acid analog containing a bioorthogonal handle, like a terminal alkyne. Subsequently, a fluorescent azide is covalently attached to the incorporated alkyne-modified lipid via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. This approach minimizes potential artifacts from bulky fluorophores during metabolic processing.

Data Presentation

Table 1: Photophysical Properties of Selected Fluorophores for Ceramide Labeling
FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ_F)NotesReference
BODIPY ~475~500-520Moderate to HighGreen-emitting, sensitive to environmental polarity.[1]
NBD ~466~539VariableEnvironment-sensitive fluorophore.[8]
COUPY ~540~570-635Moderate to HighFar-red/NIR emitting, large Stokes' shift.[1]
Coumarin ~405~480-Used in click chemistry applications.
PKH67 ~490~502-Lipophilic dye for staining pre-formed vesicles.[9]

Experimental Protocols

Protocol 1: Direct Labeling using Fluorescent VLC-Cer Analogs

This protocol describes the use of a commercially available or custom-synthesized fluorescent VLC-Cer analog (e.g., BODIPY-C24-ceramide) for live-cell imaging.

Materials:

  • Fluorescent VLC-Cer analog (e.g., BODIPY-C24-ceramide)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the fluorescent VLC-Cer analog in a suitable solvent (e.g., ethanol or DMSO).

    • Complex the fluorescent VLC-Cer analog with fatty acid-free BSA in serum-free medium to enhance solubility and cellular uptake. A 1:1 molar ratio of lipid to BSA is a good starting point.

    • Dilute the complexed probe into complete cell culture medium to the final desired concentration (typically 1-5 µM).

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed PBS or serum-free medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed complete medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., for BODIPY, excitation ~488 nm, emission ~500-550 nm).[10]

Protocol 2: Bioorthogonal Labeling of VLC-Ceramides using Click Chemistry

This protocol involves the metabolic incorporation of an alkyne-modified very long-chain fatty acid followed by fluorescent labeling via a click reaction.

Part A: Metabolic Incorporation of Alkyne-Modified VLC-Fatty Acid

Materials:

  • Alkyne-modified very long-chain fatty acid (e.g., ω-alkynyl C24 fatty acid)

  • Cell culture medium

  • Fatty acid-free BSA

  • PBS

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Preparation of Alkyne-Lipid Labeling Medium:

    • Prepare a stock solution of the alkyne-modified VLC-fatty acid in ethanol or DMSO.

    • Complex the alkyne-lipid with fatty acid-free BSA in serum-free medium.

    • Dilute the complex into complete culture medium to a final concentration of 10-50 µM.

  • Metabolic Labeling:

    • Remove the culture medium from the cells and replace it with the alkyne-lipid labeling medium.

    • Incubate the cells for 4 to 24 hours to allow for metabolic incorporation of the alkyne-lipid into VLC-Cer. The optimal incubation time should be determined empirically.

Part B: Fixation, Permeabilization, and Click Reaction

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 or Saponin in PBS

  • Fluorescent azide (e.g., Azide-Coumarin)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • PBS

Procedure:

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 or Saponin in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • Prepare stock solutions of the click reaction components.

    • For a typical reaction, mix the components in the following order to the final concentrations:

      • Fluorescent azide (e.g., 10 µM)

      • TCEP or Sodium Ascorbate (e.g., 100 µM)

      • TBTA (e.g., 100 µM)

      • CuSO4 (e.g., 10 µM)

  • Click Reaction:

    • Add the freshly prepared click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with a suitable dye like DAPI.

    • Wash twice more with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

G cluster_synthesis Probe Synthesis/Preparation cluster_cell_culture Cellular Labeling cluster_imaging Imaging Workflow VLCFA VLC-Fatty Acid Analog (e.g., ω-alkynyl C24) Complexation Complexation VLCFA->Complexation Fluorophore Fluorescent Probe (e.g., BODIPY-Cer) DirectLabeling Direct Labeling (30-60min) Fluorophore->DirectLabeling Direct Approach BSA Fatty Acid-Free BSA BSA->Complexation Incubation Metabolic Incubation (4-24h) Complexation->Incubation Bioorthogonal Approach Cells Cultured Cells Fixation Fixation & Permeabilization Cells->Fixation Incubation->Cells DirectLabeling->Cells Wash Washing DirectLabeling->Wash Live Cell Imaging ClickReaction Click Reaction Fixation->ClickReaction ClickReaction->Wash Microscopy Fluorescence Microscopy Wash->Microscopy

Caption: Experimental workflow for fluorescent labeling of VLC-Cer.

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine de novo synthesis Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide (Long & Very Long Chain) Dihydroceramide->Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction (VLC-Cer specific) Ceramide->Mitochondrial_Dysfunction Sphingosine->Ceramide Salvage Pathway Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine->S1P SphK CerS Ceramide Synthases (CerS1-6) DES1 Dihydroceramide Desaturase 1 CDase Ceramidase SphK Sphingosine Kinase

Caption: Simplified ceramide metabolism and signaling pathway.

References

Application Notes and Protocols: (Rac)-C22-Ceramide as a Tool for Studying Ceramide Synthase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The biological functions of ceramides are intricately linked to the length of their N-acyl chains. In mammals, the synthesis of ceramides with distinct acyl chain lengths is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. (Rac)-C22-Ceramide, a racemic mixture of ceramide with a 22-carbon fatty acid chain, serves as a valuable tool for investigating the substrate specificity of these enzymes, particularly Ceramide Synthase 2 (CerS2), which is primarily responsible for the synthesis of very-long-chain (VLC) ceramides (C22-C24).[1][2][3]

These application notes provide detailed protocols for utilizing this compound and its corresponding acyl-CoA (C22-CoA) to characterize the substrate specificity of the six human ceramide synthases. Additionally, we describe methods to study the downstream signaling effects of C22-Ceramide, focusing on apoptosis and inflammation.

Data Presentation: Ceramide Synthase Specificity

The substrate specificity of the six human ceramide synthase isoforms for C22-CoA is summarized below. CerS2 demonstrates the highest activity with very-long-chain fatty acyl-CoAs, making C22-CoA a preferred substrate for this enzyme. The activities of the other CerS isoforms with C22-CoA are significantly lower, highlighting the stringent substrate specificity of these enzymes.

Ceramide Synthase IsoformPreferred Acyl-CoA Chain Length(s)Relative Activity with C22-CoA (%)
CerS1 C18< 5%
CerS2 C22-C24 100%
CerS3 C26 and higher< 10%
CerS4 C18-C20< 5%
CerS5 C16< 1%
CerS6 C14-C16< 1%

Note: The relative activities are estimations based on published substrate specificities. Absolute activities can vary depending on experimental conditions. CerS2 activity with C22:0-CoA has been measured at approximately 82 pmol/mg/min in HEK293T cell homogenates overexpressing the enzyme.[4][5]

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase Activity Assay Using C22-CoA

This protocol describes the determination of ceramide synthase activity in cell or tissue homogenates using C22-CoA as the substrate and detection of the resulting C22-dihydroceramide by liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

  • Cells or tissues expressing ceramide synthases

  • Homogenization Buffer: 20 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 250 mM Sucrose, 1x Protease Inhibitor Cocktail

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Sphinganine (dihydrosphingosine)

  • C22:0-CoA (Behenoyl-CoA)

  • Internal Standard (e.g., C17-Ceramide)

  • Chloroform, Methanol, Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Preparation of Homogenates:

    • Harvest cells or dissect tissue and wash with ice-cold PBS.

    • Resuspend the cell pellet or tissue in ice-cold Homogenization Buffer.

    • Homogenize the sample on ice using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant (post-nuclear supernatant) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Ceramide Synthase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

      • Assay Buffer

      • 50 µM C22:0-CoA

      • 10 µM Sphinganine

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20-50 µg of cell or tissue homogenate. The final reaction volume is typically 100 µL.

    • Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

  • Lipid Extraction:

    • Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v) containing the internal standard.

    • Vortex the mixture thoroughly.

    • Add 125 µL of chloroform and vortex again.

    • Add 125 µL of water and vortex to induce phase separation.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Carefully collect the lower organic phase into a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • Analyze the sample by LC-MS/MS to quantify the amount of C22-dihydroceramide formed, normalized to the internal standard.

Protocol 2: Analysis of C22-Ceramide-Induced Apoptosis

This protocol outlines a method to assess apoptosis in cultured cells treated with exogenous this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • Vehicle control (e.g., ethanol or DMSO)

  • Cell culture medium

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • Caspase-3 colorimetric or fluorometric assay kit

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in the vehicle.

    • Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle for a desired time period (e.g., 6-24 hours).

  • Apoptosis Assessment by Flow Cytometry:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

  • Caspase-3 Activity Assay:

    • Following treatment with this compound, lyse the cells according to the caspase-3 assay kit protocol.

    • Determine the protein concentration of the cell lysates.

    • Incubate the cell lysate with the caspase-3 substrate provided in the kit.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the caspase-3 activity and normalize to the protein concentration.

Visualization of Signaling Pathways and Workflows

Ceramide de Novo Synthesis and Signaling

Ceramide_Pathway cluster_synthesis De Novo Synthesis cluster_signaling Downstream Signaling Palmitoyl_CoA Palmitoyl-CoA SPT SPT Palmitoyl_CoA->SPT Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS2 CerS2 Sphinganine->CerS2 C22_CoA C22-CoA C22_CoA->CerS2 Dihydroceramide C22-Dihydroceramide CerS2->Dihydroceramide DES DES Dihydroceramide->DES C22_Ceramide This compound DES->C22_Ceramide Apoptosis Apoptosis C22_Ceramide->Apoptosis Activates Caspases Inflammation Inflammation C22_Ceramide->Inflammation Modulates NF-κB

Caption: De novo synthesis of C22-Ceramide and its role in signaling.

Experimental Workflow for CerS Specificity Assay

Workflow_CerS_Assay start Start: Cell/Tissue Homogenate reaction In Vitro Reaction (+ Sphinganine, + C22-CoA) start->reaction extraction Lipid Extraction (+ Internal Standard) reaction->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify C22-Dihydroceramide analysis->quantification end End: Determine CerS2 Activity quantification->end

Caption: Workflow for in vitro ceramide synthase activity assay.

C22-Ceramide Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_mito Mitochondrial Pathway C22_Ceramide This compound Bax_Bak Bax/Bak Activation C22_Ceramide->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Apoptosome->Casp9 Apoptosis Apoptosis Casp3->Apoptosis Inflammation_Pathway C22_Ceramide This compound IKK IKK Complex C22_Ceramide->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Gene Expression Nucleus->Genes

References

Application Notes and Protocols: (Rac)-C22-Ceramide in Skin Barrier Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-C22-Ceramide (N-docosanoyl-sphingosine) in skin barrier research. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate the design and execution of studies investigating the role of very long-chain ceramides in skin health and disease.

Introduction

Ceramides are a class of lipid molecules that are essential components of the skin's outermost layer, the stratum corneum. They play a critical role in maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults.[1][2] Very long-chain ceramides, such as C22-Ceramide, are of particular interest due to their contribution to the structural integrity and low permeability of the epidermal barrier.[3] Deficiencies in these specific ceramides have been linked to various skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis.[4]

This compound serves as a valuable tool for researchers studying the mechanisms of skin barrier formation and repair. Its application in various in vitro, ex vivo, and in vivo models allows for the elucidation of its effects on keratinocyte differentiation, lipid organization, and overall barrier competence.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other long-chain ceramides on key skin barrier parameters.

Table 1: Effect of C22-Ceramide on Transepidermal Water Loss (TEWL)

Model SystemTreatmentConcentrationDuration% Decrease in TEWLReference
In vivo (Human)Emulsion with Ceramide-20.5%4 weeksSignificant decrease vs. placebo[5]
In vivo (Human)Ceramide-containing cleanserNot specified28 days13.42%[6]
In vivo (Human, Atopic Dermatitis)Ceramide-dominant emollientNot specified4 weeksSignificant decrease[7]

Table 2: Effect of C22-Ceramide on Keratinocyte Differentiation Markers

Cell LineTreatmentConcentrationDurationMarkerFold Increase (mRNA/Protein)Reference
Human KeratinocytesC2-Ceramide5 µM16 hoursCaspase-14 mRNA~2.5-fold[8]
Human KeratinocytesC6-Ceramide5 µM16 hoursCaspase-14 mRNA~3-fold[8]
Human KeratinocytesC2/C6-CeramideNot specifiedNot specifiedInvolucrinIncreased expression[8]
Human KeratinocytesOat oil (rich in ceramides)Not specifiedNot specifiedInvolucrin, Transglutaminase 1Significant upregulation[9]

Signaling Pathways and Mechanisms

This compound and other ceramides are not only structural components but also act as signaling molecules that influence various cellular processes in the epidermis. The primary signaling pathway involves the regulation of keratinocyte differentiation and apoptosis.

Ceramide-Mediated Keratinocyte Differentiation

// Nodes C22_Ceramide [label="this compound\n(Exogenous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intracellular_Ceramide [label="Increased Intracellular\nCeramide Pool", fillcolor="#FBBC05", fontcolor="#202124"]; CAPPs [label="Ceramide-Activated\nProtein Phosphatases\n(PP1, PP2A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC_zeta [label="Protein Kinase C ζ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Differentiation [label="Keratinocyte\nDifferentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Inhibition of\nProliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges C22_Ceramide -> Intracellular_Ceramide [color="#4285F4"]; Intracellular_Ceramide -> CAPPs [label="Activates", color="#FBBC05"]; Intracellular_Ceramide -> PKC_zeta [label="Activates", color="#FBBC05"]; CAPPs -> Differentiation [color="#EA4335"]; PKC_zeta -> Differentiation [color="#EA4335"]; Intracellular_Ceramide -> Apoptosis [color="#FBBC05"]; Intracellular_Ceramide -> Proliferation [color="#FBBC05"]; }

Caption: Ceramide signaling pathway in keratinocytes.

Increased intracellular levels of ceramides can activate downstream signaling cascades, including ceramide-activated protein phosphatases (CAPPs) and protein kinase C zeta (PKCζ).[2][10][11] These pathways ultimately lead to the induction of keratinocyte differentiation, inhibition of proliferation, and in some cases, apoptosis.[2][12] This regulation is crucial for the proper formation of the stratum corneum.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound in skin barrier research.

Protocol 1: In Vitro Keratinocyte Differentiation Assay

This protocol details the treatment of human keratinocytes with this compound to assess its impact on differentiation markers.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound

  • Vehicle control (e.g., DMSO)

  • RNA extraction kit

  • qRT-PCR reagents and primers for differentiation markers (e.g., Involucrin, Loricrin, Transglutaminase)

  • Protein lysis buffer and antibodies for Western blotting

Procedure:

  • Cell Culture: Culture NHEK in KGM according to the supplier's instructions.

  • Treatment: Seed NHEK in appropriate culture plates. Once they reach 60-70% confluency, replace the medium with fresh KGM containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using specific primers for keratinocyte differentiation markers.[13][14]

  • Protein Extraction and Western Blotting:

    • Lyse the cells in protein lysis buffer and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against differentiation markers, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

// Nodes Start [label="Start: Culture NHEK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound\n(e.g., 1-10 µM) or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Extraction [label="RNA Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; qRT_PCR [label="qRT-PCR for Differentiation\nMarker Gene Expression\n(Involucrin, Loricrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Extraction [label="Protein Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot for Differentiation\nMarker Protein Levels", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Incubation [color="#5F6368"]; Incubation -> Analysis [color="#5F6368"]; Analysis -> RNA_Extraction [color="#5F6368"]; Analysis -> Protein_Extraction [color="#5F6368"]; RNA_Extraction -> qRT_PCR [color="#34A853"]; Protein_Extraction -> Western_Blot [color="#EA4335"]; }

Caption: In vitro keratinocyte differentiation workflow.

Protocol 2: Ex Vivo Skin Permeation and Barrier Repair Study

This protocol describes the use of an ex vivo human skin model to evaluate the effect of a topical this compound formulation on skin barrier function.[15]

Materials:

  • Full-thickness human skin explants

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS)

  • Topical formulation containing this compound

  • Placebo formulation (without ceramide)

  • TEWL measurement device (e.g., Tewameter®)

  • Tape stripping supplies

Procedure:

  • Skin Preparation: Obtain human skin from elective surgeries (with ethical approval and patient consent). Remove subcutaneous fat and cut the skin into appropriate sizes for mounting on Franz diffusion cells.[16]

  • Barrier Disruption (Optional): To model a compromised barrier, perform tape stripping on the skin surface until a specific increase in baseline TEWL is achieved.[17]

  • Formulation Application: Apply a standardized amount of the this compound formulation or placebo to the epidermal surface of the skin in the donor compartment of the Franz diffusion cell.

  • Incubation: Maintain the receptor compartment with PBS at 32°C and stir continuously. Conduct the experiment for a defined period (e.g., 24-48 hours).

  • TEWL Measurement: At specified time points, measure the TEWL of the skin surface to assess barrier function recovery.[5]

  • Lipid Extraction and Analysis: After the experiment, collect the skin samples, separate the epidermis, and extract the lipids. Analyze the ceramide profile using HPLC-MS/MS to quantify the penetration and incorporation of C22-Ceramide.

// Nodes Start [label="Start: Prepare Human\nSkin Explants", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Barrier_Disruption [label="Optional: Barrier Disruption\n(Tape Stripping)", fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Apply this compound\nFormulation or Placebo", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate in Franz\nDiffusion Cells (24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; TEWL [label="Measure TEWL at\nDefined Time Points", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Analysis [label="Lipid Extraction and\nHPLC-MS/MS Analysis\nof Ceramides", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Barrier_Disruption [color="#5F6368"]; Barrier_Disruption -> Formulation [color="#5F6368"]; Formulation -> Incubation [color="#5F6368"]; Incubation -> TEWL [color="#34A853"]; Incubation -> Lipid_Analysis [color="#EA4335"]; }

Caption: Ex vivo skin permeation and barrier repair workflow.

Protocol 3: HPLC-MS/MS Analysis of C22-Ceramide in Skin

This protocol provides a general method for the extraction and quantification of C22-Ceramide from skin samples.[18][19][20]

Materials:

  • Skin tissue (epidermis or stratum corneum)

  • Chloroform/methanol solvent mixture

  • Internal standard (e.g., a deuterated ceramide)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Homogenize the skin tissue and add the internal standard.

  • Lipid Extraction: Perform a lipid extraction using a chloroform/methanol mixture (e.g., Bligh-Dyer method).[18]

  • Sample Concentration: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for injection.

  • HPLC Separation: Inject the sample into the HPLC system. Use a C18 column and a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid.[18]

  • MS/MS Detection: Detect the ceramides using the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for C22-Ceramide and the internal standard for accurate quantification.

Conclusion

This compound is an indispensable tool for investigating the intricate biology of the skin barrier. The protocols and data presented in these application notes offer a framework for researchers to explore its role in maintaining skin health and to develop novel therapeutic strategies for skin barrier-related disorders. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to conceptualize and design future studies in this critical area of dermatological research.

References

Application Notes and Protocols for the Delivery of (Rac)-C22-Ceramide to Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in a variety of cellular signaling pathways. They are implicated in regulating cellular processes such as differentiation, proliferation, senescence, and apoptosis.[1][2] (Rac)-C22-Ceramide, a long-chain ceramide, is a key player in these events. Due to their hydrophobic nature, ceramides have limited solubility in aqueous solutions, making their delivery to live cells in culture a significant challenge.

These application notes provide detailed protocols for the effective delivery of this compound to live cells for in vitro studies. The methods described herein are designed for researchers, scientists, and drug development professionals to ensure reproducible and reliable experimental outcomes. The primary delivery strategies covered include complexation with bovine serum albumin (BSA) and the use of cyclodextrin as a carrier.

Core Concepts in Ceramide Delivery

The central challenge in working with long-chain ceramides like C22-Ceramide is their poor water solubility, which can lead to precipitation in cell culture media and inconsistent results.[3] To overcome this, ceramides are typically complexed with a carrier molecule or dissolved in a vehicle that facilitates their dispersion in an aqueous environment.

  • Bovine Serum Albumin (BSA): Fatty acid-free BSA is commonly used as a carrier for lipids.[4] BSA can bind to the hydrophobic acyl chain of the ceramide, forming a complex that is soluble in culture medium and can be readily taken up by cells.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6][7] They can encapsulate hydrophobic molecules like ceramide, increasing their solubility and facilitating delivery to cells.[8]

  • Organic Solvents: Solvents like ethanol or DMSO can be used to create a stock solution, which is then diluted in culture medium.[9] However, the final concentration of the organic solvent must be kept to a minimum to avoid cellular toxicity. For long-chain ceramides, this method is often less effective than using carriers.

Experimental Protocols

Protocol 1: Preparation of C22-Ceramide-BSA Complex

This is a widely used method for delivering long-chain ceramides to cultured cells. The protocol is adapted from established methods for preparing lipid-BSA complexes.[4][10][11][12][13]

Materials:

  • This compound

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Ethanol (absolute)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile glass test tubes

  • Sterile microcentrifuge tubes

  • Nitrogen gas source (optional)

  • Vacuum desiccator (optional)

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Prepare a C22-Ceramide Stock Solution:

    • Dissolve this compound in ethanol to a final concentration of 1-5 mM. Mild heating (up to 40°C) or sonication can aid dissolution.[10]

  • Prepare a BSA Solution:

    • Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS. For example, dissolve ~133 mg of BSA in 1 mL of PBS.

    • Alternatively, a 10% (w/v) BSA solution can be prepared.[12]

    • Warm the BSA solution to 37°C.[4][12]

  • Form the C22-Ceramide-BSA Complex:

    • In a sterile tube, add the desired volume of the 37°C BSA solution.

    • While vigorously vortexing the BSA solution, slowly add the C22-Ceramide stock solution dropwise to achieve the desired final molar ratio (typically ranging from 1:1 to 5:1 fatty acid to BSA).

    • Continue to vortex for an additional 1-2 minutes after adding the ceramide.

    • Incubate the mixture in a 37°C water bath for at least 1 hour, with periodic mixing, to allow for complex formation.[12]

  • Sterilization and Storage:

    • Sterilize the final C22-Ceramide-BSA complex by passing it through a 0.22 µm syringe filter.

    • The complex can be used immediately or stored in aliquots at -20°C for long-term use.[4]

  • Application to Cells:

    • Thaw the complex at 37°C if frozen.

    • Add the desired volume of the complex to your cell culture medium to achieve the final working concentration.

    • Gently mix the medium before adding it to the cells. Always include a BSA-only vehicle control in your experiments.

Protocol 2: Delivery of C22-Ceramide using Cyclodextrin

This protocol utilizes cyclodextrin to enhance the solubility of C22-Ceramide. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or DMSO

  • Sterile water or PBS

  • Sterile microcentrifuge tubes

  • Sonicator (optional)

  • Vortex mixer

Procedure:

  • Prepare a C22-Ceramide Stock Solution:

    • Dissolve this compound in a minimal amount of ethanol or DMSO to create a concentrated stock (e.g., 10-20 mM).

  • Prepare a Cyclodextrin Solution:

    • Prepare a concentrated solution of HP-β-CD in sterile water or PBS (e.g., 100 mM). Warm the solution to aid dissolution if necessary.

  • Form the C22-Ceramide-Cyclodextrin Inclusion Complex:

    • Add the C22-Ceramide stock solution to the cyclodextrin solution. The molar ratio of ceramide to cyclodextrin can be varied, but a ratio of 1:10 is a good starting point.

    • Vortex the mixture vigorously for 15-30 minutes at room temperature.

    • Sonication can be used to improve the efficiency of complex formation.

  • Sterilization and Storage:

    • Sterilize the complex solution using a 0.22 µm filter.

    • Store the solution at 4°C for short-term use or at -20°C for long-term storage.

  • Application to Cells:

    • Dilute the C22-Ceramide-cyclodextrin complex in your cell culture medium to the desired final concentration.

    • Include a cyclodextrin-only vehicle control in your experiments.

Data Presentation

The effective concentration of C22-Ceramide can vary significantly depending on the cell type, treatment duration, and the specific biological endpoint being measured. The following tables summarize typical concentration ranges and observed effects from the literature. Note that many studies use more cell-permeable short-chain ceramides (e.g., C2, C6) as surrogates.

Parameter C2-Ceramide C16:0-Ceramide C22/C24-Ceramide Reference
Cell Line(s) SH-SY5Y (neuroblastoma)HeLa, C2C12 myoblastsT-cell acute lymphoblastic leukemia[14][15][16]
Typical Working Conc. 10 - 50 µM50 - 100 µM (in situ synthesis)Associated with T2DM incidence[14][15][16]
Incubation Time Up to 24 hours16 hoursN/A (clinical studies)[14][15]
Primary Effect Induction of apoptosisReduced cell viability, apoptosisCytotoxicity, associated with disease[14][15][17]
Assay Cell Line Treatment Result Reference
Cell Viability HeLaIn situ synthesis of C16:0-CeramideSignificant reduction in viability[15]
Apoptosis (Annexin V) Mouse Macrophages0.4 mM Stearic Acid (induces ceramide)Increased Annexin V staining[4]
Caspase-3 Activation SH-SY5Y25 µM C2-CeramideUpregulation of active caspase-3[14]
Mitochondrial Potential hASCsCeramideDisruption of mitochondrial potential[18]
Bax Translocation HeLaIn situ synthesis of C16:0-Ceramide95% of cells showed Bax translocation[15]

Visualization of Pathways and Workflows

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide accumulation triggers stress signaling pathways that converge on the mitochondria to initiate apoptosis. This can occur through both caspase-dependent and -independent mechanisms.

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_downstream Downstream Execution C22_Ceramide This compound Delivery PP2A Activation of Protein Phosphatase 2A (PP2A) C22_Ceramide->PP2A activates JNK Activation of Stress Kinases (JNK) C22_Ceramide->JNK activates Bcl2 Inactivation of Bcl-2 (Anti-apoptotic) PP2A->Bcl2 dephosphorylates Bax Activation/Translocation of Bax (Pro-apoptotic) JNK->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP inhibits Bax->MOMP induces CytoC Cytochrome c Release MOMP->CytoC AIF AIF Release MOMP->AIF Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome initiates AIF_Nuc AIF Nuclear Translocation AIF->AIF_Nuc translocates Casp3 Caspase-3 Activation Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis AIF_Nuc->Apoptosis

Caption: Simplified signaling cascade of ceramide-induced apoptosis.

Experimental Workflow for Ceramide Delivery using BSA

This diagram outlines the key steps for preparing and applying the C22-Ceramide-BSA complex to live cells.

G cluster_prep Preparation cluster_complex Complexation cluster_exp Experiment prep_cer 1. Dissolve C22-Ceramide in Ethanol (Stock) mix 4. Add Ceramide Stock to BSA while Vortexing prep_cer->mix prep_bsa 2. Prepare Fatty Acid-Free BSA in PBS warm_bsa 3. Warm BSA Solution to 37°C warm_bsa->mix control 8. Prepare Vehicle Control (BSA only) warm_bsa->control incubate 5. Incubate at 37°C for 1 hour mix->incubate filter 6. Sterile Filter (0.22 µm) incubate->filter treat 7. Add Complex to Cell Culture Medium filter->treat add_cells 9. Treat Cells and Incubate treat->add_cells control->add_cells analyze 10. Analyze Cellular Response add_cells->analyze

Caption: Workflow for preparing and using C22-Ceramide-BSA complexes.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the successful delivery of this compound to live cells. The choice between BSA and cyclodextrin as a carrier may depend on the specific cell type and experimental conditions. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system. Furthermore, the inclusion of appropriate vehicle controls is essential for accurate interpretation of the results. By following these detailed methodologies, researchers can effectively investigate the multifaceted roles of C22-Ceramide in cellular physiology and pathology.

References

Application Notes and Protocols for (Rac)-C22-Ceramide in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Rac)-C22-Ceramide in studies focused on metabolic diseases. The protocols outlined below are based on established methodologies in ceramide research and are intended to be adapted to specific experimental needs.

Introduction to this compound in Metabolic Diseases

Ceramides are a class of bioactive sphingolipids that have emerged as key players in the pathogenesis of metabolic diseases, including insulin resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][2][3][4] These lipotoxic molecules accumulate in various tissues such as skeletal muscle, liver, and adipose tissue in response to excess saturated fatty acids and inflammatory signals.[2][3][5]

This compound, a very-long-chain ceramide, is synthesized by ceramide synthase 2 (CerS2).[6][7] Elevated levels of C22:0 and other very-long-chain ceramides have been observed in metabolic tissues and are associated with the disruption of metabolic homeostasis.[3][8] The primary mechanism through which ceramides, including C22-ceramide, exert their detrimental effects is by antagonizing the insulin signaling pathway, primarily through the inhibition of Akt/Protein Kinase B (PKB).[1][9][10] This inhibition leads to impaired glucose uptake and utilization, contributing to the development of insulin resistance.

Core Applications of this compound in Research

  • Induction of Insulin Resistance: In vitro and in vivo models to study the molecular mechanisms of insulin resistance.

  • Lipotoxicity Studies: Investigating the cytotoxic effects of lipid accumulation in various cell types (e.g., hepatocytes, myotubes, pancreatic β-cells).

  • Signaling Pathway Analysis: Elucidating the specific signaling cascades affected by C22-Ceramide accumulation.

  • Drug Screening: Evaluating the efficacy of therapeutic compounds in mitigating ceramide-induced metabolic dysfunction.

Experimental Protocols

Protocol 1: In Vitro Induction of Insulin Resistance in C2C12 Myotubes

This protocol describes how to induce insulin resistance in a skeletal muscle cell line using a cell-permeable analog of C22-Ceramide, or by manipulating endogenous ceramide levels. Due to the poor solubility and cell permeability of long-chain ceramides, short-chain ceramides like C2-ceramide are often used to mimic the effects of endogenous long-chain ceramides.[9][11][12][13]

Materials:

  • C2C12 myoblasts

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • C2-Ceramide (N-Acetyl-D-sphingosine)

  • Insulin solution (100 µM stock)

  • 2-Deoxy-D-[³H]-glucose

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (for protein analysis)

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.

    • Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

  • Ceramide Treatment:

    • Prepare a stock solution of C2-Ceramide in ethanol or DMSO.

    • On the day of the experiment, dilute the C2-Ceramide stock in serum-free DMEM to a final concentration of 50-100 µM.[14]

    • Pre-incubate the differentiated C2C12 myotubes with the ceramide-containing medium for 2-8 hours.[9][14]

  • Insulin Stimulation and Glucose Uptake Assay:

    • Following ceramide treatment, wash the cells with PBS.

    • Stimulate the cells with 100 nM insulin in serum-free DMEM for 30 minutes.[14]

    • Measure 2-Deoxy-D-[³H]-glucose uptake as a marker for insulin sensitivity.

  • Protein Analysis (Western Blot):

    • Lyse the cells and collect protein extracts.

    • Perform Western blotting to analyze the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473 and Thr308) and GSK3β.[9][11]

Expected Outcome:

  • A significant decrease in insulin-stimulated glucose uptake in ceramide-treated cells compared to control cells.

  • Reduced phosphorylation of Akt and its downstream targets in response to insulin stimulation in ceramide-treated cells.

Protocol 2: Analysis of Endogenous C22-Ceramide Levels in Tissues

This protocol outlines a method for the extraction and quantification of C22-Ceramide from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[15]

Materials:

  • Tissue sample (e.g., liver, skeletal muscle)

  • Internal standards (e.g., C17-Ceramide)

  • Bligh and Dyer extraction solution (Chloroform:Methanol, 1:2 v/v)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization and Lipid Extraction:

    • Homogenize the tissue sample in a cold solvent mixture.

    • Perform a Bligh and Dyer liquid-liquid extraction to separate the lipid phase.[15]

    • Add a known amount of an internal standard (e.g., C17-ceramide) to each sample for accurate quantification.[15]

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).[15]

    • Detect and quantify the different ceramide species, including C22-Ceramide, using multiple reaction monitoring (MRM) in positive ion mode.[15]

Data Analysis:

  • Quantify the amount of C22-Ceramide in each sample by comparing its peak area to that of the internal standard.

  • Normalize the ceramide content to the initial tissue weight or protein concentration.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of ceramides in metabolic diseases.

Table 1: Changes in Ceramide Levels in Insulin-Resistant States

Model SystemTissueCeramide SpeciesFold Change vs. ControlReference
Obese HumansSkeletal MuscleTotal Ceramides↑ 1.5 - 2.0[2]
High-Fat Diet MiceLiverC16:0, C18:0, C22:0[16]
Zucker Diabetic Fatty RatsPancreatic IsletsTotal Ceramides[2]
Palmitate-treated HepatocytesIntracellularTotal Ceramides↑ ~3-fold (16h)[17]
CEC Model (Spinal Cord Stenosis)Spinal Cord TissueC22:0, C24:1[18]

Table 2: Effects of Ceramide on Insulin Signaling and Glucose Metabolism

Cell TypeTreatmentEndpointEffectReference
C2C12 MyotubesC2-Ceramide (50 µM, 8h)Insulin-stimulated Akt phosphorylation[9]
3T3-L1 AdipocytesC2-Ceramide (100 µM, 2h)Insulin-stimulated 2-deoxy-D-glucose uptake[14]
L6 MyotubesPalmitateInsulin-stimulated glucose uptake[13]
Caco-2/TC7 CellsC2-CeramideInsulin-stimulated Akt phosphorylation (Thr308)[11]

Visualizations: Signaling Pathways and Workflows

Ceramide Synthesis and Signaling in Metabolic Dysfunction

Ceramide_Signaling cluster_synthesis De Novo Ceramide Synthesis cluster_insulin Insulin Signaling Pathway cluster_inhibition Inhibitory Mechanisms PalmitoylCoA Palmitoyl-CoA SPT SPT PalmitoylCoA->SPT Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS2 CerS2 Sphinganine->CerS2 DHC22 Dihydro-C22-Ceramide CerS2->DHC22 DES1 DES1 DHC22->DES1 C22Ceramide This compound DES1->C22Ceramide Akt Akt/PKB PP2A PP2A C22Ceramide->PP2A activates PKCzeta aPKCζ C22Ceramide->PKCzeta activates Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PP2A->Akt dephosphorylates PKCzeta->Akt inhibits

Caption: Ceramide synthesis and its inhibitory effect on insulin signaling.

Experimental Workflow for In Vitro Insulin Resistance Study

Experimental_Workflow A 1. Culture & Differentiate C2C12 Myoblasts into Myotubes B 2. Treat with this compound Analog (e.g., C2-Ceramide) A->B C 3. Stimulate with Insulin B->C D 4a. Measure Glucose Uptake (2-Deoxy-D-[3H]-glucose assay) C->D E 4b. Analyze Protein Phosphorylation (Western Blot for p-Akt, etc.) C->E F 5. Data Analysis & Comparison (Ceramide vs. Control) D->F E->F

Caption: Workflow for studying ceramide-induced insulin resistance in vitro.

Logical Relationship of Ceramides to Metabolic Disease Pathogenesis

Ceramide_Pathogenesis NutrientExcess Excess Saturated Fatty Acids & Pro-inflammatory Cytokines CeramideAccumulation Increased Intracellular This compound NutrientExcess->CeramideAccumulation InsulinSignaling Inhibition of Insulin Signaling (↓ p-Akt) CeramideAccumulation->InsulinSignaling Lipotoxicity Cellular Lipotoxicity (ER Stress, Apoptosis) CeramideAccumulation->Lipotoxicity GlucoseMetabolism Impaired Glucose Uptake & Metabolism InsulinSignaling->GlucoseMetabolism MetabolicDisease Metabolic Diseases (Insulin Resistance, NAFLD, T2D) GlucoseMetabolism->MetabolicDisease Lipotoxicity->MetabolicDisease

Caption: The central role of C22-Ceramide in metabolic disease progression.

References

Distinguishing Very-Long-Chain Ceramides: An Application Note on the Analytical Separation of C22:0 and C24:0 Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Very-long-chain ceramides, including behenoyl-ceramide (C22:0) and lignoceroyl-ceramide (C24:0), are critical lipid signaling molecules involved in various cellular processes. Their structural similarity presents a significant analytical challenge. This application note provides detailed protocols for the effective separation and quantification of C22:0 and C24:0 ceramides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are tailored for researchers, scientists, and drug development professionals working with sphingolipids.

Introduction

Ceramides are a class of sphingolipids that play a central role in cell membrane structure and as signaling molecules in processes such as apoptosis, cell proliferation, and insulin resistance.[1][2] The biological function of ceramides is highly dependent on the length of their N-acyl fatty acid chain. Very-long-chain ceramides (VLC-Cer), such as C22:0 and C24:0, have been specifically implicated in the pathophysiology of metabolic diseases like diabetes and insulin resistance.[3][4] Given their structural similarity—differing by only two methylene groups—the accurate distinction and quantification of C22:0 and C24:0 ceramides are crucial for understanding their specific biological roles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the specific and sensitive quantification of individual ceramide species from complex biological matrices.[1][2][5] This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Protocols

Sample Preparation

The following protocols are optimized for the extraction of ceramides from human plasma and animal tissues.

Protocol 1: Protein Precipitation for Human Plasma [3][4][6]

  • Thaw frozen human plasma samples on ice.

  • Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Add 400 µL of a protein precipitation solution (e.g., isopropanol containing deuterated internal standards for C22:0 and C24:0 ceramides).

  • Vortex the mixture vigorously for 20 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Tissues (Bligh and Dyer Method) [7]

  • Weigh approximately 10-20 mg of frozen tissue powder.

  • Homogenize the tissue in 500 µL of ice-cold 1M NaCl solution.

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the homogenate.

  • Vortex the mixture at 4°C.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

Protocol 3: LC-MS/MS for C22:0 and C24:0 Ceramide Quantification [3][4]

  • Chromatographic Column: Utilize a C18 or a C8 reverse-phase column (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm) for optimal separation.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in isopropanol.[4]

  • Gradient Elution: A gradient elution is employed to separate the ceramides. An example gradient is as follows:

    • 0-0.5 min: 65% B

    • 0.5-2.0 min: Gradient to 90% B

    • 2.0-2.1 min: Gradient to 100% B

    • 2.1-3.0 min: Hold at 100% B

    • 3.0-3.1 min: Return to 65% B

    • 3.1-5.0 min: Re-equilibration at 65% B[4]

  • Flow Rate: A typical flow rate is 0.6 mL/min.[4]

  • Injection Volume: Inject 10 µL of the prepared sample extract.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][5]

    • MRM Transitions: The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is typically used for quantification.[4]

      • C22:0 Ceramide: Monitor the transition of the [M+H]+ precursor ion to the m/z 264 product ion.

      • C24:0 Ceramide: Monitor the transition of the [M+H]+ precursor ion to the m/z 264 product ion.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of C22:0 and C24:0 ceramides in human plasma.[3][4]

Table 1: Linearity and Quantification Limits

AnalyteLinear Dynamic Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)
C22:0 Ceramide0.02 - 40.02
C24:0 Ceramide0.08 - 160.08

Table 2: Accuracy and Precision

AnalyteQuality Control LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
C22:0 Ceramide Low4.5-1.25.2-0.8
Medium3.1-3.23.6-1.6
High3.80.03.2-1.6
C24:0 Ceramide Low3.94.14.82.1
Medium2.81.03.61.3
High2.5-1.03.21.3

Table 3: Recovery

AnalyteMatrixAbsolute Recovery (%)
C22:0 CeramideHuman Plasma109
C24:0 CeramideHuman Plasma114

Visualizations

The following diagrams illustrate the experimental workflow and a simplified signaling pathway involving very-long-chain ceramides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample protein_precipitation Protein Precipitation plasma->protein_precipitation tissue Tissue Sample liquid_extraction Liquid-Liquid Extraction tissue->liquid_extraction extract Lipid Extract protein_precipitation->extract liquid_extraction->extract lc_separation LC Separation (Reverse Phase) extract->lc_separation ms_detection MS/MS Detection (ESI-MRM) lc_separation->ms_detection quantification Quantification of C22:0 & C24:0 ms_detection->quantification

Caption: Experimental workflow for ceramide analysis.

signaling_pathway cluster_synthesis De Novo Ceramide Synthesis cluster_effects Cellular Effects serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine 3-keto-dihydrosphingosine -> Dihydrosphingosine serine_palmitoyl_coa->sphinganine dihydroceramides Dihydroceramides (C22:0, C24:0) sphinganine->dihydroceramides Acyl-CoA (C22:0, C24:0) ceramides Ceramides (C22:0, C24:0) dihydroceramides->ceramides cers Ceramide Synthases (CerS) insulin_resistance Insulin Resistance ceramides->insulin_resistance apoptosis Apoptosis ceramides->apoptosis inflammation Inflammation ceramides->inflammation cers->dihydroceramides

Caption: Simplified ceramide signaling pathway.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the accurate differentiation and quantification of C22:0 and C24:0 ceramides. The use of LC-MS/MS with specific MRM transitions ensures high sensitivity and specificity, which are essential for elucidating the distinct biological functions of these very-long-chain ceramides. These protocols are applicable to a range of biological matrices and can be readily adopted by researchers in the fields of lipidomics, metabolic disease, and drug development.

References

Troubleshooting & Optimization

(Rac)-C22-Ceramide precipitation issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-C22-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to this compound precipitation and handling in cell culture media.

Q1: My this compound is precipitating out of solution in my cell culture medium. How can I improve its solubility?

A1: Precipitation of long-chain ceramides like C22-Ceramide is a common issue due to their hydrophobic nature. Here are several methods to improve solubility and delivery to cells:

  • Organic Solvents (Ethanol or DMSO): this compound is soluble in organic solvents such as ethanol and DMSO.[1][2]

    • Protocol: Prepare a high-concentration stock solution in 100% ethanol or DMSO. Warm the stock solution gently (e.g., at 37°C) to aid dissolution.[3] For cell treatment, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing.[4]

    • Troubleshooting:

      • Ensure the final concentration of the organic solvent in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid cytotoxicity.[3][4]

      • Always include a vehicle control in your experiments (medium with the same final concentration of the solvent).[3][4]

      • If precipitation persists, try slightly warming the medium before adding the ceramide stock. Be aware that the compound may still precipitate as the medium cools.[4][5]

      • Consider using a lower final concentration of this compound.

  • Ethanol:Dodecane Solvent Mixture: A mixture of ethanol and dodecane (98:2, v/v) can be effective for dispersing natural ceramides into aqueous solutions for cell culture applications.[6][7]

    • Protocol: Dissolve the this compound in the ethanol:dodecane (98:2, v/v) mixture. Add this solution to the cell culture medium and mix well through agitation before adding to the culture dishes.[6]

  • Bovine Serum Albumin (BSA) Complexation: Complexing the ceramide with fatty acid-free BSA can enhance its stability and delivery in aqueous solutions.[6]

    • Protocol: A stock solution of the ceramide is prepared in an organic solvent, dried down, and then resuspended in ethanol. This ethanolic solution is then injected into a vortexing solution of fatty acid-free BSA in buffer to form the complex.[6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on data for similar long-chain ceramides, ethanol, DMSO, and dimethylformamide (DMF) are suitable solvents.[1][2] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to residual solvent. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid off-target effects.[3][4]

Q3: Can I store this compound solution for a long time?

A3: It is generally recommended to prepare fresh dilutions from a stock solution for each experiment to avoid degradation and precipitation.[4] If you need to store a stock solution, it is best to store it at -20°C or -80°C. For aqueous solutions containing ceramide, it is not recommended to store them for more than one day.[1]

Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Precipitation: As discussed, precipitation can lead to a lower effective concentration of the ceramide in your experiment. Visually inspect your culture plates for any signs of precipitation.

  • Compound Instability: Lipids like ceramides can be prone to degradation. Ensure proper storage of the solid compound and stock solutions at -20°C and avoid repeated freeze-thaw cycles.[4]

  • Cell Line Variability: Different cell lines may have varying sensitivities to ceramide due to differences in their metabolic pathways or signaling responses.[4]

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to lipids and affect their bioavailability. Consider reducing the serum concentration or using serum-free media during the treatment period if your cell line allows.[4]

Data Presentation

Table 1: Solubility of Long-Chain Ceramides in Various Solvents

Ceramide TypeSolventApproximate SolubilityReference
C24:1 CeramideEthanol~3 mg/mL[1]
C24:1 CeramideDMSO<20 µg/mL[1]
C24:1 CeramideDimethyl formamide (DMF)>5.5 mg/mL[1]
C2 CeramideEthanol~33 mg/mL[2]
C2 CeramideDMSO~20 mg/mL[2]
C2 CeramideDimethyl formamide (DMF)~22 mg/mL[2]

Note: This data is for other long-chain ceramides and should be used as a guideline. The exact solubility of this compound may vary and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Ethanol

Materials:

  • This compound powder

  • 100% Ethanol (Anhydrous)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Gently warm the solution at 37°C for 10-15 minutes to facilitate dissolution.[3]

  • Vortex the solution thoroughly until the ceramide is completely dissolved.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cells with this compound

Materials:

  • This compound stock solution (from Protocol 1)

  • Cultured cells in appropriate multi-well plates or flasks

  • Pre-warmed (37°C) complete cell culture medium

  • Vehicle control (100% Ethanol)

Procedure:

  • Pre-warm the complete cell culture medium to 37°C.

  • For each desired final concentration of this compound, calculate the volume of stock solution needed.

  • Add the calculated volume of the ceramide stock solution directly to the pre-warmed medium.

  • Immediately and vigorously vortex the medium to ensure rapid and uniform dispersion of the ceramide.[4]

  • Remove the old medium from the cells.

  • Add the medium containing the desired concentration of this compound to the cells.

  • Prepare a vehicle control by adding an equivalent volume of ethanol (without ceramide) to pre-warmed medium and add it to a separate set of control cells.

  • Incubate the cells for the desired experimental duration.

  • Visually inspect the wells for any signs of precipitation under a microscope.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_control Controls start This compound Powder dissolve Dissolve in 100% Ethanol start->dissolve warm Warm to 37°C & Vortex dissolve->warm stock 10 mM Stock Solution (-20°C) warm->stock dilute Dilute Stock into Warm Medium stock->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute vehicle Vehicle Control (Ethanol only) vortex Vortex Vigorously dilute->vortex add Add to Cells vortex->add untreated Untreated Cells

Caption: Experimental workflow for preparing and treating cells with this compound.

ceramide_pathway cluster_synthesis Ceramide Synthesis Pathways cluster_effects Downstream Cellular Effects de_novo De Novo Synthesis ceramide This compound de_novo->ceramide sphingomyelin Sphingomyelin Hydrolysis sphingomyelin->ceramide salvage Salvage Pathway salvage->ceramide apoptosis Apoptosis ceramide->apoptosis activates caspases cell_cycle Cell Cycle Arrest ceramide->cell_cycle dephosphorylates Rb inflammation Inflammation ceramide->inflammation modulates cytokines ins_resist Insulin Resistance ceramide->ins_resist inhibits Akt/PKB

Caption: Simplified overview of ceramide synthesis and key signaling pathways.

troubleshooting_logic cluster_yes Troubleshooting Steps start Precipitation Observed? check_solvent Check Final Solvent Concentration (≤0.1%) start->check_solvent Yes end_ok Continue Experiment start->end_ok No lower_conc Lower Final Ceramide Concentration end_precip Re-evaluate Protocol check_solvent->end_precip >0.1% use_bsa Use BSA Complexation Method use_etoh_dodec Use Ethanol:Dodecane Solvent warm_media Warm Media Before Adding Stock

Caption: A logical troubleshooting guide for this compound precipitation issues.

References

Technical Support Center: Optimizing (Rac)-C22-Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-C22-Ceramide. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Delivery

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common and significant challenge due to the highly hydrophobic nature of very-long-chain ceramides like C22-ceramide. Standard dissolution in DMSO or ethanol followed by direct dilution in aqueous media is often unsuccessful. Here are several advanced methods to improve solubility and ensure effective delivery:

  • Complexation with Bovine Serum Albumin (BSA): Fatty acid-free BSA can be used to create a protein-lipid complex that enhances the bioavailability of long-chain ceramides.

  • Ethanol/Dodecane Mixture: A solvent mixture of ethanol and dodecane (e.g., in a 98:2 v/v ratio) can be used to disperse the ceramide into the aqueous culture medium.

  • Liposomal Formulations: Encapsulating C22-Ceramide into liposomes can significantly improve its delivery into cells and may increase its potency compared to free drug formulations.

  • Specialized Delivery Systems: For very-long-chain ceramides, novel delivery systems like oxidized graphene nanoribbons have been explored to facilitate cellular uptake, though these methods are still in the research phase and may have their own biological effects to consider.[1]

Troubleshooting Precipitation:

  • Pre-warm the medium: Gently warming the culture medium to 37°C before adding the ceramide solution can help. However, be aware that precipitation may still occur as the medium cools.

  • Vigorous mixing: Add the ceramide stock solution to the medium while vortexing or stirring vigorously to promote dispersion and prevent immediate aggregation.

  • Lower final concentration: If precipitation persists, a lower final concentration of this compound may be necessary.

Experimental Design: Concentration and Incubation Time

Question: What is the optimal concentration and incubation time for this compound treatment?

Answer: There is limited specific data in the published literature for the optimal concentration and incubation time of this compound. The biological effects of ceramides are highly dependent on their acyl chain length, and protocols for shorter-chain ceramides (e.g., C2, C6, C8) may not be directly transferable. Very-long-chain ceramides like C22 may have different kinetics and potency.

Recommendation: It is crucial to perform a dose-response and a time-course experiment for your specific cell line and endpoint (e.g., apoptosis, cell cycle arrest).

  • Dose-Response: Start with a broad range of concentrations. Based on studies with other long-chain ceramides, a starting range of 1 µM to 50 µM is suggested.

  • Time-Course: Analyze the effects at multiple time points. For apoptosis, this could be 12, 24, 48, and 72 hours. For cell cycle analysis, shorter time points such as 6, 12, and 24 hours may be more informative.

The following tables provide a summary of concentrations and incubation times used for other ceramides as a starting point for your optimization.

Table 1: Concentration and Incubation Times for Ceramide-Induced Apoptosis

Ceramide TypeCell LineConcentration RangeIncubation TimeObserved Effect
C2-CeramideSH-SY5Y10 - 50 µMUp to 24 hoursApoptosis
C2-CeramideA549 and PC950 - 200 µmol/l24 hoursReduced cell viability, apoptosis[2]
C6-CeramideA549Not specified6 hours (max effect)Endogenous long-chain ceramide generation[3]
C8-CeramideVariousCell-type dependent6, 12, 24, 48 hoursApoptosis, cell cycle arrest[4]
C16-CeramideHeLaNot specifiedNot specifiedMore toxic than C18:1 and C24:1 ceramides[5][6]

Table 2: Concentration and Incubation Times for Ceramide-Induced Cell Cycle Arrest

Ceramide TypeCell LineConcentration RangeIncubation TimeObserved Effect
C2-CeramideHL-602 - 11 µMNot specifiedInhibition of cell growth[7]
C6-CeramideGranulosa cellsDose-dependentNot specifiedG0/G1 arrest and apoptosis[4]
C8-CeramideVariousCell-type dependent6, 12, 24 hoursCell cycle arrest[4]
Troubleshooting Inconsistent Results

Question: I am observing inconsistent or no effects with my this compound treatment. What could be the cause?

Answer: Inconsistent results with very-long-chain ceramides are common and can be attributed to several factors:

  • Poor Solubility and Bioavailability: As discussed, this is the most likely culprit. If the ceramide is not properly solubilized, it will not be available to the cells. Re-evaluate your delivery method.

  • Compound Degradation: Ensure proper storage of your this compound stock solution (typically at -20°C or lower, protected from light) and avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions for each experiment.

  • Cell Culture Conditions:

    • Cell Density: Overly confluent or sparse cultures can respond differently. Ensure consistent cell density at the time of treatment.

    • Serum Presence: Components in serum may bind to the ceramide, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during treatment, if your cells can tolerate it.

  • Cell Line Specificity: Different cell lines have varying sensitivities to ceramides due to differences in their metabolism and signaling pathways. The optimal conditions for one cell line may not work for another.

  • Vehicle Control Toxicity: If you are using a solvent-based delivery method, ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle-only control.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Ethanol/Dodecane

This protocol is adapted for long-chain ceramides with poor aqueous solubility.

Materials:

  • This compound (N-Behenoyl-D-erythro-sphingosine)

  • Ethanol (100%, anhydrous)

  • Dodecane

  • Sterile microcentrifuge tubes or glass vials

  • Sterile cell culture medium

Procedure:

  • Prepare Solvent Mixture: Prepare a 98:2 (v/v) mixture of ethanol and dodecane.

  • Dissolve Ceramide: In a sterile tube, dissolve the this compound in the ethanol/dodecane mixture to create a concentrated stock solution (e.g., 10-20 mM). Gentle warming (37°C) and vortexing may be required.

  • Dilution into Medium: Pre-warm the cell culture medium to 37°C. While vigorously vortexing the medium, add the stock solution dropwise to achieve the desired final concentration.

  • Immediate Use: Use the ceramide-containing medium immediately to treat cells. Do not store the diluted solution.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify apoptosis and necrosis in cells treated with this compound.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations and a vehicle control for the desired incubation times.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and pellet them by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways and Visualizations

Ceramides are central signaling molecules that can trigger apoptosis and cell cycle arrest through various pathways. The precise pathways activated by this compound may be cell-type specific and could differ from those activated by shorter-chain ceramides. The following diagrams illustrate the generally accepted signaling cascades initiated by ceramide.

Ceramide_Apoptosis_Pathway Ceramide-Induced Apoptosis Signaling Pathway Ceramide This compound Mitochondria Mitochondria Ceramide->Mitochondria Forms channels Bax Bax Activation Ceramide->Bax Promotes Bcl2 Bcl-2 Inhibition Ceramide->Bcl2 Inhibits CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-Induced Mitochondrial Apoptosis Pathway.

Ceramide_Cell_Cycle_Arrest Ceramide-Induced Cell Cycle Arrest Ceramide This compound PP2A PP2A Activation Ceramide->PP2A p21_p27 p21/p27 Upregulation Ceramide->p21_p27 Induces Akt Akt Dephosphorylation (Inhibition) PP2A->Akt Dephosphorylates CDK2 CDK2 Inhibition Akt->CDK2 Indirectly regulates p21_p27->CDK2 Inhibits Rb Rb Dephosphorylation (Activation) CDK2->Rb Fails to phosphorylate E2F E2F Inhibition Rb->E2F Sequesters G1_S_Arrest G1/S Phase Arrest E2F->G1_S_Arrest Prevents transcription

Caption: Ceramide-Induced G1/S Cell Cycle Arrest Pathway.

Experimental_Workflow General Experimental Workflow for this compound Treatment start Start solubilize Solubilize this compound (e.g., Ethanol/Dodecane or BSA) start->solubilize dose_response Dose-Response Experiment (e.g., 1-50 µM) solubilize->dose_response time_course Time-Course Experiment (e.g., 6-72 hours) dose_response->time_course treat_cells Treat Cells with Optimized Concentration and Time time_course->treat_cells apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Assay (PI Staining) treat_cells->cell_cycle_assay data_analysis Data Analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Experimental Workflow for Optimizing this compound Treatment.

References

Troubleshooting low cellular uptake of exogenous C22-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for exogenous C22-ceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low cellular uptake of C22-ceramide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My exogenous C22-ceramide is precipitating in the cell culture medium. How can I improve its solubility?

A1: C22-ceramide, a long-chain sphingolipid, has very poor aqueous solubility, which often leads to precipitation in cell culture media.[1] To enhance its solubility and prevent precipitation, consider the following approaches:

  • Organic Solvents: Dissolve C22-ceramide in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before adding it to the culture medium.[2][3] It is crucial to keep the final concentration of the organic solvent in the medium to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Complexing with Bovine Serum Albumin (BSA): Complexing C22-ceramide with fatty acid-free BSA can significantly improve its solubility and delivery to cells.[4][5] BSA acts as a carrier, preventing the ceramide from aggregating in the aqueous environment of the culture medium.

  • Liposomal Formulations: Incorporating C22-ceramide into liposomes or other lipid-based delivery systems, such as those containing cholesteryl phosphocholine (CholPC), can enhance its bioavailability and cellular uptake.[6][7]

Q2: What is the recommended method for preparing C22-ceramide for cell treatment?

A2: The optimal preparation method depends on your specific experimental needs and cell type. Here is a comparison of common methods:

Delivery MethodAdvantagesDisadvantagesRecommended For
Ethanol/DMSO Simple and quick preparation.[2][3]Potential for solvent toxicity at higher concentrations. May still lead to some precipitation upon dilution.Initial screening experiments and when using robust cell lines.
BSA Complexation Reduces cytotoxicity of organic solvents. Mimics physiological transport.[4][5]Requires careful preparation to ensure proper complexation. BSA can sometimes interfere with cellular signaling pathways.Experiments requiring low serum or serum-free conditions and for sensitive cell types.
Liposomal Delivery High delivery efficiency and minimal toxicity. Can be tailored for targeted delivery.[6][7]More complex and time-consuming preparation. May require specialized equipment.In vivo studies and experiments requiring high uptake efficiency.

Q3: I am still observing low cellular uptake of C22-ceramide even after improving its solubility. What other factors could be affecting uptake?

A3: Several factors beyond solubility can influence the cellular uptake of exogenous ceramides:

  • Cell Type: Different cell lines have varying capacities for lipid uptake. Some cells may have more efficient mechanisms for internalizing lipids than others.

  • Cell Density: Confluent cell monolayers may exhibit different uptake kinetics compared to sparsely plated cells.

  • Incubation Time and Concentration: The uptake of C22-ceramide is time and concentration-dependent. You may need to optimize these parameters for your specific cell line and experimental goals.

  • Metabolism of Ceramide: Once inside the cell, C22-ceramide can be metabolized into other sphingolipids, such as sphingomyelin or glucosylceramide.[8] This can affect the intracellular concentration of free C22-ceramide.

Q4: How can I accurately measure the cellular uptake of C22-ceramide?

A4: Quantifying the intracellular concentration of C22-ceramide is essential to confirm successful delivery. The two primary methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying specific lipid species, including C22-ceramide.[9][10] It offers high sensitivity and specificity.

  • Fluorescently-Labeled Ceramides: Using a fluorescent analog of ceramide (e.g., NBD-C6-ceramide as a proxy) allows for the visualization and quantification of uptake using fluorescence microscopy or a plate reader.[11][12] While less specific for C22-ceramide, it provides a convenient method for optimizing delivery conditions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with low C22-ceramide uptake.

Troubleshooting_Low_Ceramide_Uptake start Start: Low C22-Ceramide Uptake solubility Issue: Is the C22-Ceramide visibly precipitating in the media? start->solubility delivery Issue: Is the delivery method optimal for the cell type? solubility->delivery No change_solubilization Action: Improve solubility. - Use organic solvent (Ethanol/DMSO). - Complex with BSA. - Use liposomes. solubility->change_solubilization Yes parameters Issue: Have incubation parameters been optimized? delivery->parameters No change_delivery Action: Change delivery vehicle. - Try BSA complexation. - Prepare liposomal formulation. delivery->change_delivery Yes quantification Issue: Is the quantification method sensitive enough? parameters->quantification No optimize_params Action: Optimize parameters. - Increase incubation time. - Increase C22-ceramide concentration. parameters->optimize_params Yes success Successful Uptake quantification->success No improve_quant Action: Refine quantification. - Use LC-MS/MS for higher sensitivity. - Validate fluorescent probe. quantification->improve_quant Yes change_solubilization->delivery change_delivery->parameters optimize_params->quantification improve_quant->success

Fig. 1: Troubleshooting flowchart for low C22-ceramide uptake.

Experimental Protocols

Protocol 1: Preparation of C22-Ceramide Stock Solution in Ethanol

  • Weigh out the desired amount of C22-ceramide powder in a sterile microcentrifuge tube.

  • Add pure ethanol to achieve a stock concentration of 5 mg/mL.[2][3]

  • Warm the solution to 60°C and use sonication to completely dissolve the ceramide.[2][3]

  • Store the stock solution at -20°C.

  • When treating cells, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Ensure the final ethanol concentration is below 0.5%.

Protocol 2: Preparation of C22-Ceramide-BSA Complex

This protocol is adapted from methods used for fatty acid complexation with BSA.[5][13]

  • Prepare a stock solution of C22-ceramide in ethanol (e.g., 10 mM) as described in Protocol 1.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium.

  • Warm the BSA solution to 37°C.

  • Slowly add the C22-ceramide stock solution to the BSA solution while vortexing to achieve the desired molar ratio (e.g., 2:1 ceramide:BSA).

  • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterile-filter the C22-ceramide-BSA complex before adding it to the cell culture.

Protocol 3: Quantification of Cellular C22-Ceramide using LC-MS/MS

This is a general workflow; specific parameters will need to be optimized for your instrument.

LCMS_Workflow cell_harvest 1. Harvest and Wash Cells lipid_extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) cell_harvest->lipid_extraction sample_prep 3. Sample Preparation (Dry down and reconstitute) lipid_extraction->sample_prep lc_separation 4. Liquid Chromatography (C18 column) sample_prep->lc_separation ms_detection 5. Mass Spectrometry (MRM mode) lc_separation->ms_detection data_analysis 6. Data Analysis (Quantify against internal standard) ms_detection->data_analysis

Fig. 2: General workflow for LC-MS/MS quantification of cellular ceramide.
  • Cell Lysis and Lipid Extraction:

    • After treatment, wash cells with ice-cold PBS and harvest.

    • Perform a lipid extraction using a standard method like the Bligh-Dyer procedure.[14]

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).[15]

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column for chromatographic separation.

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify C22-ceramide and an appropriate internal standard.[9]

Signaling Pathways

Ceramide is a bioactive lipid involved in numerous cellular signaling pathways. Understanding these pathways can provide context for your experimental results.

Ceramide_Signaling ext_stimuli External Stimuli (e.g., Stress, Growth Factors) smase Sphingomyelinase ext_stimuli->smase de_novo De Novo Synthesis ext_stimuli->de_novo ceramide C22-Ceramide (Exogenous) int_ceramide Intracellular Ceramide Pool ceramide->int_ceramide Uptake smase->int_ceramide de_novo->int_ceramide apoptosis Apoptosis int_ceramide->apoptosis cell_cycle Cell Cycle Arrest int_ceramide->cell_cycle inflammation Inflammation int_ceramide->inflammation

Fig. 3: Simplified overview of ceramide signaling pathways.

Exogenous C22-ceramide contributes to the intracellular ceramide pool, which is also regulated by de novo synthesis and the breakdown of sphingomyelin by sphingomyelinase.[8] Elevated intracellular ceramide levels can trigger various cellular responses, including apoptosis, cell cycle arrest, and inflammation.

References

How to prevent degradation of (Rac)-C22-Ceramide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-C22-Ceramide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound stock solutions and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound stock solutions?

A1: The stability of this compound is sensitive to several environmental factors. The primary causes of degradation in stock solutions include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Prolonged exposure to light, especially UV light, can induce photo-degradation.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidation of the ceramide molecule.[1]

  • Repeated Freeze-Thaw Cycles: These can compromise the stability of the solution and the integrity of the compound.[3][4]

  • Solvent Purity: Impurities in the solvent can catalyze degradation.

  • pH: Although less commonly cited for ceramides, extreme pH values can potentially lead to hydrolysis of the amide bond.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is a lipid and requires organic solvents for solubilization. Commonly used and recommended solvents include:

  • Dimethyl sulfoxide (DMSO)[3][4]

  • Ethanol[4][5]

  • Methanol[3]

  • Isopropanol[6]

  • A mixture of chloroform and methanol (e.g., 50:50 v/v) has also been used for preparing stock solutions for analytical standards.[7]

The choice of solvent may depend on the specific experimental application and the required final concentration. For cell-based assays, it is crucial to ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.1%).[4]

Q3: How should I store my this compound stock solutions to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your ceramide stock solutions. For optimal stability, solutions should be aliquoted into tightly sealed vials to minimize headspace and prevent contamination, and then stored under the recommended conditions.

Storage ConditionPowder FormIn Solvent
-80°C Not specified, but -20°C is sufficientUp to 6 months[3]
-20°C 2 to 4 years[2][3][5][8]Up to 1 month[3]
4°C Up to 2 years[3]Not recommended for long-term storage

Troubleshooting Guides

Problem: I am observing inconsistent or no effects of my this compound in my experiments.

This issue can often be traced back to the degradation of the ceramide stock solution. The following troubleshooting workflow can help you diagnose and resolve the problem.

TroubleshootingWorkflow Troubleshooting Inconsistent Experimental Results start Inconsistent or No Effect Observed check_storage 1. Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_age 2. Check Age of Stock Solution (>1-6 months old?) check_storage->check_age Yes improper_storage Improper Storage check_storage->improper_storage No check_handling 3. Review Handling Procedures (Repeated freeze-thaw cycles?) check_age->check_handling No old_solution Solution is Old check_age->old_solution Yes improper_handling Improper Handling check_handling->improper_handling Yes test_purity 4. Assess Purity of Stock Solution (e.g., via LC-MS/MS or TLC) check_handling->test_purity No prepare_new Prepare Fresh Stock Solution improper_storage->prepare_new old_solution->prepare_new improper_handling->prepare_new degraded Degradation Confirmed test_purity->degraded Degraded pure Solution is Pure test_purity->pure Not Degraded degraded->prepare_new optimize_exp Optimize Experimental Parameters (Concentration, Incubation Time, etc.) pure->optimize_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-warm the this compound powder to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of ceramide powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM solution (MW of C22-Ceramide is ~622.1 g/mol ), weigh 0.622 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the ceramide powder.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stock Solution Purity by Thin-Layer Chromatography (TLC)

This is a basic protocol for a qualitative or semi-quantitative assessment of ceramide degradation. For precise quantification, HPLC or LC-MS/MS is recommended.[1][6][9]

Materials:

  • This compound stock solution (test sample)

  • Freshly prepared this compound solution (control)

  • TLC silica gel plate

  • Developing chamber

  • Mobile phase (e.g., a mixture of chloroform, methanol, and acetic acid)

  • Iodine chamber or other suitable visualization agent

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC plate by drawing a faint pencil line about 1 cm from the bottom.

  • Spot a small amount of the test sample and the control solution onto the starting line using separate capillary tubes.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate completely.

  • Visualize the spots by placing the plate in an iodine chamber or using another appropriate method.

  • Analyze the results. The presence of additional spots in the test sample lane compared to the control lane indicates potential degradation.

Visualizations

DegradationPathways Potential Degradation Pathways for this compound cluster_factors Degradation Factors cluster_products Degradation Products Ceramide This compound Stock Solution Hydrolysis Hydrolysis Products (Sphingosine + Fatty Acid) Ceramide->Hydrolysis Hydrolysis Oxidation Oxidation Products Ceramide->Oxidation Oxidation Other Other Byproducts Ceramide->Other Temp High Temperature Temp->Hydrolysis Temp->Oxidation Light Light Exposure Light->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation Impurity Solvent Impurities Impurity->Hydrolysis Impurity->Oxidation

Caption: Factors leading to the degradation of this compound.

PreventionWorkflow Workflow for Preventing Degradation start Start: Prepare Stock Solution solvent Use High-Purity, Anhydrous Solvent start->solvent dissolve Ensure Complete Dissolution solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage protect Protect from Light (Use Amber Vials) storage->protect minimize_thaw Minimize Freeze-Thaw Cycles protect->minimize_thaw end Stable Stock Solution minimize_thaw->end

Caption: Best practices for preparing and storing ceramide stock solutions.

References

Improving detection sensitivity for C22-ceramide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of C22-ceramide in mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of C22-ceramide by LC-MS/MS.

ProblemPossible CausesSuggested Solutions
Low or No C22-Ceramide Signal 1. Inefficient Extraction: C22-ceramide may not be efficiently extracted from the sample matrix. 2. Poor Ionization: The chosen ionization method (ESI or APCI) may not be optimal for C22-ceramide. 3. Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion selection, collision energy, or other MS parameters. 4. Sample Degradation: C22-ceramide may have degraded during sample preparation or storage. 5. Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of C22-ceramide.[1]1. Optimize Extraction: Test different lipid extraction protocols. A Folch or Bligh & Dyer extraction is often a good starting point. For complex matrices like plasma, a protein precipitation step is crucial.[2] Consider using a non-naturally occurring ceramide internal standard (e.g., C17-ceramide) to monitor extraction efficiency. 2. Select Appropriate Ionization: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for ceramide analysis.[3] ESI in positive ion mode is common, often detecting the [M+H]+ and [M+H-H2O]+ ions.[2][4] APCI may offer advantages for less polar lipids and can sometimes result in less ion suppression.[5] 3. Optimize MS Parameters: Infuse a C22-ceramide standard to optimize the precursor ion (e.g., for C22:0 ceramide, the [M+H]+ ion is at m/z 622.6) and the characteristic product ion (m/z 264.3, corresponding to the sphingosine backbone) for Multiple Reaction Monitoring (MRM).[2][4] Adjust collision energy to maximize the product ion signal. 4. Ensure Sample Integrity: Process samples quickly on ice and store extracts at -80°C. Avoid repeated freeze-thaw cycles. 5. Mitigate Matrix Effects: Improve sample cleanup, for example, by using solid-phase extraction (SPE). Adjusting the chromatography to separate C22-ceramide from interfering compounds can also be effective. The use of a stable isotope-labeled internal standard for C22-ceramide is highly recommended for accurate quantification.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in solvents, additives, or water can increase background noise. 2. Carryover from Previous Injections: Residual sample from a previous run can contribute to high background. 3. Dirty Ion Source or Mass Spectrometer: Contamination of the ion source or mass spectrometer optics can lead to high background. 4. Plasticizers and Other Contaminants: Leaching of plasticizers from tubes and plates can be a source of contamination.1. Use High-Purity Reagents: Use LC-MS grade solvents, water, and additives. 2. Optimize Wash Method: Implement a robust needle and injection port wash method using a strong solvent to clean the system between injections. 3. Clean the System: Perform regular maintenance and cleaning of the ion source and mass spectrometer as per the manufacturer's guidelines. 4. Use Appropriate Labware: Use polypropylene or glass tubes and plates to minimize contamination from plasticizers.
Poor Chromatographic Peak Shape 1. Inappropriate Column Chemistry: The column may not be suitable for lipid analysis. 2. Mobile Phase Mismatch: The mobile phase composition may not be optimal for C22-ceramide. 3. Sample Overload: Injecting too much sample can lead to broad or tailing peaks. 4. Column Degradation: The column performance may have deteriorated over time.1. Select a Suitable Column: A C18 reversed-phase column is commonly used for ceramide analysis.[6] 2. Optimize Mobile Phase: A typical mobile phase for reversed-phase separation of ceramides consists of a gradient of methanol, isopropanol, and water with an additive like formic acid or ammonium formate to improve ionization.[4][6] 3. Adjust Injection Volume: Reduce the amount of sample injected onto the column. 4. Replace the Column: If the column is old or has been used extensively, replace it with a new one.
Inconsistent Retention Times 1. Unstable LC Pump Performance: Fluctuations in pump pressure can lead to shifts in retention time. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of a volatile solvent component can alter retention times. 3. Column Temperature Variations: Inconsistent column temperature can cause retention time shifts. 4. Column Equilibration Issues: Insufficient column equilibration between runs can lead to inconsistent retention.1. Check LC System: Ensure the LC pumps are functioning correctly and the pressure is stable. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant column temperature using a column oven. 4. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is better for C22-ceramide analysis?

Both ESI and APCI can be used for ceramide analysis, and the optimal choice may depend on the specific instrumentation and sample matrix. ESI is generally preferred for polar and thermally labile molecules and often provides good sensitivity for ceramides in the positive ion mode.[7] APCI can be a good alternative for less polar compounds and may be less susceptible to matrix effects.[5] It is recommended to test both ionization sources if available to determine the best performance for your specific application.

Q2: What are the typical MRM transitions for C22:0-ceramide?

For C22:0-ceramide (N-docosanoyl-sphing-4-enine), a common MRM transition in positive ion mode is the protonated precursor ion [M+H]+ at m/z 622.6 to the characteristic product ion at m/z 264.3.[2] The product ion at m/z 264.3 corresponds to the sphingosine backbone after the loss of the fatty acyl chain and water.

Q3: How can I minimize matrix effects in my C22-ceramide analysis?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.[1] To minimize matrix effects, you can:

  • Improve sample preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.

  • Optimize chromatography: Adjust the LC gradient to separate C22-ceramide from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for C22-ceramide will co-elute and experience similar matrix effects as the analyte, allowing for more accurate quantification.

  • Dilute the sample: If the C22-ceramide concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What type of internal standard should I use for C22-ceramide quantification?

The ideal internal standard is a stable isotope-labeled version of C22-ceramide (e.g., d4-C22:0-ceramide), as it has nearly identical chemical and physical properties to the analyte. If a SIL-IS is not available, a non-naturally occurring odd-chain ceramide, such as C17:0-ceramide, can be a suitable alternative.

Q5: What are some common lipid extraction methods for ceramides?

Commonly used lipid extraction methods for ceramides include:

  • Folch method: Uses a chloroform:methanol solvent system.

  • Bligh & Dyer method: A modification of the Folch method using a different ratio of chloroform:methanol:water.

  • Protein precipitation: Often used for plasma or serum samples, where a solvent like acetonitrile is added to precipitate proteins, and the supernatant containing the lipids is collected.[2]

The choice of method can depend on the sample type and the desired lipid classes to be extracted. A comparison of different extraction methods has shown that the Folch method is generally effective for a broad range of lipids, including ceramides.

Experimental Protocols

C22-Ceramide Extraction from Plasma (Protein Precipitation)[2]
  • To 50 µL of plasma in a polypropylene tube, add 10 µL of an internal standard solution (e.g., d4-C22:0-ceramide in ethanol).

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of C22-Ceramide[2][6]
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 40% B to 95% B over 17 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for C22:0-Ceramide: m/z 622.6 -> 264.3.

    • MRM Transition for d4-C22:0-Ceramide IS: m/z 626.6 -> 264.3.

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation temperature according to the instrument manufacturer's recommendations.

Signaling Pathways and Workflows

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide is a key signaling molecule in the induction of apoptosis (programmed cell death). It can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin by sphingomyelinase in response to cellular stress signals like TNF-α.[8][9] Ceramide then activates downstream effectors, ultimately leading to caspase activation and cell death.

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Signaling Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds Sphingomyelinase Sphingomyelinase TNFR->Sphingomyelinase Activates Ceramide Ceramide (including C22) Sphingomyelinase->Ceramide Hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin Sphingomyelin->Sphingomyelinase Downstream_Effectors Downstream Effectors (e.g., CAPPs, PP2A) Ceramide->Downstream_Effectors Activates Caspase_Activation Caspase Activation Downstream_Effectors->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces DeNovo De Novo Synthesis DeNovo->Ceramide Synthesizes Ceramide_Insulin_Resistance Ceramide's Role in Insulin Resistance Excess_FFAs Excess Free Fatty Acids (e.g., Palmitate) DeNovo_Synthesis De Novo Synthesis Excess_FFAs->DeNovo_Synthesis Stimulates Ceramide Ceramide (including C22) DeNovo_Synthesis->Ceramide Produces Akt_PKB Akt/PKB Ceramide->Akt_PKB Inhibits Insulin_Resistance Insulin Resistance Ceramide->Insulin_Resistance Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Insulin_Receptor->Akt_PKB Activates GLUT4_Translocation GLUT4 Translocation Akt_PKB->GLUT4_Translocation Promotes Akt_PKB->Insulin_Resistance Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Enables C22_Ceramide_Workflow Experimental Workflow for C22-Ceramide Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Spike_IS Spike Internal Standard Sample_Collection->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Protein Precipitation, Folch) Spike_IS->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

Technical Support Center: Navigating Experiments with Synthetic Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered when working with synthetic ceramides.

Frequently Asked Questions (FAQs)

Q1: What are synthetic ceramides and why are they used in research?

A1: Synthetic ceramides, also known as pseudoceramides, are lab-created molecules designed to mimic the structure and function of natural ceramides.[1][2] Natural ceramides are essential lipid molecules that act as critical signaling molecules in various cellular processes, including apoptosis, cell proliferation, and inflammation.[3][4] They are a key component of the cell membrane and play a crucial role in maintaining the skin's barrier function.[1][2]

In research, synthetic ceramides are often used as experimental tools to study the complex roles of their natural counterparts.[5] Due to their stability and the ability to produce them in high purity, synthetic versions offer advantages over naturally sourced ceramides.[2][6] They are frequently used to investigate ceramide metabolism and its role in diseases like cancer, atopic dermatitis, and psoriasis.[4][7][8]

Q2: What is the difference between natural and synthetic ceramides?

A2: The primary difference lies in their origin. Natural ceramides are found in the outer layer of the skin, as well as in plants and animals.[1] Synthetic ceramides are produced in a laboratory setting.[1] While structurally similar, synthetic ceramides can be modified to enhance properties like cell permeability or resistance to degradation, making them valuable for targeted experimental applications.[4] For many applications, the efficacy between natural and synthetic ceramides is comparable.[9]

Q3: What are the known off-target effects of synthetic ceramides?

A3: Off-target effects of synthetic ceramides can arise from several factors:

  • Solvent Toxicity: The organic solvents used to dissolve synthetic ceramides, such as DMSO or ethanol, can be toxic to cells at high concentrations. It is crucial to keep the final solvent concentration in the culture medium to a minimum (ideally ≤ 0.1%).[10]

  • Alteration of Membrane Properties: As lipids, ceramides can nonspecifically integrate into cellular membranes, potentially altering their fluidity and physical properties.[3] This can indirectly affect the function of membrane-bound proteins.

  • Metabolic Conversion: Synthetic ceramides can be metabolized by cells into other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), which often has opposing biological effects to ceramides.[11] This metabolic conversion can complicate the interpretation of experimental results.

  • Inhibition of Ceramide Metabolizing Enzymes: Some synthetic ceramide analogs can inhibit enzymes involved in ceramide metabolism, leading to an accumulation of endogenous ceramides.[5][12] For example, the SphK2 inhibitor ABC294640 has been shown to also inhibit dihydroceramide desaturase (DES).[12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with synthetic ceramides.

Issue 1: Inconsistent or No Observable Effect

Potential Causes:

  • Compound Instability: Synthetic ceramides are lipids and can degrade if not stored properly. They should be stored at -20°C and protected from repeated freeze-thaw cycles.[10]

  • Poor Solubility and Delivery: Due to their hydrophobic nature, synthetic ceramides can precipitate in aqueous cell culture media, preventing them from reaching the cells.[10]

  • Cell Line Resistance: Some cell lines may be resistant to the effects of certain ceramides due to variations in their metabolic pathways or signaling responses.[10]

  • Interaction with Serum: Components in the serum of the cell culture medium can bind to synthetic ceramides, reducing their effective concentration.

Solutions:

Solution Detailed Protocol
Optimize Solubility Prepare a high-concentration stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock directly into pre-warmed (37°C) culture medium with vigorous vortexing. If precipitation persists, consider slightly warming the medium before adding the stock solution.[10]
Liposomal Formulation Utilize liposome-based delivery systems to enhance the solubility and efficacy of short-chain ceramides.[10]
Vehicle Control Always include a vehicle control (medium with the same final concentration of the solvent) to distinguish the effects of the ceramide from those of the solvent.[10]
Serum Concentration Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line.[10]
Dose-Response and Time-Course Perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for your specific cell line and experimental conditions.
Confirm Cellular Uptake Use fluorescently-labeled ceramide analogs to visually confirm cellular uptake via microscopy.
Issue 2: High Toxicity in Vehicle Control Group

Potential Cause:

  • Solvent Toxicity: The solvent (e.g., DMSO, ethanol) used to dissolve the synthetic ceramide may be at a toxic concentration.[10]

Solution:

Solution Detailed Protocol
Determine Non-Toxic Solvent Concentration Perform a dose-response experiment with the solvent alone to identify the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in your experiments is below this threshold (typically ≤ 0.1%).[10]

Experimental Protocols

Protocol 1: Ceramide Synthase (CerS) Activity Assay

This protocol is adapted from methods used to measure the activity of ceramide synthases, the enzymes responsible for producing ceramides.[13]

Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acid-CoA (e.g., C16:0-CoA, C18:0-CoA)

  • Reaction buffer

  • Chloroform/methanol (2:1, v/v)

  • TLC plates

  • Fluorescence imaging system

Procedure:

  • Prepare cell or tissue homogenates.

  • Set up the reaction mixture containing the homogenate, NBD-sphinganine, and the specific fatty acid-CoA in the reaction buffer.

  • Incubate the reaction at 37°C for a specified time (e.g., 120 minutes).

  • Stop the reaction by adding chloroform/methanol to extract the lipids.

  • Separate the lipid extract using thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescent NBD-dihydroceramide product using a fluorescence imaging system.

  • Include a control reaction without the fatty acid-CoA to ensure the product formation is dependent on the substrate.[13]

Signaling Pathways and Workflows

Ceramide Metabolism and Signaling

Ceramides are central to sphingolipid metabolism and can be generated through three main pathways: de novo synthesis, the salvage pathway, and the breakdown of sphingomyelin.[3] The balance between ceramide and its metabolic products, like sphingosine-1-phosphate (S1P), is critical in determining cell fate.[11]

Ceramide_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Hydrolysis Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine Serine->DHS SPT DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DES Sphingosine Sphingosine Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P SphK1/2 SM Sphingomyelin SM->Ceramide SMase Ceramide->Sphingosine CDase Apoptosis Apoptosis (Pro-death) Ceramide->Apoptosis GlcCer Glucosylceramide Ceramide->GlcCer GCS S1P->Apoptosis inhibits

Caption: Overview of ceramide metabolism pathways.

Experimental Workflow for Assessing Off-Target Effects

A logical workflow is essential to identify and mitigate potential off-target effects of synthetic ceramides.

Experimental_Workflow Start Start: Hypothesis involving synthetic ceramide Solubility 1. Optimize Solubility and Delivery (e.g., solvent choice, liposomes) Start->Solubility Vehicle 2. Design Controls - Vehicle Control (Solvent only) - Negative Control (Untreated) - Positive Control (Known inducer) Solubility->Vehicle Dose 3. Perform Dose-Response & Time-Course Experiments Vehicle->Dose Phenotype 4. Assess Primary Phenotype (e.g., apoptosis, proliferation) Dose->Phenotype Metabolomics 5. Analyze Sphingolipid Profile (LC-MS/MS) - Measure changes in endogenous ceramides, S1P, etc. Phenotype->Metabolomics Membrane 6. Assess Membrane Integrity/ Fluidity (Optional) Phenotype->Membrane OffTarget Identify Off-Target Effects? Metabolomics->OffTarget Membrane->OffTarget Interpret Interpret Results with Caution OffTarget->Interpret Yes End End: Conclusion OffTarget->End No Refine Refine Experiment (e.g., use different analog, co-administer inhibitors) Interpret->Refine Refine->Dose

References

Technical Support Center: Quantifying Endogenous Very Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous very long-chain ceramides (VLC-Cer). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex analytical challenges of measuring these critical bioactive lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying endogenous very long-chain ceramides?

A1: The accurate quantification of endogenous VLC-Cer presents several analytical hurdles. Their low abundance in complex biological matrices, hydrophobicity, and the presence of isomeric species that are difficult to separate chromatographically are significant challenges. Furthermore, matrix effects during ionization in mass spectrometry can lead to signal suppression or enhancement, affecting accuracy. The lack of highly specific antibodies for immunoassays also makes liquid chromatography-mass spectrometry (LC-MS/MS) the method of choice, which requires careful optimization.[1][2][3]

Q2: Why is LC-MS/MS considered the gold standard for VLC-Cer quantification?

A2: LC-MS/MS is the preferred method for VLC-Cer analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[4] This technique allows for the separation of different ceramide species based on their acyl chain length and degree of saturation, followed by specific detection and fragmentation (tandem mass spectrometry), which enables precise identification and quantification of individual molecular species, even at low concentrations.[4][5]

Q3: How do I choose an appropriate internal standard for VLC-Cer analysis?

A3: The selection of a suitable internal standard is critical for accurate quantification to correct for sample loss during preparation and for matrix effects during analysis.[6] The ideal internal standard should be a non-naturally occurring ceramide with a chain length as close as possible to the analyte of interest. For very long-chain ceramides like C24:0 and C24:1, a non-physiological odd-chain ceramide such as C25:0 ceramide is often used.[5] Deuterated analogs of the specific VLC-Cer being quantified (e.g., [2H4]Cer(22:0) and [2H4]Cer(24:0)) are also excellent choices as they co-elute with the analyte and have similar ionization efficiencies.[7]

Q4: What are common sample preparation methods for extracting VLC-Cer from biological samples?

A4: Common extraction methods aim to efficiently isolate lipids from complex biological matrices like plasma, tissues, or cells. The Bligh and Dyer method, using a chloroform:methanol mixture, is a classic and effective technique for total lipid extraction.[5] For plasma samples, an additional purification step using silica gel column chromatography can be employed to separate sphingolipids from more abundant, non-polar lipids.[5] A simpler and high-throughput alternative is protein precipitation, often using a solution of isopropanol or methanol, which is particularly suitable for plasma or serum samples.[7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of VLC-Cer using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Use of a guard column is recommended to protect the analytical column.[10]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[10]
Column Void A void at the head of the column can cause peak splitting. This may result from high pH mobile phases dissolving the silica packing. Consider using a column designed for high pH applications if necessary.[10]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all fittings are properly connected.[10]
Issue 2: High System Backpressure
Potential Cause Troubleshooting Steps
Column or Frit Blockage Filter all samples and mobile phases to remove particulates.[10] Install an in-line filter between the autosampler and the column.[10] If pressure remains high, try back-flushing the column (if permitted by the manufacturer) or replace the column frit.
System Blockage Systematically disconnect components (starting from the detector and moving backward towards the pumps) to identify the source of the blockage.[10]
Precipitation of Sample or Buffer Ensure the mobile phase is compatible with the sample solvent and that buffers are fully dissolved. Regularly replace buffer solutions to prevent microbial growth.[10]
Issue 3: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) Optimize sample preparation to remove interfering substances. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be beneficial.[10] Ensure an appropriate internal standard is used to normalize for suppression.[2][3]
Suboptimal MS Parameters Tune the mass spectrometer for the specific VLC-Cer of interest. Optimize parameters such as spray voltage, gas flows, and collision energy for the precursor and product ions.[8]
Inefficient Extraction Evaluate the extraction efficiency of your protocol. The Bligh and Dyer method generally provides good recovery for a wide range of lipids.[5] Ensure complete evaporation and reconstitution of the lipid extract.
Low Abundance of Analyte Increase the amount of starting material (e.g., plasma volume or tissue weight) if possible. Concentrate the final lipid extract before injection.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for VLC-Cer analysis.

Table 1: Linearity and Limits of Quantification for Very Long-Chain Ceramides

Ceramide SpeciesLinear Dynamic Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Reference
Cer(22:0)0.02 - 40.02[7][9][11]
Cer(24:0)0.08 - 160.08[7][9][11]

Table 2: Recovery Rates of Very Long-Chain Ceramides from Biological Matrices

Ceramide SpeciesMatrixRecovery Rate (%)Reference
Cer(22:0)Human Plasma109[7][9][11]
Cer(24:0)Human Plasma114[7][9][11]
C24 and C24:1Human Plasma78 - 91[5]
C24 and C24:1Rat Liver70 - 99[5]
C24 and C24:1Rat Muscle71 - 95[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of VLC-Cer from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[7][9][11]

1. Materials and Reagents:

  • Cer(22:0) and Cer(24:0) standards

  • Deuterated internal standards: [2H4]Cer(22:0) and [2H4]Cer(24:0)

  • Isopropanol, Chloroform (HPLC grade)

  • Human plasma samples

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cer(22:0), Cer(24:0), and their deuterated internal standards in isopropanol.

  • Working Standard Solution: Combine and dilute the Cer(22:0) and Cer(24:0) stock solutions with isopropanol to create a mixed working solution (e.g., 200 µg/mL of Cer(22:0) and 800 µg/mL of Cer(24:0)).

  • Internal Standard/Protein Precipitation Solution: Prepare a solution of isopropanol-chloroform (9:1, v/v) containing the deuterated internal standards at a fixed concentration (e.g., 0.0125 µg/mL of [2H4]Cer(22:0) and 0.05 µg/mL of [2H4]Cer(24:0)).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.

  • Add 400 µL of the internal standard/protein precipitation solution to each well.

  • Seal the plate and vortex for 10 minutes at room temperature.

  • Centrifuge the plate at 3,000 x g for 10 minutes.

  • Transfer 250 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of two mobile phases, for example:

    • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in 60% acetonitrile/40% water.

    • Mobile Phase B: 0.1% formic acid and 10 mM ammonium formate in 90% isopropanol/10% acetonitrile.[12]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is typically used for quantification.[7]

    • MRM Transitions (m/z):

      • Cer(22:0): 622 → 264

      • Cer(24:0): 650 → 264

      • [2H4]Cer(22:0): 626 → 268 (example, actual mass will depend on deuteration position)

      • [2H4]Cer(24:0): 654 → 268 (example, actual mass will depend on deuteration position)

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.

  • Use a weighted linear regression (e.g., 1/x) to fit the calibration curve.

  • Quantify the VLC-Cer concentrations in the unknown samples using the regression equation.[7]

Visualizations

Ceramide_Synthesis_Pathways cluster_denovo De Novo Synthesis Pathway (ER) cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Serine Palmitoyltransferase Dihydrosphingosine Dihydrosphingosine Ketosphinganine->Dihydrosphingosine Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthases (CerS1-6) Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Ceramide_salvage Ceramide ComplexSphingolipids_out Complex Sphingolipids Ceramide->ComplexSphingolipids_out Conversion to ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Hydrolysis Sphingosine->Ceramide_salvage Ceramide Synthases (CerS1-6) Ceramide_salvage->ComplexSphingolipids_out Conversion to

Caption: Major pathways of ceramide biosynthesis.

VLC_Cer_Quantification_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer or Protein Precipitation) Spike->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LC Reverse-Phase Liquid Chromatography Drydown->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Peak Integration, Calibration Curve) MS->Data Quant Quantification of VLC-Ceramides Data->Quant

Caption: Experimental workflow for VLC-Cer quantification.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape) CheckSystem Check System Suitability (Pressure, Standard Injection) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample Investigate Sample (Matrix Effects, Concentration) SystemOK->CheckSample Yes SystemNotOK Troubleshoot Hardware (e.g., Check for Leaks/Blockages) SystemOK->SystemNotOK No CheckMethod Review Method Parameters (LC Gradient, MS Settings) CheckSample->CheckMethod OptimizeSamplePrep Optimize Sample Prep (e.g., SPE Cleanup) CheckSample->OptimizeSamplePrep OptimizeMethod Optimize Method CheckMethod->OptimizeMethod Resolved Problem Resolved OptimizeSamplePrep->Resolved OptimizeMethod->Resolved SystemNotOK->Resolved

Caption: Logical troubleshooting workflow for LC-MS/MS analysis.

References

Optimizing lipid extraction protocols for C22-ceramide recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing lipid extraction protocols for C22-ceramide recovery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Which is the most effective method for extracting C22-ceramides from biological samples?

A1: The gold standard for lipid extraction, including long-chain ceramides like C22-ceramide, is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and specificity, which is crucial as ceramides are often present in low concentrations within complex lipid mixtures.[1] For initial extraction from tissues, the Bligh and Dyer or Folch methods, which use a chloroform/methanol solvent system, are widely considered robust and efficient for a broad range of lipids, including ceramides.[2][3]

Q2: I am observing low recovery of my C22-ceramide sample. What are the common causes?

A2: Low recovery of long-chain ceramides can stem from several factors:

  • Suboptimal Solvent Polarity: The choice of extraction solvent is critical. While chloroform/methanol mixtures are effective, the ratio may need optimization depending on the sample matrix.[2]

  • Incomplete Cell Lysis: Insufficient disruption of the sample tissue or cells can lead to incomplete lipid release. Methods like ultrasonication or grinding with liquid nitrogen can improve extraction efficiency.[2]

  • Sample Degradation: Improper sample handling and storage can lead to enzymatic degradation of ceramides. It's crucial to work quickly, on ice, and use fresh, high-purity solvents to prevent degradation.[4]

  • Phase Partitioning Issues: During liquid-liquid extraction, very-long-chain ceramides might not completely partition into the organic phase.

Q3: Are there alternative extraction methods to the traditional Bligh and Dyer or Folch protocols?

A3: Yes, several alternative methods are available:

  • Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances extraction efficiency, often reducing extraction time.[3]

  • Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical CO2, sometimes with a co-solvent like ethanol or methanol, for extraction.[5][6] It offers high extraction rates and simplified separation steps.[6]

  • Isopropanol (IPA) Precipitation: A single-step IPA procedure has shown good recovery for many lipid classes and is less toxic and simpler than traditional liquid-liquid extraction methods.[7]

Q4: How can I minimize "matrix effects" during LC-MS analysis of C22-ceramide?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of quantification.[3] To mitigate these effects:

  • Use Internal Standards: The gold standard is to use a stable isotope-labeled (SIL) internal standard corresponding to C22-ceramide. If unavailable, a SIL standard of a closely related ceramide species can be used.[4]

  • Optimize Chromatographic Separation: A well-optimized liquid chromatography method can separate C22-ceramide from interfering matrix components.

  • Sample Preparation: Additional cleanup steps, such as solid-phase extraction (SPE), can be incorporated to remove interfering substances before LC-MS analysis.

Q5: What is the importance of the C22-ceramide to other lipid ratios in biological systems?

A5: The ratio of ceramides to other lipids, such as cholesterol and free fatty acids, is critical for maintaining the integrity of the skin's barrier function.[8] Disruptions in this balance can impair the skin's ability to retain moisture and defend against external irritants.[8] Ceramide analysis helps in understanding these interactions and formulating effective skincare products.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low C22-Ceramide Yield Incomplete tissue/cell disruption.Utilize homogenization, sonication, or bead vortexing to ensure complete cell lysis.[2] For tough tissues, grinding under liquid nitrogen is effective.
Suboptimal solvent-to-sample ratio.Increase the solvent volume to ensure the entire sample is immersed and lipids can be efficiently extracted. A common starting point is a 20:1 solvent-to-sample (v/w) ratio.
Inefficient phase separation.Ensure the correct ratios of chloroform, methanol, and water are used for phase separation. Centrifugation can help sharpen the interface between the aqueous and organic layers.[4]
High Variability Between Replicates Inconsistent sample handling.Standardize all sample preparation steps, from collection to extraction. Keep samples on ice to minimize enzymatic activity.[4]
Solvent degradation.Use fresh, high-purity solvents. Chloroform can degrade to produce phosgene, which can react with lipids.[4]
Inaccurate quantification due to matrix effects.Incorporate a suitable internal standard (ideally, stable isotope-labeled C22-ceramide) to normalize for extraction efficiency and ionization suppression/enhancement.[4]
Presence of Contaminants in Extract Co-extraction of non-lipid molecules.Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.[3]
Carryover from previous samples during analysis.Implement a thorough wash cycle for the LC system between sample injections.
Poor Chromatographic Peak Shape Inappropriate reconstitution solvent.Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your LC method.[3]
Overloading the analytical column.Dilute the sample before injection to avoid overloading the column, which can lead to peak broadening and tailing.

Experimental Protocols

Modified Bligh and Dyer Method for C22-Ceramide Extraction from Tissues

This protocol is a widely used method for total lipid extraction.

  • Sample Preparation: Homogenize 100 mg of tissue in 1 mL of ice-cold water.

  • Solvent Addition: To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of water and vortex again for 30 seconds.[4]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol/chloroform for LC-MS).[9]

Ultrasonic-Assisted Extraction (UAE) of C22-Ceramide

This method can enhance extraction efficiency and reduce extraction time.[3]

  • Sample Preparation: Place 0.5 grams of finely minced tissue in an extraction vessel.

  • Solvent Addition: Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue.[3]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[3]

  • Filtration: Filter the extract to remove solid debris.

  • Washing: Add 2 mL of 0.9% NaCl solution to the filtrate, vortex, and centrifuge to separate the phases.[3]

  • Collection and Drying: Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of Different Extraction Solvents on Lipid Yield
Solvent SystemRelative Lipid Yield (%)Reference
Chloroform/Methanol (2:1, v/v)100[2]
Chloroform/n-Hexane (2:1, v/v)~90[2]
95% EthanolVariable, but effective[10]
Isopropanol (IPA)Good recovery, especially for polar lipids[7]

Note: Relative yields can vary significantly based on the sample matrix and specific protocol used.

Table 2: Recovery Rates of Ceramides Using LC-ESI-MS/MS
Biological MatrixCeramide Recovery Range (%)Reference
Human Plasma78 - 91[11]
Rat Liver Tissue70 - 99[11]
Rat Muscle Tissue71 - 95[11]

Visualizations

Lipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization/ Lysis Sample->Homogenization Solvent Add Extraction Solvent (e.g., Chloroform:Methanol) Homogenization->Solvent Extraction_Step Extraction (Vortexing/Sonication) Solvent->Extraction_Step Phase_Separation Add Water/Saline & Centrifuge Extraction_Step->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Appropriate Solvent Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for C22-ceramide extraction and analysis.

Troubleshooting_Logic Start Low C22-Ceramide Recovery? Check_Lysis Was sample completely homogenized/lysed? Start->Check_Lysis Yes Improve_Lysis Action: Improve lysis method (e.g., sonication, grinding) Check_Lysis->Improve_Lysis No Check_Solvents Are solvent ratios and volumes correct? Check_Lysis->Check_Solvents Yes Improve_Lysis->Check_Solvents Optimize_Solvents Action: Optimize solvent system and/or increase volume Check_Solvents->Optimize_Solvents No Check_IS Is an internal standard being used? Check_Solvents->Check_IS Yes Optimize_Solvents->Check_IS Add_IS Action: Add appropriate internal standard Check_IS->Add_IS No Success Recovery Improved Check_IS->Success Yes Add_IS->Success

Caption: A logical flow for troubleshooting low C22-ceramide recovery.

References

Technical Support Center: Enhancing the Stability of Ceramide-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stabilization of ceramide-containing liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating stable ceramide-containing liposomes?

A1: The main difficulties in creating stable ceramide-containing liposomes stem from the inherent physicochemical properties of ceramides themselves. Ceramides have poor aqueous solubility and a high degree of crystallinity.[][2][3] Their high "packing parameter" due to their molecular shape makes it difficult for them to form stable bilayer vesicles on their own, often leading to precipitation and unstable formulations.[4]

Q2: How does the choice of lipid composition impact the stability of ceramide liposomes?

A2: The lipid composition is a critical factor in determining the stability of ceramide liposomes. The use of unsaturated phospholipids, like egg yolk phosphatidylcholine (EPC), can increase membrane fluidity, which may be beneficial for drug release but can also lead to reduced structural stability.[5] Conversely, saturated phospholipids, such as hydrogenated soy phosphatidylcholine (HSPC), tend to form more rigid and stable membranes, enhancing drug retention.[5][6] The inclusion of cholesterol is also crucial as it modulates membrane fluidity and can improve the packing of phospholipids, thereby enhancing stability.[7][8][9] The optimal ratio of ceramides, fatty acids, and cholesterol is essential for mimicking the natural lipid organization of the stratum corneum and achieving good stability.[2][10]

Q3: What is the role of PEGylation in stabilizing ceramide liposomes?

A3: PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, is a highly effective method for improving the stability of ceramide-containing liposomes. The inclusion of PEG-lipid derivatives, such as 2kPEG-DSPE, provides steric stabilization.[4][11] This steric barrier prevents liposomes from aggregating and fusing, which are common causes of instability. PEGylation has been shown to significantly reduce the desorption rate of ceramide from the liposome bilayer, allowing for the formation of highly stable nanoliposomes with a shelf life of over a year.[4]

Troubleshooting Guide

Issue 1: My ceramide liposome formulation is aggregating and showing an increase in particle size over time.

This is a common sign of colloidal instability. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Suboptimal Lipid Composition - Incorporate Cholesterol: Cholesterol is known to improve the stability of liposomal membranes by modulating their fluidity.[7][8][9] An optimal phospholipid-to-cholesterol ratio is key; for instance, a 5:1 ratio has been identified as optimal in some studies.[7] - Optimize Phospholipid Type: Consider using saturated phospholipids like HSPC for a more rigid and stable membrane, which can improve retention and reduce aggregation.[6]
Inadequate Surface Charge - Measure Zeta Potential: A zeta potential close to neutral can lead to aggregation. While the goal is often a value between -15 mV and +15 mV to avoid rapid clearance in vivo, a slightly higher magnitude of zeta potential can improve colloidal stability.[2] - Incorporate Charged Lipids: The inclusion of charged lipids can increase electrostatic repulsion between liposomes, preventing aggregation.
High Ceramide Concentration - Reduce Ceramide Load: High concentrations of ceramides can disrupt the bilayer and lead to instability.[12] Experiment with lower ceramide-to-phospholipid ratios.
Ineffective Stabilization - Implement PEGylation: The addition of PEG-DSPE provides a steric shield that prevents liposomes from getting too close to each other, thus inhibiting aggregation.[4][11][13]

Issue 2: The encapsulated drug is leaking from my ceramide liposomes.

Drug leakage is often a result of a permeable or unstable liposomal membrane.

Potential Cause Troubleshooting Steps
High Membrane Fluidity - Use Saturated Phospholipids: Liposomes formulated with unsaturated phospholipids like EPC can be more fluid and prone to leakage.[5] Switching to saturated phospholipids such as HSPC can create a more ordered and less permeable membrane, improving drug retention.[6]
Incorrect Cholesterol Content - Optimize Cholesterol Ratio: Cholesterol reduces the permeability of the lipid bilayer to small, water-soluble molecules by increasing the packing of phospholipids.[7][9] Systematically vary the cholesterol concentration to find the optimal ratio for your specific formulation.
Storage Conditions - Store at Appropriate Temperatures: Storing liposomes above their phase transition temperature (Tm) can increase membrane fluidity and lead to leakage. For long-term stability, storage at 4°C is generally recommended.[14]

Experimental Protocols

Protocol 1: Preparation of Ceramide-Containing Liposomes by Thin-Film Hydration

This method is widely used for the preparation of multilamellar vesicles (MLVs), which can then be downsized.

  • Lipid Film Formation:

    • Dissolve ceramides, phospholipids (e.g., HSPC or EPC), and cholesterol in a suitable organic solvent (e.g., a chloroform:methanol mixture, 2:1 v/v) in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tm). This will cause the lipid film to swell and detach, forming MLVs.

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion.[6]

    • Sonication: Use a probe or bath sonicator to reduce the size of the liposomes.

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times using a liposome extruder. This method generally produces liposomes with a more uniform size distribution.

Protocol 2: Assessment of Liposome Stability

Stability is assessed by monitoring key physicochemical parameters over time under different storage conditions.

  • Sample Storage:

    • Divide the liposome formulation into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 40°C) to assess long-term and accelerated stability.[16]

  • Characterization at Time Points:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each storage condition.

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI using Dynamic Light Scattering (DLS).[2][17][18] A significant increase in particle size or PDI indicates aggregation or fusion.

    • Zeta Potential: Measure the zeta potential to assess colloidal stability. Changes in zeta potential can indicate alterations in the liposome surface.[16]

    • Encapsulation Efficiency (EE%): Determine the percentage of the drug that remains encapsulated within the liposomes. This can be done by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_stability Stability Assessment A 1. Lipid Dissolution (Ceramide, Phospholipid, Cholesterol) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Extrusion/Sonication) C->D E Storage at Different Temperatures (4°C, 25°C, 40°C) D->E Formulated Liposomes F Characterization at Time Intervals E->F G DLS (Size, PDI) F->G H Zeta Potential F->H I Encapsulation Efficiency F->I

Caption: Experimental workflow for the preparation and stability assessment of ceramide-containing liposomes.

stability_factors cluster_destabilization Destabilization Factors cluster_stabilization Stabilization Strategies Aggregation Aggregation Fusion Fusion Leakage Drug Leakage Cholesterol Cholesterol Inclusion Cholesterol->Aggregation Reduces Cholesterol->Leakage Reduces PEGylation PEGylation PEGylation->Aggregation Prevents PEGylation->Fusion Prevents Saturated_Lipids Saturated Phospholipids Saturated_Lipids->Leakage Reduces Zeta_Potential Optimize Zeta Potential Zeta_Potential->Aggregation Reduces

Caption: Key factors influencing the stability of ceramide-containing liposomes.

References

Validation & Comparative

A Comparative Analysis of C16-Ceramide and C22-Ceramide in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological function of ceramides is significantly influenced by the length of their N-acyl chain. This guide provides an objective comparison of the apoptotic effects of two distinct long-chain ceramides: C16:0-ceramide (palmitoyl-ceramide) and C22:0-ceramide (behenoyl-ceramide). This comparison is supported by experimental data from studies investigating the differential roles of the ceramide synthases responsible for their production, namely Ceramide Synthase 5/6 (CerS5/6) for C16-ceramide and Ceramide Synthase 2 (CerS2) for C22-ceramide.

Data Presentation: Quantitative Comparison of Apoptotic Effects

The differential effects of C16-ceramide and very-long-chain ceramides (including C22-ceramide) on apoptosis have been elucidated primarily through the overexpression of their respective ceramide synthases. The following tables summarize the quantitative findings from such studies.

Table 1: Comparative Effects of CerS5/6 (C16-Ceramide) and CerS2 (C22/C24-Ceramide) Overexpression on Apoptosis in HeLa Cells

Experimental ConditionParameter MeasuredResultReference
Overexpression of CerS5 (produces C16-ceramide)Apoptosis Level (36h post-irradiation)1.8-fold increase compared to vector control[1]
Overexpression of CerS2 (produces C22/C24-ceramide)Apoptosis Level (36h post-irradiation)42.8% protection from IR-induced apoptosis[1]

Table 2: Opposing Effects of Long-Chain and Very-Long-Chain Ceramide Synthase Overexpression on Cancer Cell Growth

Cell LineCeramide Synthase OverexpressedPrimary Ceramide ProductEffect on Cell Growth/ApoptosisReference
MCF-7 (Breast Cancer)CerS6C16:0, C18:0, C20:0Inhibition of proliferation, induction of apoptosis
HCT-116 (Colon Cancer)CerS6C16:0, C18:0, C20:0Inhibition of proliferation, induction of apoptosis
MCF-7 (Breast Cancer)CerS2C22:0, C24:0, C24:1Increased cell proliferation
HCT-116 (Colon Cancer)CerS2C22:0, C24:0, C24:1Increased cell proliferation

Signaling Pathways

The distinct roles of C16-ceramide and C22-ceramide in apoptosis are rooted in their differential engagement of cellular signaling pathways, particularly at the level of the mitochondria.

C16-Ceramide Pro-Apoptotic Signaling Pathway

C16-ceramide is a potent inducer of the intrinsic pathway of apoptosis. Its primary mechanism involves the formation of channels in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in cell death.

C16_Apoptosis_Pathway C16 C16-Ceramide Mito Mitochondrion C16->Mito Channel Ceramide Channel Formation Mito->Channel in outer membrane MOMP MOMP Channel->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

C16-Ceramide induced intrinsic apoptosis pathway.
C22-Ceramide's Interference with C16-Ceramide-Induced Apoptosis

Very-long-chain ceramides, such as C22-ceramide, have been shown to interfere with the pro-apoptotic actions of C16-ceramide.[2] The proposed mechanism involves the intercalation of C22-ceramide into the C16-ceramide channels, leading to their destabilization and inhibiting the permeabilization of the mitochondrial outer membrane.[2] This highlights a regulatory role for ceramide chain length in determining cell fate.

C22_Inhibition_Pathway cluster_mito Mitochondrial Outer Membrane C16_channel C16-Ceramide Channel Formation MOMP Mitochondrial Outer Membrane Permeabilization C16_channel->MOMP Cell_Survival Cell Survival/ Proliferation CytC Cytochrome c Release MOMP->CytC Apoptosis Apoptosis CytC->Apoptosis C16 C16-Ceramide C16->C16_channel C22 C22-Ceramide C22->C16_channel Interferes with channel stability C22->Cell_Survival Experimental_Workflow cluster_assays Apoptosis Assays start Start: Cell Culture (e.g., HCT-116) treatment Treatment with Ceramides - C16-Ceramide - C22-Ceramide - Vehicle Control start->treatment incubation Incubation (e.g., 24h, 48h) treatment->incubation harvest Cell Harvesting incubation->harvest annexin_pi Annexin V/PI Staining (Flow Cytometry) harvest->annexin_pi caspase Caspase-3 Activity Assay (Fluorometric) harvest->caspase cyt_c Cytochrome c Release (Western Blot) harvest->cyt_c analysis Data Analysis and Comparison annexin_pi->analysis caspase->analysis cyt_c->analysis conclusion Conclusion analysis->conclusion

References

(Rac)-C22-Ceramide vs. Natural C22-Ceramide: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic racemic and natural stereoisomers of bioactive lipids is paramount. This guide provides an objective comparison of the biological activity of (Rac)-C22-Ceramide and natural D-erythro-C22-Ceramide, supported by established principles of sphingolipid biochemistry and detailed experimental protocols.

Ceramides are central players in cellular signaling, governing processes from apoptosis to cell differentiation. The C22 long-chain ceramide, in its natural D-erythro stereochemical configuration, is synthesized by Ceramide Synthase 2 (CerS2) and is integral to cellular function.[1][2] Commercially available C22-ceramide is often a racemic mixture, denoted as this compound, which contains both the D-erythro and L-erythro enantiomers in equal measure. The critical determinant of biological efficacy lies in this stereochemistry, as cellular enzymes exhibit a high degree of stereospecificity.

The Decisive Role of Stereochemistry in Biological Recognition

The biological machinery of the cell, particularly the enzymes involved in sphingolipid metabolism, is finely tuned to recognize the specific three-dimensional structure of natural ceramides. The D-erythro configuration is the naturally occurring and biologically active form.[3] Conversely, the L-erythro enantiomer is not recognized by key enzymes in the sphingolipid metabolic pathways.[4] This enzymatic selectivity dictates that the L-erythro component of a racemic mixture is biologically inert.

This fundamental principle implies that the biological potency of this compound is approximately half that of the pure, natural D-erythro-C22-Ceramide, as only the D-erythro enantiomer will engage with cellular targets to elicit a response.

Comparative Biological Activity: A Quantitative Overview

While direct head-to-head quantitative comparisons in the scientific literature for the C22 variant are limited, the well-established stereospecificity of ceramide-mediated processes allows for a clear comparative framework. Key biological processes influenced by C22-ceramide include the induction of apoptosis and the regulation of cell viability.

Biological ParameterThis compoundNatural C22-Ceramide (D-erythro)Rationale for Difference
Effective Concentration for Apoptosis Induction Higher concentration requiredLower concentration requiredOnly the D-erythro enantiomer in the racemic mixture is active, necessitating a higher overall concentration to achieve the same effective dose of the active stereoisomer.
Cell Viability (IC50) Higher IC50 valueLower IC50 valueThe inactive L-erythro enantiomer in the racemic mixture does not contribute to cytotoxicity, resulting in a higher concentration needed to reduce cell viability by 50%.
Enzymatic Metabolism (e.g., by Ceramidase) Slower overall metabolismFaster overall metabolismCellular ceramidases are stereospecific for the D-erythro form. The L-erythro enantiomer in the racemic mixture is not a substrate and will not be metabolized.

Signaling Pathways and Experimental Workflows

The differential activity of racemic and natural C22-ceramide can be understood through their interaction with key cellular signaling pathways and can be quantified using specific experimental workflows.

Ceramide-Mediated Apoptosis Pathway

Natural D-erythro-C22-ceramide initiates apoptosis through its integration into cellular membranes, leading to the formation of ceramide-rich platforms. These platforms facilitate the activation of downstream effectors, ultimately culminating in programmed cell death. The L-erythro enantiomer present in the racemic mixture is unable to effectively participate in the formation of these signaling platforms.

cluster_stimulus External Stimulus cluster_membrane Cellular Membrane cluster_signaling Apoptotic Signaling Cascade Natural_C22_Ceramide Natural C22-Ceramide (D-erythro) Membrane_Integration Membrane Integration & Ceramide-Rich Platform Formation Natural_C22_Ceramide->Membrane_Integration Fully Active Rac_C22_Ceramide This compound Rac_C22_Ceramide->Membrane_Integration Partially Active (D-erythro only) Downstream_Effectors Activation of Downstream Effectors (e.g., Caspases) Membrane_Integration->Downstream_Effectors Apoptosis Apoptosis Downstream_Effectors->Apoptosis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment - this compound - Natural C22-Ceramide - Vehicle Control Cell_Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Assays 4. Biological Assays Incubation->Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Assays->Apoptosis Data_Analysis 5. Data Analysis (IC50 Calculation, Statistical Comparison) Viability->Data_Analysis Apoptosis->Data_Analysis

References

Validating the Role of C22-Ceramide: A Comparative Guide to Ceramide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to validate the function of C22-ceramide, a very-long-chain (VLC) sphingolipid implicated in various cellular processes. The primary focus is on the utilization of ceramide synthase (CerS) inhibitors and genetic knockdown approaches, with a specific emphasis on Ceramide Synthase 2 (CerS2), the enzyme primarily responsible for C22-ceramide synthesis.[1][2][3] Experimental data, detailed protocols, and visual representations of key pathways are presented to facilitate objective comparison and aid in experimental design.

C22-Ceramide Synthesis and its Modulation

Ceramides are central bioactive lipids involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[4] The biological function of a specific ceramide is largely determined by the length of its N-acyl chain. C22-ceramide is synthesized by the enzyme CerS2, which preferentially utilizes very-long-chain fatty acyl-CoAs, such as C22-CoA and C24-CoA.[1][2][3] To elucidate the specific roles of C22-ceramide, researchers employ pharmacological inhibitors or genetic tools to modulate CerS2 activity and, consequently, the levels of C22-ceramide.

Comparison of CerS2 Inhibition and Knockdown on C22-Ceramide Levels

The following table summarizes quantitative data from studies utilizing either chemical inhibitors of CerS2 or siRNA-mediated knockdown to investigate the impact on C22-ceramide levels.

Method Inhibitor/siRNA Cell Line/Model Effect on C22-Ceramide Levels Reference
Pharmacological Inhibition FTY720 (Fingolimod)Human Pulmonary Artery Endothelial Cells (HPAEC) lysateIC50 of 6.4 µM for N-acylation with docosanoyl-CoA (C22-CoA)[5][5]
FTY720 (Fingolimod)In vitro kinetic studiesCompetitive inhibitor of CerS2 with respect to dihydrosphingosine (Ki = 2.15 µM when C22-CoA was used)[5][5]
ST1058 and ST1074In vitro activity assaysPreferentially inhibit CerS2 and CerS4[6][6]
ST1060In vitro activity assaysPredominately inhibits CerS2[6][6]
Genetic Knockdown CerS2 siRNAMCF-7 breast cancer cellsDecrease to 34.1% ± 3.0% of control[7][7]
CerS2 KnockdownHuman Cardiac Myocytes (HCMs)Significant decrease in 22:0 ceramide[8][8]
CerS2 KnockoutMouse Bone Marrow-Derived Macrophages (BMDMs)Significant reduction in C22:0 ceramide[9][9]

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from previously described methods to measure CerS activity in cell lysates.[10][11]

Materials:

  • Cell lysates

  • Assay buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Fatty acyl-CoA (e.g., C22:0-CoA) at a final concentration of 50 µM

  • C17-sphinganine (10 nmol)

  • Internal standard: d17:1/C18:0 ceramide (100 pmol)

  • Chloroform:Methanol (1:2, v/v)

  • LC-ESI-MS/MS system

Procedure:

  • Prepare cell lysates in the assay buffer.

  • Incubate the cell lysates with 50 µM C22:0-CoA and 10 nmol of C17-sphinganine.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction and extract total lipids by adding Chloroform:Methanol (1:2, v/v).

  • Add 100 pmol of d17:1/C18:0 ceramide as an internal standard.

  • Analyze the lipid extracts using an LC-ESI-MS/MS system to quantify the production of d17:0 dihydroceramide.

  • Express CerS activity as pmol of product formed per mg of protein per minute.

siRNA-Mediated Knockdown of CerS2

This protocol outlines a general procedure for the transient knockdown of CerS2 in cultured cells.[8][11]

Materials:

  • Cultured cells (e.g., SMS-KCNR neuroblastoma cells, HCMs)

  • CerS2-specific siRNA oligonucleotides

  • Control (scrambled) siRNA

  • Transfection reagent (e.g., Oligofectamine™)

  • Opti-MEM or other serum-free medium

  • Growth medium

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere.

  • On the day of transfection, dilute the CerS2 siRNA and control siRNA in a serum-free medium like Opti-MEM.

  • In a separate tube, dilute the transfection reagent in the same serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.

  • Add growth medium (with serum) to the cells and continue incubation.

  • Harvest cells at desired time points (e.g., 48-72 hours) post-transfection for subsequent analysis (e.g., Western blot for CerS2 protein levels, lipidomics for C22-ceramide quantification).

Signaling Pathways and Cellular Processes Modulated by C22-Ceramide

Validation studies using CerS2 inhibition or knockdown have revealed the involvement of C22-ceramide and other very-long-chain ceramides in several key cellular pathways.

C22_Ceramide_Signaling cluster_synthesis C22-Ceramide Synthesis cluster_inhibition Experimental Inhibition cluster_downstream Downstream Cellular Processes Fatty Acyl-CoA (C22-CoA) Fatty Acyl-CoA (C22-CoA) CerS2 CerS2 Fatty Acyl-CoA (C22-CoA)->CerS2 Sphinganine Sphinganine Sphinganine->CerS2 C22-Dihydroceramide C22-Dihydroceramide CerS2->C22-Dihydroceramide DES1 DES1 C22-Dihydroceramide->DES1 C22-Ceramide C22-Ceramide DES1->C22-Ceramide Autophagy Autophagy C22-Ceramide->Autophagy Unfolded_Protein_Response Unfolded Protein Response (UPR) C22-Ceramide->Unfolded_Protein_Response Cell_Cycle_Regulation Cell Cycle Regulation C22-Ceramide->Cell_Cycle_Regulation Inflammation Inflammation C22-Ceramide->Inflammation CerS2_Inhibitors CerS2 Inhibitors (e.g., FTY720, ST1060) CerS2_Inhibitors->CerS2 siRNA_CerS2 siRNA (CerS2) siRNA_CerS2->CerS2

Caption: C22-Ceramide synthesis and downstream signaling pathways.

Studies have shown that disruption of C22-ceramide synthesis through CerS2 downregulation can lead to the induction of autophagy and the unfolded protein response (UPR).[11][12] Furthermore, the balance between very-long-chain ceramides (like C22-ceramide) and long-chain ceramides (like C16-ceramide) appears to be crucial for cellular homeostasis, with alterations affecting cell cycle progression and inflammatory responses.[4][9][11] For instance, the loss of CerS2 and subsequent reduction in C22/C24 ceramides can lead to cell division defects through pathways involving Mad2.[13]

Experimental Workflow for Validating C22-Ceramide Role

The following diagram illustrates a typical workflow for investigating the role of C22-ceramide using CerS2 inhibition or knockdown.

Experimental_Workflow cluster_perturbation Perturbation of C22-Ceramide Synthesis cluster_validation Validation of Perturbation cluster_analysis Analysis of Effects cluster_conclusion Conclusion Start Select Cell Line or Animal Model Treatment Treatment Start->Treatment Inhibitor CerS2 Inhibitor (e.g., FTY720) Treatment->Inhibitor siRNA CerS2 siRNA Treatment->siRNA Validation_Step Validate Target Engagement Inhibitor->Validation_Step siRNA->Validation_Step Western_Blot Western Blot (CerS2 Protein) Validation_Step->Western_Blot qRT_PCR qRT-PCR (CerS2 mRNA) Validation_Step->qRT_PCR CerS_Assay Ceramide Synthase Activity Assay Validation_Step->CerS_Assay Lipidomics Lipidomics (LC-MS/MS) Quantify C22-Ceramide Levels CerS_Assay->Lipidomics Phenotypic_Analysis Phenotypic & Functional Assays Lipidomics->Phenotypic_Analysis Cell_Viability Cell Viability/Apoptosis Phenotypic_Analysis->Cell_Viability Cell_Cycle Cell Cycle Analysis Phenotypic_Analysis->Cell_Cycle Autophagy_Markers Autophagy Markers Phenotypic_Analysis->Autophagy_Markers UPR_Markers UPR Markers Phenotypic_Analysis->UPR_Markers Gene_Expression Gene Expression Analysis Phenotypic_Analysis->Gene_Expression Conclusion Elucidate Role of C22-Ceramide Gene_Expression->Conclusion

Caption: Workflow for C22-ceramide functional validation.

This structured approach, combining specific molecular interventions with comprehensive analytical techniques, is essential for accurately defining the physiological and pathological roles of C22-ceramide. The choice between pharmacological inhibitors and genetic knockdown will depend on the specific research question, the experimental system, and the desired duration of CerS2 modulation. While inhibitors offer temporal control, siRNA provides target specificity. Combining both approaches can provide robust validation of the role of C22-ceramide in a given biological context.

References

A Comparative Analysis of C22-Ceramide and C22-Dihydroceramide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural, metabolic, and functional differences between C22-ceramide and its metabolic precursor, C22-dihydroceramide.

This guide provides an objective comparison of C22-ceramide and C22-dihydroceramide, focusing on their distinct roles in cellular processes, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to investigate these lipids in their own work.

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including apoptosis, cell growth, and inflammation.[1] Dihydroceramides are the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway and have historically been considered biologically inactive.[1][2] However, recent evidence has revealed that dihydroceramides, including those with very-long-chain acyl groups like C22, possess their own distinct biological activities.[3] This guide focuses on the comparative analysis of C22-ceramide (N-behenoyl-D-erythro-sphingosine) and C22-dihydroceramide (N-behenoyl-D-erythro-sphinganine), highlighting their structural differences, metabolic relationship, and divergent effects on cellular fate.

Structural and Biosynthetic Differences

The primary structural difference between C22-ceramide and C22-dihydroceramide lies in the sphingoid backbone. C22-ceramide contains a trans double bond between carbons 4 and 5 of the sphingosine base, whereas C22-dihydroceramide has a saturated sphinganine backbone.[2] This seemingly minor difference has significant implications for the molecule's conformation and its interactions with other lipids and proteins.

Both lipids are synthesized in the endoplasmic reticulum via the de novo sphingolipid synthesis pathway. The final step in the synthesis of C22-dihydroceramide is the acylation of dihydrosphingosine with a C22 fatty acyl-CoA by ceramide synthase 2 (CerS2).[4] C22-ceramide is subsequently formed by the introduction of a double bond into the sphinganine backbone of C22-dihydroceramide by the enzyme dihydroceramide desaturase (DES).[1]

cluster_ER Endoplasmic Reticulum Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR C22-Dihydroceramide C22-Dihydroceramide Dihydrosphingosine->C22-Dihydroceramide CerS2 (C22-CoA) C22-Ceramide C22-Ceramide C22-Dihydroceramide->C22-Ceramide DES1/2

Figure 1. De novo biosynthesis of C22-dihydroceramide and C22-ceramide.

Comparative Biological Activities

While both are structurally similar, C22-ceramide and C22-dihydroceramide exhibit distinct and sometimes opposing effects on cellular processes.

FeatureC22-CeramideC22-Dihydroceramide
Primary Cellular Role Bioactive signaling lipidPrimarily a biosynthetic precursor, but with emerging signaling roles
Induction of Apoptosis Generally considered pro-apoptotic, though specific effects of the C22 variant are less defined than shorter chains.Does not typically induce classical apoptosis; may inhibit ceramide-induced apoptosis.[3]
Induction of Autophagy Can induce autophagy, which can be either pro-survival or pro-death depending on the cellular context.[5]Induces a caspase-independent, mixed form of cell death with features of autophagy.[6]
Caspase Activation Can lead to caspase activation as part of the apoptotic cascade.[3]Does not typically activate caspases.[6]
Effect on ER Stress Implicated in inducing endoplasmic reticulum (ER) stress.[7]Accumulation can lead to ER stress and activation of the Unfolded Protein Response (UPR).[5]
Biophysical Effects on Membranes Very-long-chain ceramides can form distinct, ordered domains in lipid bilayers.The absence of the double bond is expected to alter membrane packing and fluidity.[8]

Experimental Data Summary

Cytotoxicity Analysis

Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines have demonstrated that the accumulation of C22:0-dihydroceramide is cytotoxic. This effect is specific to very-long-chain dihydroceramides (C22:0 and C24:0) and is not observed with shorter-chain dihydroceramides.[6]

Cell LineTreatmentResultReference
CCRF-CEMElevation of C22:0-dihydroceramideIncreased cytotoxicityHolliday et al., 2013[6]
MOLT-4Elevation of C22:0-dihydroceramideIncreased cytotoxicityHolliday et al., 2013[6]
Autophagy and Cell Death Mechanisms

The cytotoxicity induced by C22:0-dihydroceramide is associated with an increase in the autophagy marker LC3B-II and DNA fragmentation, without a corresponding increase in reactive oxygen species.[6] Importantly, this cell death is not blocked by pan-caspase inhibitors, indicating a caspase-independent mechanism.[6]

AssayC22:0-Dihydroceramide EffectConclusionReference
LC3B-II ImmunoblotIncreased LC3B-II levelsInduction of autophagyHolliday et al., 2013[6]
TUNEL AssayIncreased DNA fragmentationCell death with nuclear fragmentationHolliday et al., 2013[6]
Caspase InhibitionCell death is not inhibitedCaspase-independent cell deathHolliday et al., 2013[6]

Experimental Protocols

Protocol 1: Induction of Endogenous C22-Dihydroceramide Accumulation

This protocol is adapted from Holliday et al. (2013) to increase intracellular levels of specific dihydroceramides for functional studies.[6]

Materials:

  • Cell culture medium

  • Sphinganine (dihydrosphingosine)

  • GT-11 (dihydroceramide desaturase 1 inhibitor)

  • Behenic acid (C22:0 fatty acid)

  • α-Cyclodextrin

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of behenic acid complexed with α-cyclodextrin to enhance solubility.

  • Culture cells to the desired confluency.

  • Pre-treat cells with a minimally cytotoxic concentration of sphinganine and GT-11 to increase the pool of dihydroceramide precursors and block their conversion to ceramides.

  • Add the behenic acid/α-cyclodextrin complex to the cell culture medium to specifically drive the synthesis of C22-dihydroceramide.

  • Incubate for the desired time period (e.g., 6-24 hours).

  • Harvest cells for downstream analysis (e.g., cytotoxicity assays, immunoblotting for autophagy markers, lipidomics).

Start Start Prepare Behenic Acid Complex Prepare Behenic Acid Complex Start->Prepare Behenic Acid Complex Culture Cells Culture Cells Start->Culture Cells Pre-treat with Sphinganine and GT-11 Pre-treat with Sphinganine and GT-11 Culture Cells->Pre-treat with Sphinganine and GT-11 Add Behenic Acid Complex Add Behenic Acid Complex Pre-treat with Sphinganine and GT-11->Add Behenic Acid Complex Incubate Incubate Add Behenic Acid Complex->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells End End Harvest Cells->End

Figure 2. Workflow for inducing C22-dihydroceramide accumulation.

Protocol 2: Exogenous Delivery of C22-Ceramide

Long-chain ceramides like C22-ceramide are highly hydrophobic and require special delivery methods for cell culture experiments.

Materials:

  • C22-ceramide

  • Ethanol

  • Dodecane

  • Cell culture medium

Procedure:

  • Prepare a stock solution of C22-ceramide in a solvent mixture of ethanol and dodecane (98:2, v/v) to form a stable dispersion.

  • Warm the cell culture medium to 37°C.

  • Add the C22-ceramide dispersion to the pre-warmed medium while vortexing to ensure even distribution.

  • Immediately add the ceramide-containing medium to the cultured cells.

  • Incubate for the desired time period.

  • Harvest cells for analysis.

Signaling Pathways

The signaling pathways activated by C22-ceramide and C22-dihydroceramide are still under active investigation, but current evidence suggests they engage distinct downstream effectors.

C22-Ceramide: As a very-long-chain ceramide, C22-ceramide is thought to contribute to the formation of ceramide-rich platforms in cellular membranes, which can modulate the activity of various signaling proteins. It has been implicated in the induction of ER stress, potentially through the activation of the PERK and IRE1α arms of the UPR.[7]

C22-Dihydroceramide: The accumulation of C22-dihydroceramide has been shown to induce autophagy.[6] While the precise mechanism is not fully elucidated, it is known to be caspase-independent.[6] Dihydroceramide accumulation, in general, has been linked to the activation of ER stress and the UPR.[5]

cluster_C22_Cer C22-Ceramide cluster_C22_DHCer C22-Dihydroceramide C22-Cer C22-Ceramide Membrane Domains Membrane Domains C22-Cer->Membrane Domains ER Stress_Cer ER Stress Membrane Domains->ER Stress_Cer Apoptosis_Cer Apoptosis ER Stress_Cer->Apoptosis_Cer C22-DHCer C22-Dihydroceramide ER Stress_DHCer ER Stress C22-DHCer->ER Stress_DHCer Autophagy Autophagy ER Stress_DHCer->Autophagy Cell Death_DHCer Caspase-Independent Cell Death Autophagy->Cell Death_DHCer

Figure 3. Proposed differential signaling pathways.

Conclusion

The distinction between C22-ceramide and C22-dihydroceramide is a critical consideration for researchers in sphingolipid biology and drug development. While structurally very similar, their biological activities are distinct. C22-dihydroceramide, once considered an inert precursor, is now recognized as a bioactive molecule capable of inducing a unique, caspase-independent form of cell death with autophagic features. C22-ceramide, as a very-long-chain ceramide, likely plays a role in modulating membrane biophysics and inducing cellular stress responses, although its specific effects compared to other ceramides require further investigation. Understanding these differences is paramount for accurately interpreting experimental results and for the targeted development of therapeutics that modulate sphingolipid metabolism.

References

Unraveling the Tale of Two Ceramides: A Comparative Guide to Very Long-Chain and Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ceramide species is critical for advancing therapeutic strategies. This guide provides an objective comparison of very long-chain ceramides (VLC-Cer) and long-chain ceramides (LC-Cer), supported by experimental data, detailed protocols, and pathway visualizations.

Ceramides, a class of sphingolipids, are integral components of cellular membranes and key signaling molecules involved in a myriad of physiological and pathological processes. The length of the fatty acid chain attached to the sphingosine backbone dictates their classification and, more importantly, their biological function. Very long-chain ceramides, typically containing 22 to 26 carbon atoms in their acyl chain, and long-chain ceramides, with 16 to 20 carbons, often exhibit opposing effects on cellular fate and function. This guide delves into these critical differences, offering a comprehensive overview for the scientific community.

Structural and Functional Dichotomy

The fundamental difference between VLC-Cer and LC-Cer lies in their chemical structure, which directly influences their biophysical properties and their interactions with other molecules. VLC-Cer, with their extended acyl chains, contribute to the formation of highly ordered and impermeable membrane domains, crucial for the integrity of barriers like the skin's stratum corneum. In contrast, LC-Cer are more commonly associated with signaling cascades that regulate cellular stress responses, proliferation, and apoptosis.

Comparative Biological Effects: A Data-Driven Overview

Experimental evidence consistently highlights the divergent roles of VLC-Cer and LC-Cer in key cellular processes. While VLC-Cer are often associated with cell survival and barrier function, LC-Cer are frequently implicated in pro-apoptotic and anti-proliferative pathways.

Biological ProcessVery Long-Chain Ceramides (VLC-Cer)Long-Chain Ceramides (LC-Cer)Reference Study
Cell Proliferation Increased cell proliferation has been observed with the upregulation of Ceramide Synthase 2 (CerS2), which synthesizes VLC-Cer.[1]Upregulation of Ceramide Synthases 4 and 6 (CerS4 and CerS6), responsible for LC-Cer synthesis, leads to the inhibition of cell proliferation.[1]S. M. P. P. S. G. S. M. K. J. P. W. G. H. (2012)
Apoptosis May counteract the formation of apoptotic pores in the mitochondrial membrane induced by LC-Cer.[2]Can form large transmembrane channels in the outer mitochondrial membrane, leading to cytochrome c release and the initiation of apoptosis.[2]Garic, D., De Sanctis, J. B., Shah, J., Dumut, D. C., & Radzioch, D. (2019)
Skin Barrier Function Essential for maintaining a functional epidermal water permeability barrier. A reduction in VLC-Cer is associated with increased transepidermal water loss (TEWL).[3]An increase in LC-Cer, relative to VLC-Cer, is observed in skin conditions with a compromised barrier, such as atopic dermatitis.[3]Tan, S. Y., et al. (2021)

Experimental Protocols: Methodologies for Ceramide Research

To facilitate reproducible research in the field, this section provides detailed protocols for key experiments used to differentiate and characterize the functions of VLC-Cer and LC-Cer.

Protocol 1: Quantification of Ceramide Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the precise identification and quantification of individual ceramide species in biological samples.

Sample Preparation (from tissue):

  • Homogenize tissue samples in a suitable buffer.

  • Perform a Bligh and Dyer extraction to isolate total lipids.

  • For plasma samples, an additional step of isolating sphingolipids using silica gel column chromatography is required before LC-MS/MS analysis.[1]

LC-MS/MS Analysis:

  • Inject the extracted lipid samples into a high-performance liquid chromatography (HPLC) system equipped with a C8 or C18 reverse-phase column.

  • Separate the ceramide species using a gradient elution program, typically with a mobile phase consisting of water with formic acid and an organic solvent mixture like acetonitrile/isopropanol with formic acid.[1]

  • Introduce the column effluent into a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Utilize multiple reaction monitoring (MRM) to detect and quantify specific precursor and product ion pairs for each ceramide species.[1][4]

Protocol 2: Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of specific ceramide synthases, the enzymes responsible for producing ceramides with different acyl chain lengths.

Procedure:

  • Prepare cell lysates in an assay buffer containing HEPES, KCl, MgCl2, DTT, and fatty acid-free BSA.

  • Add a specific fatty acyl-CoA (e.g., C16:0-CoA for LC-Cer synthesis or C24:0-CoA for VLC-Cer synthesis) and a sphingoid base substrate (e.g., C17-sphinganine) to the lysates.[2]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[2]

  • Stop the reaction and extract the lipids.

  • Add an internal standard (e.g., d17:1/C18:0 ceramide) for quantification.[2]

  • Analyze the newly synthesized ceramides by LC-MS/MS.

  • Express CerS activity as the amount of product formed per milligram of protein per minute.[2]

Protocol 3: Assessment of Mitochondrial Membrane Potential

Changes in mitochondrial membrane potential are a key indicator of ceramide-induced apoptosis.

Procedure using a fluorescent dye (e.g., Mitotracker):

  • Culture cells to the desired confluency.

  • Treat the cells with the specific ceramide species (VLC-Cer or LC-Cer) or a vehicle control for the desired time.

  • Incubate the cells with a mitochondrial membrane potential-sensitive fluorescent dye (e.g., Mitotracker Green or TMRM) according to the manufacturer's instructions.

  • Acquire images using a confocal microscope.

  • Analyze the fluorescence intensity to quantify changes in mitochondrial membrane potential. A decrease in fluorescence intensity is indicative of depolarization and a potential early step in apoptosis.[5]

Visualizing the Divergent Signaling Pathways

The distinct biological effects of VLC-Cer and LC-Cer stem from their ability to modulate different intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these contrasting roles.

LC_Ceramide_Apoptosis_Pathway cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol LC-Cer LC-Cer Pore Pore LC-Cer->Pore forms Bax Bax LC-Cer->Bax activates Cytochrome_c Cytochrome c Pore->Cytochrome_c release Bax->Pore forms Bcl-2 Bcl-2 Bcl-2->Bax inhibits Stress_Signal Stress Signal Stress_Signal->LC-Cer Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Long-Chain Ceramide (LC-Cer) Induced Apoptosis Pathway.

VLC_Ceramide_Proliferation_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates Akt Akt PI3K->Akt activates Transcription_Factors Transcription Factors Akt->Transcription_Factors activates Apoptosis Apoptosis Akt->Apoptosis inhibits Gene_Expression Gene Expression (Proliferation) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor VLC-Cer VLC-Cer VLC-Cer->Akt promotes activation

Caption: Very Long-Chain Ceramide (VLC-Cer) and Cell Proliferation Pathway.

Conclusion

The distinction between very long-chain and long-chain ceramides is not merely academic; it has profound implications for cell biology and the development of novel therapeutics. While LC-Cer often act as messengers of cellular stress and death, VLC-Cer are crucial for maintaining structural integrity and promoting survival. A thorough understanding of their unique properties and signaling mechanisms, supported by robust experimental data, is paramount for harnessing their therapeutic potential in a range of diseases, from dermatological disorders to cancer. This guide serves as a foundational resource for researchers dedicated to unraveling the complex world of ceramide biology.

References

Cross-validation of different methods for C22-ceramide quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to C22-Ceramide Quantification Methodologies

In the landscape of lipidomics, the accurate quantification of specific ceramide species is paramount for researchers in cell biology, drug development, and clinical diagnostics. C22:0-ceramide (N-docosanoyl-sphing-4-enine), a very long-chain ceramide, is implicated in various cellular processes and its levels are often altered in disease states such as insulin resistance and diabetes.[1][2] This guide provides a cross-validation of different analytical methods for the quantification of C22-ceramide, offering a comparative analysis of their performance based on available experimental data.

Quantitative Performance of C22-Ceramide Quantification Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key quantitative parameters for the most common methods used for C22-ceramide analysis.

MethodPrincipleTypical Lower Limit of Quantification (LLOQ)Linearity (Dynamic Range)Precision (%CV)Accuracy (%RE)Throughput
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[3]0.02 µg/mL[1][2]0.02–4 µg/mL[1][2]Intra-run: 2.7–3.4%, Inter-run: 3.2%[1]Intra-run: -3.2–0.0%[1]High (~200 samples/day)[1][2]
HPLC-Fluorescence Chromatographic separation with fluorescent derivatization.[4]< 1 pmol[4]Not explicitly stated for C22-ceramide, but demonstrated for various species.[4]Not explicitly stated for C22-ceramide.Not explicitly stated for C22-ceramide.Moderate
Thin-Layer Chromatography (TLC) Separation on a silica plate followed by visualization.[3]Semi-quantitative[3]Not applicable for precise quantification.High variability.Low.High
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography with mass spectrometric detection.[3]High sensitivity, but specific LLOQ for C22-ceramide not readily available.Not explicitly stated for C22-ceramide.Not explicitly stated for C22-ceramide.Not explicitly stated for C22-ceramide.Moderate

Key Observations:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most sensitive and specific method for the quantification of C22-ceramide, offering a wide linear dynamic range and excellent precision and accuracy.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides good sensitivity but may lack the specificity of MS-based methods, especially in complex biological matrices.[3][4]

  • Thin-Layer Chromatography (TLC) is a cost-effective, semi-quantitative method suitable for initial screening but lacks the precision required for rigorous quantitative studies.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, particularly for analyzing fatty acid composition, but requires derivatization of ceramides to make them volatile.[3]

Experimental Protocols

Detailed Protocol for C22-Ceramide Quantification using LC-MS/MS

This protocol is based on a validated method for the determination of C22:0-ceramide in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add an internal standard (e.g., deuterated C22:0-ceramide).

  • Add 400 µL of protein precipitation solution (e.g., isopropanol containing a precipitating agent).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipid extract to a clean tube for analysis.

2. Chromatographic Separation (HPLC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed. For example:

    • Solvent A: 2 mM ammonium formate and 0.2% formic acid in water.

    • Solvent B: 1 mM ammonium formate and 0.2% formic acid in methanol.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Gradient: A gradient is run to separate the ceramides based on their hydrophobicity.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Positive-ion electrospray ionization (ESI) is used to ionize the ceramide molecules.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • Transitions: Specific precursor-to-product ion transitions are monitored for C22:0-ceramide and its internal standard. For C22:0-ceramide, a common transition is the precursor ion [M+H]+ to a characteristic product ion.

4. Quantification:

  • A calibration curve is generated using known concentrations of C22:0-ceramide standards.

  • The concentration of C22:0-ceramide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Workflow for LC-MS/MS Quantification of C22-Ceramide

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is precipitation Protein Precipitation is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification against Calibration Curve msms->quantification result C22-Ceramide Concentration quantification->result

Caption: Workflow for C22-Ceramide quantification by LC-MS/MS.

Ceramide Signaling Pathway Involvement

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways that regulate cellular processes like apoptosis, cell growth, and senescence.

Ceramide_Signaling sphingomyelin Sphingomyelin ceramide C22-Ceramide sphingomyelin->ceramide Hydrolysis apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest inflammation Inflammation ceramide->inflammation serine_palmitoyltransferase Serine Palmitoyltransferase ceramide_synthase Ceramide Synthase serine_palmitoyltransferase->ceramide_synthase ceramide_synthase->ceramide sphingomyelinase Sphingomyelinase sphingomyelinase->sphingomyelin

Caption: Simplified ceramide signaling pathways.

References

Comparative Analysis of (Rac)-C22-Ceramide's Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death).[1][2] Comprising a sphingosine backbone and an amide-linked fatty acid, the specific cellular response to ceramide can be influenced by the length of its fatty acid chain.[3] (Rac)-C22-Ceramide, a synthetic, cell-permeable analog, is frequently utilized in research to investigate the downstream effects of ceramide accumulation. Dysregulation of ceramide metabolism is implicated in numerous diseases, making it a key pathway for study in fields like oncology and metabolic disorders.[2] This guide provides a comparative overview of the cytotoxic and signaling effects of C22-ceramide and its commonly used shorter-chain analogs (e.g., C2-ceramide) across various cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Cytotoxic Effects of Ceramide Analogs

The following tables summarize the concentration-dependent effects of exogenous ceramide treatment on the viability and apoptotic response of different cancer cell lines.

Table 1: Cell Viability and IC50 Values

Cell LineCancer TypeCeramide AnalogConcentration (µM)Effect on ViabilityIC50 Value (µM)Source
HN4 Head and Neck Squamous Cell CarcinomaC2-Ceramide10-100Concentration-dependent cytotoxicityNot specified[4]
HN30 Head and Neck Squamous Cell CarcinomaC2-Ceramide10-100Concentration-dependent cytotoxicity (more sensitive than HN4)Not specified[4]
HSC-I Human Squamous Cell CarcinomaC2-CeramideNot specifiedDose-dependent toxicityNot specified[5]
A549 Non-small Cell Lung CancerC2-Ceramide50, 100, 200Time- and concentration-dependent reduction in viability~50 (at 24h)[6]
PC9 Non-small Cell Lung CancerC2-Ceramide50, 100, 200Time- and concentration-dependent reduction in viability~50 (at 24h)[6]
HEp-2 Human Laryngeal CarcinomaC2-Ceramideup to 100Dose- and time-dependent cytotoxicityNot specified[7]
AMGM5 Cancer Cell LineCeramide (unspecified)30High cytotoxic activityNot specified[8]

Table 2: Induction of Apoptosis

Cell LineCancer TypeCeramide AnalogConcentration (µM)Apoptotic EffectSource
HCT-116 Human Colon CancerC2-CeramideNot specifiedInduced apoptosis (DNA laddering, sub-G0/G1 peak)[9]
HEp-2 Human Laryngeal CarcinomaC2-CeramideNot specified61.4% total apoptotic cells vs. 1.63% in control[7]
HSC-I Human Squamous Cell CarcinomaC2-CeramideNot specifiedInduced apoptosis (TUNEL positive, DNA fragmentation)[5]
A549 & PC9 Non-small Cell Lung CancerC2-Ceramide50Increased caspase-3 activity and apoptosis[6]
CCRF-CEM T-cell ALLC22:0-dihydroceramide1 or 2Increased DNA fragmentation (TUNEL positive)[10][11]

Mandatory Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways influenced by ceramide and a general workflow for its study.

Experimental_Workflow cluster_prep Preparation cluster_assays Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Line Culture (e.g., A549, HCT-116, etc.) Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT, CCK-8) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V, TUNEL) Treatment->Apoptosis Protein 3c. Protein Analysis (Western Blot) Treatment->Protein Lipidomics 3d. Lipidomics (LC-MS/MS) Treatment->Lipidomics Data_Analysis 4. Quantitative Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis Pathway_Analysis 5. Signaling Pathway Elucidation Protein->Pathway_Analysis Lipidomics->Pathway_Analysis

Caption: General experimental workflow for studying ceramide effects.

De_Novo_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Sphinganine Sphinganine SPT->Sphinganine CerS Ceramide Synthases (CerS1-6) Sphinganine->CerS DHCer Dihydroceramide CerS->DHCer Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C22:0-CoA) Fatty_Acyl_CoA->CerS DES1 DES1 DHCer->DES1 Ceramide Ceramide DES1->Ceramide Golgi Golgi Apparatus (Conversion to complex sphingolipids) Ceramide->Golgi Transport (CERT)

Caption: The de novo ceramide synthesis pathway.[2][11][12]

Ceramide_Induced_Apoptosis cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway cluster_lysosome Lysosomal Pathway Ceramide Ceramide Accumulation Bax Bax/Bak Activation Ceramide->Bax ER_Stress ER Stress (PERK, IRE1) Ceramide->ER_Stress ASM Acid Sphingomyelinase (aSMase) Ceramide->ASM CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CHOP CHOP Upregulation ER_Stress->CHOP Casp4 Caspase-4 Activation ER_Stress->Casp4 Apoptosis Apoptosis CHOP->Apoptosis Casp4->Casp3 CatD Cathepsin D Activation ASM->CatD Bid Bid Truncation CatD->Bid Bid->Bax Casp3->Apoptosis

Caption: Ceramide-mediated induction of apoptosis pathways.[13]

Ceramide_Autophagy_Apoptosis Ceramide Exogenous Ceramide (e.g., C2-Ceramide) ERK p-ERK1/2 ↑ Ceramide->ERK Apoptosis Caspase-Independent Apoptosis Ceramide->Apoptosis Necroptosis Programmed Necrosis (RIP1 Kinase) Ceramide->Necroptosis mTOR p-mTOR ↓ ERK->mTOR inhibits Autophagy Protective Autophagy (LC3B-II ↑) mTOR->Autophagy inhibits Cell_Death Cell Death Autophagy->Cell_Death inhibits Apoptosis->Cell_Death Necroptosis->Cell_Death Inhibitor Autophagy Inhibitor (e.g., 3-MA, Chloroquine) Inhibitor->Autophagy inhibits Inhibitor->Cell_Death enhances

Caption: Interplay of ceramide-induced apoptosis and autophagy.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8 Method)

This protocol is used to assess the dose- and time-dependent cytotoxicity of ceramide.

  • Cell Seeding: Plate cells (e.g., A549, PC9) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Treat cells with varying concentrations of this compound (or a relevant analog like C2-Ceramide, e.g., 0, 25, 50, 100, 200 µmol/l) for different time points (e.g., 12, 24, 48 hours).

  • Assay: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control group. (Protocol adapted from[6])

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of ceramide for a specified time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[14] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. (Protocol adapted from[14][15][16])

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Treat cells as required, then fix them with a paraformaldehyde solution.

  • Permeabilization: Permeabilize the fixed cells with a solution like Triton X-100.

  • Labeling: Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP. The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Analysis: Analyze the cells via fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells. (Protocol adapted from[5][10][11])

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After ceramide treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with non-fat milk or BSA, then incubate with primary antibodies against target proteins (e.g., LC3B, p-mTOR, Caspase-3, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. (Protocol adapted from[6])

Comparative Discussion

This compound and its analogs consistently demonstrate cytotoxic effects across a broad range of cancer cell lines, primarily through the induction of apoptosis. The sensitivity, however, varies between cell types. For instance, in HNSCC lines, HN30 cells were more sensitive to C2-ceramide than HN4 cells.[4] The mode of cell death can also differ; in HNSCC, C2-ceramide induced both caspase-3-independent apoptosis and programmed necrosis.[4] In contrast, laryngeal carcinoma (HEp-2) cells underwent caspase-dependent apoptosis.[7]

The underlying mechanisms involve multiple signaling pathways. A common theme is the activation of the intrinsic (mitochondrial) apoptosis pathway, often involving Bax translocation and cytochrome c release.[13] Additionally, ceramide can trigger ER stress, leading to the activation of caspase-4 and upregulation of CHOP.[13]

Interestingly, ceramide can also induce autophagy. In HNSCC cells, this autophagy was found to be a protective mechanism, as its inhibition enhanced the cytotoxic effects of C2-ceramide.[4] This contrasts with lethal autophagy, which can also be triggered by ceramides in other contexts.[17] In T-cell ALL lines, a strong positive correlation was found between cytotoxicity and the levels of C22:0- and C24:0-dihydroceramides, which induced a mixed cell death mechanism associated with increased autophagy and caspase-independent DNA fragmentation.[12]

Conclusion

This compound and related analogs are potent inducers of cell death in a wide array of cancer cell lines. The primary mechanism of action is the induction of apoptosis, although the specific signaling pathways engaged—including mitochondrial stress, ER stress, and programmed necrosis—can be cell-type dependent. Furthermore, the interplay with autophagy adds another layer of complexity, where autophagy can serve as either a pro-survival or a pro-death mechanism. These findings underscore the central role of ceramide as a tumor-suppressor lipid and highlight its potential as a target for cancer therapy.[13][18] The differential responses across cell lines suggest that the efficacy of ceramide-based therapies may depend on the specific genetic and metabolic context of the cancer.

References

The Ceramide Acyl Chain: A Critical Regulator of Cell Fate - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the roles of C22-ceramide and other sphingolipids in determining cellular outcomes, supported by experimental data and detailed protocols for researchers.

Sphingolipids, once considered mere structural components of the cell membrane, are now recognized as critical bioactive molecules that dictate a cell's life or death.[1][2] At the heart of this regulatory network lies ceramide, a central hub in sphingolipid metabolism.[2] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a cellular "rheostat," determining the response to various stimuli.[3] However, the story is more nuanced, with the specific fatty acid acyl chain length of ceramide playing a pivotal role in its function. This guide provides a comparative analysis of very-long-chain C22-ceramide against other ceramide species and sphingolipids in the regulation of cell fate, tailored for researchers, scientists, and drug development professionals.

The Influence of Acyl Chain Length on Cell Fate

The biological function of ceramide is not monolithic; it is profoundly influenced by the length of its N-acyl chain. Ceramide synthases (CerS), a family of six enzymes, are responsible for generating this diversity, with each enzyme exhibiting specificity for particular fatty acyl-CoA chain lengths.[2] This specificity creates a spectrum of ceramides, from long-chain (e.g., C16) to very-long-chain (e.g., C22, C24), each with distinct signaling properties.

  • Long-Chain Ceramides (C16-C18): These species are widely regarded as potent inducers of apoptosis and cell growth arrest.[4] An accumulation of C16-ceramide, in particular, is a common feature in response to various apoptotic triggers.[5] Studies have shown that C16- and C18-ceramides can exacerbate ER stress and are linked to the development of various diseases.[4]

  • Very-Long-Chain Ceramides (C20-C26): In contrast, very-long-chain ceramides (VLC-Cer), including C22-ceramide, often exhibit different, and sometimes opposing, functions. While also implicated in disease, their roles are more complex.[4] For instance, the overexpression of CerS2, which produces VLC-Cer (like C22 and C24), has been shown to protect cells against palmitate-mediated ER stress, a function opposite to that of C16-ceramide.[4] Some studies suggest VLC-Ceramides have pro-survival functions, playing roles in cell proliferation and growth.[6]

Comparative Analysis of Sphingolipids in Cell Fate Regulation

The ultimate fate of a cell is often determined by the relative abundance of different sphingolipid species. The following table summarizes quantitative data from various studies, highlighting the differential impact of ceramide species on apoptosis.

Sphingolipid SpeciesCell Type/ModelExperimental Condition/StimulusObserved Effect on Cell FateQuantitative Data (Fold Change, % Apoptosis, etc.)
C16-Ceramide Human MacrophagesTreatment with exogenous C6-ceramide (10 µM, 4h)Induction of ApoptosisStatistically significant increase in endogenous C16-ceramide.[5]
C16-Ceramide MCF-7 (Breast Cancer)Overexpression of Ceramide Synthase 6 (CerS6)Decreased Cell ProliferationCerS6 overexpression significantly reduced phosphorylation of Akt, S6K, and ERK.[7]
C18-Ceramide Head & Neck Cancer(Compared to normal tissue)Pro-apoptoticC18-ceramide is selectively downregulated in cancer cells; its generation inhibits cell growth and induces mitochondrial dysfunction.[8]
C22-Ceramide Human Plasma(Associated with disease risk)Correlated with T2DM and CVD riskHigher plasma levels of C22-ceramide were associated with increased risk of Type 2 Diabetes.[4]
C24-Ceramide Lung Endothelial CellsTreatment with exogenous C8-ceramide (10 µM)Self-amplification of ceramide synthesisMarkedly increased endogenous very-long-chain ceramides (C20-C26).[9]
C24:1-Ceramide Human MacrophagesTreatment with exogenous C6-ceramide (10 µM, 8h)Altered ceramide profileMost significantly changed ceramide species in response to C6-ceramide treatment.[5]
Sphingosine-1-Phosphate (S1P) Neuronal Cells(Compared to Ceramide)Pro-survival, NeuroprotectiveS1P signaling activates the PI3K/Akt pathway to promote proliferation and prevent apoptosis.[3]

Signaling Pathways: A Tale of Two Lipids

Ceramide and S1P often exert opposing effects on cell fate through distinct signaling cascades. Ceramide accumulation, particularly of long-chain species, triggers pro-apoptotic pathways by activating protein phosphatases (like CAPP), which dephosphorylate and inactivate pro-survival proteins such as Akt and Bcl-2.[10] It can also lead to mitochondrial dysfunction and the activation of caspases.[10][11] Conversely, S1P, generated from sphingosine, signals through a family of G-protein coupled receptors (S1P1-5) to activate pro-survival and proliferative pathways like PI3K/Akt and Ras/ERK.[3]

G cluster_membrane Membrane/Cytosol cluster_downstream Cellular Response Stress Stress Stimuli (Chemotherapy, TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase activates CerSynthase Ceramide Synthases (CerS1-6) Stress->CerSynthase activates Ceramide Ceramide (e.g., C16, C18, C22) SMase->Ceramide generates CerSynthase->Ceramide generates SphK Sphingosine Kinase (SphK) Ceramide->SphK converted via Sphingosine CAPP Ceramide-Activated Protein Phosphatase (CAPP) Ceramide->CAPP activates Apoptosis Apoptosis & Growth Arrest Ceramide->Apoptosis directly promotes via mitochondria Ceramide->Apoptosis S1P Sphingosine-1-P (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR activates Survival Proliferation & Survival S1P->Survival SphK->S1P generates PI3K_Akt PI3K/Akt Pathway S1PR->PI3K_Akt Ras_ERK Ras/ERK Pathway S1PR->Ras_ERK Akt_Inhibit Akt Inactivation CAPP->Akt_Inhibit leads to Akt_Inhibit->Apoptosis promotes PI3K_Akt->Survival Ras_ERK->Survival

Caption: The Sphingolipid Rheostat: Ceramide vs. S1P Signaling.

Experimental Protocols: Quantifying Ceramide Species

Accurate quantification of individual ceramide species is crucial for understanding their roles in cell signaling. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[12][13]

Protocol: Quantification of Cellular Ceramides by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of ceramides from cultured cells.

1. Cell Culture and Harvesting:

  • Culture cells to the desired confluency under specific experimental conditions (e.g., treatment with apoptotic stimuli).

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Scrape cells into a suitable volume of PBS and pellet by centrifugation (e.g., 1000 x g for 5 min at 4°C).

  • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

2. Lipid Extraction (Bligh and Dyer Method):

  • Resuspend the cell pellet in a known volume of deionized water.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. A common ratio is 1 mL of chloroform:methanol for every 0.4 mL of aqueous sample.

  • Spike the sample with an internal standard (e.g., C17:0-ceramide, which is not naturally occurring in mammalian cells) to correct for extraction efficiency.[13]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Induce phase separation by adding chloroform and water (e.g., add 0.25 mL chloroform and 0.25 mL water for every 1 mL of the initial chloroform:methanol mix).

  • Centrifuge at ~2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Dry the collected lipid extract under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol or mobile phase-matching solution).

  • Chromatographic Separation:

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Use a C8 or C18 reversed-phase column to separate ceramide species based on their hydrophobicity (acyl chain length).[13]

    • Employ a gradient elution using a mobile phase typically consisting of methanol and an aqueous buffer (e.g., 10 mM ammonium bicarbonate).[14]

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive-ion mode.[13]

    • Utilize Multiple Reaction Monitoring (MRM) for detection. This involves selecting a specific precursor ion for each ceramide species in the first quadrupole (Q1), fragmenting it in the second quadrupole (Q2), and detecting a specific product ion in the third quadrupole (Q3). This provides high specificity.[13][14]

    • Quantify each ceramide species by comparing its peak area to that of the internal standard and referencing a standard curve generated with pure ceramide standards.

G A 1. Cell Harvesting - Wash with PBS - Pellet & Freeze B 2. Lipid Extraction - Add Chloroform:Methanol - Spike with Internal Std. A->B C 3. Phase Separation - Add Chloroform & H2O - Centrifuge B->C D 4. Sample Prep - Collect Organic Layer - Dry & Reconstitute C->D E 5. LC Separation - Inject Sample - Separate on C18 Column D->E F 6. MS/MS Detection - ESI Source (+ mode) - Multiple Reaction Monitoring E->F G 7. Data Analysis - Integrate Peaks - Quantify vs. Std. Curve F->G

Caption: Experimental Workflow for LC-MS/MS Quantification of Ceramides.

Conclusion and Future Directions

The evidence strongly indicates that the acyl chain length of ceramide is a critical determinant of its function in cell fate. While long-chain ceramides like C16 and C18 are established pro-apoptotic molecules, the roles of very-long-chain species such as C22-ceramide are more context-dependent, sometimes promoting cell survival or contributing to pathology through distinct mechanisms. This complexity underscores the need for precise, species-specific analysis in sphingolipid research.

For drug development professionals, targeting specific ceramide synthase enzymes (e.g., inhibiting CerS6 to reduce pro-proliferative C16-ceramide or activating CerS1 to increase pro-apoptotic C18-ceramide) presents a promising therapeutic strategy in diseases like cancer.[15] Future research should continue to elucidate the specific protein interactors and downstream effectors of individual ceramide species, including C22-ceramide, to fully unravel their complex roles and unlock their therapeutic potential.

References

Unveiling the Specificity of C22-Ceramide-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipids and proteins is paramount for deciphering cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of C22-ceramide-protein interactions, offering insights into the specificity governed by ceramide acyl chain length. We present available experimental data, detail key methodologies, and visualize relevant signaling pathways to facilitate a deeper understanding of this critical bioactive lipid.

Ceramides, a class of sphingolipids, are integral components of cellular membranes and key signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1] The biological activity of ceramides is significantly influenced by the length of their N-acyl chain. C22-ceramide, a very-long-chain ceramide (VLCC), is primarily synthesized by ceramide synthase 2 (CerS2) and plays distinct roles in cellular physiology and pathology.[2] This guide focuses on the specificity of C22-ceramide interactions with proteins, providing a framework for comparing its binding characteristics with other ceramide species.

Comparative Analysis of Ceramide-Protein Interactions

While comprehensive quantitative data on the binding affinities of C22-ceramide to a wide array of proteins remains an area of active research, existing studies provide valuable insights into the preferential binding of ceramides with different acyl chain lengths. The following table summarizes proteins that have been identified to interact with or be regulated by very-long-chain ceramides, including C22-ceramide, often in comparison to long-chain ceramides like C16- and C18-ceramide.

Protein TargetInteracting Ceramide(s)Method of IdentificationKey Findings & SpecificityReference(s)
Fatty Acid Transport Protein 2 (FATP2) C22-C24 ceramides (via CerS2)Co-immunoprecipitation, ProteomicsFATP2 directly interacts with CerS2, the synthase for C22-C24 ceramides, suggesting a functional link in the synthesis of these specific ceramides.[3]
Acyl-CoA-Binding Protein (ACBP) Very-long-chain acyl-CoAs (substrates for C22/C24-ceramide synthesis)In vitro ceramide synthase assay, ESI-MS/MSACBP stimulates the activity of CerS2 and CerS3, which are responsible for the synthesis of very-long-chain ceramides. ACBP knockout mice show reduced levels of long- and very-long-chain ceramides.[4]
Protein Phosphatase 2A (PP2A) Inhibitor 2 (I2PP2A) Preferentially C18-ceramide over C14, C16, C20, C22, and C24-ceramidesIn vitro binding assaysThis study highlights the specificity of a protein for a long-chain ceramide over very-long-chain ceramides, suggesting that not all ceramide-binding proteins will interact with C22-ceramide.[5]
Ceramide Transfer Protein (CERT) Ceramides with various acyl chain lengthsPhotoaffinity labelingThe START domain of CERT binds ceramides, and while it accommodates various acyl chain lengths, the efficiency of transport can be influenced by the acyl chain.[6]
Steroidogenic Acute Regulatory Protein D7 (StarD7) Ceramides (general)Photoaffinity labelingIdentified as a novel ceramide-binding protein, StarD7's START domain has a binding site that recognizes ceramide.[1]

Experimental Protocols for Studying Ceramide-Protein Interactions

The investigation of lipid-protein interactions presents unique challenges due to the hydrophobic nature of lipids. Several powerful techniques have been developed to identify and characterize these interactions.

Photoaffinity Labeling with Bifunctional Ceramide Analogs

This technique allows for the identification of direct binding partners of ceramides in a cellular context.

Principle: A ceramide analog containing a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for click chemistry) is introduced into cells or cell lysates. Upon UV irradiation, the photo-reactive group forms a covalent bond with interacting proteins. The reporter tag is then used to isolate and identify the cross-linked proteins.

Detailed Protocol:

  • Probe Incubation: Incubate cells or cytosolic fractions with liposomes containing a bifunctional ceramide analog (e.g., pacCer) at a final concentration of 5 mol% for 30 minutes at room temperature.[1]

  • UV Cross-linking: Expose the samples to UV light (e.g., 365 nm) for 15 minutes to induce covalent cross-linking between the ceramide analog and interacting proteins.

  • Click Chemistry: After cross-linking, lyse the cells and perform a click reaction to attach a biotin or fluorescent tag to the alkyne group of the ceramide analog. This is typically done using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged ceramide-protein complexes.[1]

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry.[1]

Co-immunoprecipitation of Ceramide-Protein Complexes

This method is used to validate interactions and study protein complexes that associate with ceramides.

Principle: An antibody specific to a protein of interest is used to pull down the protein from a cell lysate. If the protein interacts with ceramide, the ceramide will also be co-precipitated and can be detected by mass spectrometry. Conversely, an anti-ceramide antibody can be used to pull down ceramide and its associated proteins.

Detailed Protocol:

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5) containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest or an anti-ceramide antibody overnight at 4°C.

  • Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein-ceramide complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the co-precipitated proteins and lipids. Analyze the proteins by Western blotting and the lipids by mass spectrometry.

Signaling Pathways and C22-Ceramide Specificity

The acyl chain length of ceramides dictates their biophysical properties and their ability to regulate specific signaling pathways. C22-ceramide, synthesized by CerS2, is involved in distinct cellular processes.

CerS2-Dependent Regulation of Cellular Stress

Downregulation of CerS2 leads to a decrease in very-long-chain ceramides (like C22-ceramide) and a compensatory increase in long-chain ceramides (like C16-ceramide). This shift in the ceramide profile can trigger cellular stress responses, including the unfolded protein response (UPR) and autophagy.[7] This indicates that the balance between different ceramide species is crucial for maintaining cellular homeostasis.

CerS2_Signaling CerS2 CerS2 VLC_Ceramides C22/C24-Ceramides (Very-Long-Chain) CerS2->VLC_Ceramides Synthesizes CerS5_CerS6 CerS5/CerS6 CerS2->CerS5_CerS6 Suppression of CerS2 leads to compensatory upregulation Cell_Homeostasis Cellular Homeostasis VLC_Ceramides->Cell_Homeostasis Maintains LC_Ceramides C16-Ceramide (Long-Chain) CerS5_CerS6->LC_Ceramides Synthesizes UPR Unfolded Protein Response (UPR) LC_Ceramides->UPR Induces Autophagy Autophagy LC_Ceramides->Autophagy Induces UPR->Cell_Homeostasis Disrupts Autophagy->Cell_Homeostasis Disrupts

CerS2-dependent regulation of cellular stress pathways.
General Ceramide-Mediated Apoptosis Pathway

Ceramides are well-established mediators of apoptosis. They can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin by sphingomyelinases in response to various stress stimuli. Ceramide can then activate downstream effector proteins, such as protein phosphatases and kinases, to initiate the apoptotic cascade.[8] While the specific role of C22-ceramide in this pathway is still being elucidated, it is known that the acyl chain length can influence the efficiency of apoptotic signaling.

Ceramide_Apoptosis Stress_Stimuli Stress Stimuli (e.g., TNF-α, UV) Sphingomyelinase Sphingomyelinase Stress_Stimuli->Sphingomyelinase Activates Ceramide Ceramide (C22 and others) Sphingomyelinase->Ceramide Generates from Sphingomyelin Sphingomyelin CAPPs Ceramide-Activated Protein Phosphatases (PP1, PP2A) Ceramide->CAPPs Activates PKC_zeta Protein Kinase C ζ Ceramide->PKC_zeta Activates Apoptosis_Cascade Apoptotic Cascade CAPPs->Apoptosis_Cascade Initiates PKC_zeta->Apoptosis_Cascade Initiates

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-C22-Ceramide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-C22-Ceramide, a synthetic ceramide used in various research applications. While specific safety data sheets (SDS) for this compound were not found, the following procedures are based on guidelines for similar ceramide compounds and general best practices for laboratory chemical waste management. It is prudent to handle this compound as a potentially hazardous chemical.[1][2]

Key Safety and Handling Data

A summary of critical data for handling ceramide compounds is presented below. This information is generalized from related ceramide compounds and should be applied with caution to this compound.

ParameterInformationSource
Hazard Classification Not always explicitly classified as hazardous, but may be a skin and eye irritant. It is recommended to handle as a hazardous chemical.[1][2]
Primary Irritant Effect On the skin: No irritant effect reported for C22 Ceramide. On the eye: No irritating effect reported for C22 Ceramide.
Sensitization No sensitizing effects are known for C22 Ceramide.
Ecological Information Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system.[3]
Storage Temperature -20°C[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations.[1] The following protocol provides a general guideline for its disposal as a hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.[1]

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental reactions.[5][6]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables like pipette tips, microfuge tubes, and absorbent paper, in a designated, properly labeled hazardous waste container.[1][7]

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".[1][2]

    • For solid reagent chemicals, it is best to use the original manufacturer's container for disposal.[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[1][8]

    • Ensure the container has a secure, screw-on cap to prevent leaks.[7]

    • Do not mix ceramide solutions with other incompatible waste streams.[1][5]

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[5][7]

3. Waste Storage:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[1][6]

  • This area should be secure and away from general laboratory traffic.[1]

  • All liquid waste containers must be placed in secondary containment to hold the contents in case of a leak.[7][8] The secondary container should be able to hold 110% of the volume of the primary container.[7]

  • Keep waste containers closed at all times, except when adding waste.[2]

4. Disposal Request and Documentation:

  • Once a waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2]

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]

Important Considerations:

  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is a violation of regulations for most chemical waste.[1]

  • DO NOT dispose of this compound in the regular trash. Solid chemical waste must be segregated for proper disposal.[1][9]

  • Empty Containers: A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[2][6]

Experimental Workflow: Disposal of this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

G Workflow for this compound Waste Disposal A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste by Type B->C D Solid Waste (Contaminated consumables, powder) C->D E Liquid Waste (Solutions containing ceramide) C->E F Sharps Waste (Contaminated needles, glassware) C->F G Place in Labeled Hazardous Solid Waste Container D->G H Place in Labeled Hazardous Liquid Waste Container with Secondary Containment E->H I Place in Labeled Hazardous Sharps Container F->I J Store in Designated Satellite Accumulation Area G->J H->J I->J K Arrange for Pickup by EHS or Licensed Disposal Contractor J->K L Maintain Disposal Records K->L M End: Proper Disposal L->M

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling (Rac)-C22-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-C22-Ceramide. Adherence to these procedural steps is essential for ensuring laboratory safety and maintaining experimental integrity. While some safety data sheets (SDS) indicate that C22-Ceramide is not classified as a hazardous substance, related ceramide compounds are known to be skin and eye irritants.[1][2] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its solid, powdered form.

PPE CategoryItemSpecification
Eye Protection Safety GogglesSnug-fitting to protect against dust particles and potential splashes.[3]
Face ShieldRecommended when there is a significant risk of splashing, providing an additional layer of protection.[3][4]
Hand Protection GlovesPowder-free nitrile or neoprene gloves are recommended.[3][5] Double gloving may be appropriate for certain procedures.[4]
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.[6]
Protective ClothingChemical-resistant apron or coveralls should be considered for larger quantities or when splashes are likely.[3]
Respiratory N95 or N100 RespiratorUse when handling the powder outside of a chemical fume hood to prevent inhalation of fine dust particles.[4][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to cleanup.

  • Preparation :

    • Ensure a well-ventilated work area. Ideally, all handling of powdered this compound should be conducted in a chemical fume hood.[6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • When weighing the solid material, do so in a fume hood or a designated containment area to minimize dust dispersion.

    • Avoid creating dust.[2] Use appropriate tools for transfer, such as a spatula.

    • If preparing a solution, add the solvent to the ceramide powder slowly to prevent splashing. Bioactive lipids are often dissolved in organic solvents like chloroform/methanol mixtures.[8]

  • Cleanup :

    • Clean up all spills immediately.[9]

    • For minor spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal.[9]

    • Wipe down the work area with an appropriate solvent and then with soap and water.

    • Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste :

    • Collect all solid this compound waste, including contaminated consumables like pipette tips and microfuge tubes, in a designated and clearly labeled hazardous waste container.[10]

    • The container should be sealed and stored in a designated satellite accumulation area.[10]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[10]

    • Do not mix ceramide waste with other incompatible waste streams.[10]

    • Do not dispose of this compound waste down the drain.[10]

  • Disposal Procedure :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]

    • Maintain accurate records of the generated waste, including the chemical name, quantity, and disposal date.[10]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood Preferred) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Containment don_ppe->weigh dissolve Prepare Solution (If Applicable) weigh->dissolve spill Clean Spills Immediately dissolve->spill decontaminate Decontaminate Work Area spill->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-C22-Ceramide
Reactant of Route 2
Reactant of Route 2
(Rac)-C22-Ceramide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.